molecular formula C12H22N4O4 B2908570 DiAzK CAS No. 2231405-65-3

DiAzK

Cat. No.: B2908570
CAS No.: 2231405-65-3
M. Wt: 286.332
InChI Key: RZJVINTUKBDURT-VIFPVBQESA-N
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Description

DiAzK is a useful research compound. Its molecular formula is C12H22N4O4 and its molecular weight is 286.332. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-amino-6-[3-(3-methyldiazirin-3-yl)propoxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O4/c1-12(15-16-12)6-4-8-20-11(19)14-7-3-2-5-9(13)10(17)18/h9H,2-8,13H2,1H3,(H,14,19)(H,17,18)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJVINTUKBDURT-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CCCOC(=O)NCCCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N=N1)CCCOC(=O)NCCCC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to DiAzK in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DiAzK

This compound is a non-canonical amino acid that has become an invaluable tool in chemical biology and drug discovery for elucidating protein-protein interactions (PPIs). It is a lysine (B10760008) derivative containing a photo-activatable diazirine moiety. This small three-membered ring is chemically stable in the dark but, upon irradiation with UV light, expels nitrogen gas to generate a highly reactive carbene intermediate. This carbene can then covalently crosslink with interacting proteins in close proximity, effectively "trapping" transient and stable interactions for subsequent analysis.

The compact size of the diazirine group is a key advantage, as it minimizes potential steric hindrance that could disrupt natural protein interactions. Furthermore, variants of this compound, such as Prthis compound, incorporate an additional alkyne handle, enabling bio-orthogonal "click chemistry" for the attachment of reporter tags like fluorophores or biotin. This dual functionality allows for both the covalent capture of interacting partners and their subsequent visualization or purification.

Core Mechanism of this compound Photo-Cross-Linking

The utility of this compound is centered around its ability to form a covalent bond with interacting molecules upon photoactivation. This process can be broken down into three key steps:

  • Site-Specific Incorporation : this compound is genetically encoded into a protein of interest (the "bait") at a specific site by utilizing an orthogonal aminoacyl-tRNA synthetase/tRNA pair, most commonly the Pyrrolysyl-tRNA synthetase (PylRS) and its corresponding tRNA (tRNAPyl). An amber stop codon (TAG) is introduced into the gene of the bait protein at the desired location via site-directed mutagenesis. When this modified gene is expressed in cells containing the PylRS/tRNAPyl pair and supplemented with this compound, the this compound is incorporated at the position of the amber codon.

  • Photo-Activation : The cells or protein lysates containing the this compound-labeled bait protein are irradiated with UV light, typically at a wavelength of around 365 nm. This light energy excites the diazirine ring, leading to the irreversible loss of nitrogen gas (N2).

  • Carbene-Mediated Cross-Linking : The loss of N2 generates a highly reactive and short-lived carbene intermediate. This carbene can rapidly insert into any nearby C-H, N-H, or O-H bonds of an interacting "prey" protein, forming a stable covalent bond.

This process is illustrated in the signaling pathway diagram below.

DiAzK_Mechanism DiAzK_uptake This compound uptake by cell PylRS_tRNA Orthogonal PylRS/tRNA(Pyl) pair Bait_protein_synthesis Bait protein synthesis (with amber codon) DiAzK_incorporated Bait protein with this compound Prey_protein Prey Protein Interaction_complex Bait-Prey Complex DiAzK_incorporated->Interaction_complex binds Prey_protein->Interaction_complex UV_light UV Light (365 nm) Carbene Reactive Carbene Intermediate UV_light->Carbene activates Crosslinked_complex Covalently Cross-linked Complex Carbene->Crosslinked_complex forms

Core mechanism of this compound-mediated photo-cross-linking.

Quantitative Data

ParameterIn Vitro ExperimentsIn Cellulo ExperimentsReference
This compound Concentration 1-10 µM100-500 µM in media[1]
UV Wavelength 365 nm365 nm[2]
UV Light Source 1000W Hg(Xe) lamp, UV LED arrayTransilluminator, UV LED array[3][4]
Irradiation Time 1-30 minutes5-20 minutes[3][4]
Irradiation Distance ~5-6 cm~5 cm[3][5]

Experimental Protocols

Site-Directed Mutagenesis to Introduce the Amber Codon

This protocol describes the introduction of a TAG amber stop codon into the gene of the protein of interest (POI) using PCR-based site-directed mutagenesis.

Materials:

  • Plasmid DNA containing the gene of the POI

  • Forward and reverse mutagenic primers containing the TAG codon

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

Procedure:

  • Design forward and reverse primers (typically 25-45 bases in length) containing the desired TAG mutation in the middle, with 10-15 bases of correct sequence on both sides.

  • Set up the PCR reaction with 5-50 ng of template plasmid, 125 ng of each primer, dNTPs, and high-fidelity DNA polymerase in the appropriate buffer.

  • Perform PCR with an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension. The extension time should be sufficient to amplify the entire plasmid.

  • Following PCR, add DpnI enzyme directly to the amplification product to digest the parental, methylated template DNA. Incubate at 37°C for at least 1 hour.

  • Transform the DpnI-treated DNA into competent E. coli cells.

  • Plate the transformed cells on selective agar (B569324) plates and incubate overnight.

  • Pick colonies, isolate plasmid DNA, and confirm the presence of the TAG mutation by DNA sequencing.

Site-Specific Incorporation of this compound in Mammalian Cells (HEK293T)

This protocol details the expression of a POI containing this compound in HEK293T cells using the pCMV-PylRS/tRNA plasmid.

Materials:

  • HEK293T cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Plasmid encoding the POI with the amber codon (pPOI-TAG)

  • Plasmid encoding the PylRS/tRNAPyl pair (e.g., pCMV-PylRS)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound amino acid

  • Opti-MEM reduced-serum medium

Procedure:

  • One day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • On the day of transfection, prepare the DNA-lipid complexes. In one tube, dilute the pPOI-TAG and pCMV-PylRS plasmids in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM.

  • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

  • Add the DNA-lipid complexes dropwise to the cells.

  • Immediately after adding the transfection complexes, add this compound to the cell culture medium to a final concentration of 250-500 µM.

  • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for protein expression.

  • Verify the incorporation of this compound by Western blot analysis, comparing protein expression in the presence and absence of this compound.

In-Cell Photo-Cross-Linking

This protocol describes the photo-cross-linking of this compound-containing proteins within living cells.

Materials:

  • HEK293T cells expressing the this compound-containing POI

  • Phosphate-buffered saline (PBS)

  • UV lamp (365 nm)

Procedure:

  • Wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and place the culture plate on ice.

  • Irradiate the cells with a 365 nm UV lamp for 5-20 minutes. The optimal irradiation time should be determined empirically.

  • After irradiation, lyse the cells immediately for subsequent analysis.

In-Cell Copper-Catalyzed Click Chemistry (CuAAC)

This protocol is for labeling Prthis compound-containing proteins (which have an alkyne handle) with an azide-functionalized reporter tag (e.g., a fluorophore or biotin) within cell lysates.

Materials:

  • Cell lysate containing the cross-linked Prthis compound-protein complexes

  • Azide-functionalized reporter tag (e.g., Azide-fluorophore)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

Procedure:

  • To the cell lysate, add the azide-functionalized reporter tag to the desired final concentration (typically 10-50 µM).

  • Prepare a fresh solution of the copper catalyst by mixing CuSO4 and THPTA.

  • Add the copper catalyst to the lysate.

  • Initiate the click reaction by adding a fresh solution of sodium ascorbate.

  • Incubate the reaction at room temperature for 1-2 hours.

  • The labeled proteins are now ready for analysis by SDS-PAGE and in-gel fluorescence scanning or by affinity purification and mass spectrometry.

Mandatory Visualization: Case Study of Sec61 Translocon Interaction

The Sec61 translocon is a protein-conducting channel in the endoplasmic reticulum membrane responsible for the translocation of secretory proteins and the integration of membrane proteins. Studies using photo-cross-linking have been instrumental in mapping the interactions between the Sec61α subunit and nascent polypeptide chains.

The following diagram illustrates the workflow for identifying the interaction partners of the Sec61α subunit using a this compound-based approach.

Sec61_Workflow cluster_Expression Expression of this compound-Sec61α cluster_Crosslinking Cross-linking & Lysis cluster_Analysis Analysis of Interactors Mutagenesis Site-directed mutagenesis (introduce TAG codon in Sec61α gene) Transfection Co-transfection of HEK293T cells (Sec61α-TAG + PylRS/tRNA) Mutagenesis->Transfection DiAzK_Addition Addition of this compound to media Transfection->DiAzK_Addition Expression Expression of Sec61α with this compound DiAzK_Addition->Expression Interaction Interaction with nascent polypeptide chain Expression->Interaction UV_Irradiation UV Irradiation (365 nm) Interaction->UV_Irradiation Crosslinking Covalent cross-linking UV_Irradiation->Crosslinking Cell_Lysis Cell Lysis Crosslinking->Cell_Lysis Affinity_Purification Affinity Purification of Sec61α complex Cell_Lysis->Affinity_Purification SDS_PAGE SDS-PAGE Affinity_Purification->SDS_PAGE Mass_Spectrometry Mass Spectrometry (LC-MS/MS) SDS_PAGE->Mass_Spectrometry Identification Identification of cross-linked partners Mass_Spectrometry->Identification

Workflow for identifying Sec61α interactors using this compound.

The following diagram depicts a simplified model of the Sec61 translocon's interaction with a nascent polypeptide chain, as elucidated by cross-linking studies.[3][5][6] The nascent chain's hydrophobic signal sequence or transmembrane domain interacts with the lateral gate of the Sec61α subunit, which is formed by transmembrane helices TM2b and TM7.[3][6]

Sec61_Interaction cluster_ER_Membrane ER Membrane Sec61_complex Sec61 Translocon Ribosome Ribosome Nascent_Chain Nascent Polypeptide Chain Ribosome->Nascent_Chain synthesizes Signal_Sequence Signal Sequence/ Transmembrane Domain Nascent_Chain->Signal_Sequence Signal_Sequence->Sec61_complex interacts with lateral gate (TM2b/TM7)

Interaction of a nascent polypeptide with the Sec61 translocon.

References

DiAzK chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Diazirine-Based Photo-Affinity Probes

Introduction

Diazirine-based photo-affinity probes are powerful chemical tools employed by researchers, scientists, and drug development professionals to investigate and map biomolecular interactions, particularly protein-ligand and protein-protein interactions. These probes are characterized by a diazirine moiety, a three-membered ring containing two nitrogen atoms, which upon photoactivation, generates a highly reactive carbene species. This carbene can then covalently crosslink with nearby molecules, allowing for the identification and characterization of binding partners. This guide provides a comprehensive overview of the chemical structure, properties, experimental protocols, and applications of diazirine-based photo-affinity probes.

Chemical Structure and Properties

The core functional group of these probes is the diazirine ring. Typically, aryl diazirines are utilized in photo-affinity labeling due to their enhanced stability and ease of synthesis. The general structure consists of the diazirine ring attached to a reporter tag (e.g., a fluorophore or a biotin (B1667282) tag for enrichment) and a targeting moiety that directs the probe to a specific protein or class of proteins.

Key Properties of Diazirine-Based Probes:

  • Small Size: The diazirine group is small and can be incorporated into a probe with minimal steric perturbation of the native ligand's binding affinity.

  • Stability: Diazirines are generally stable to a wide range of chemical conditions, including acids, bases, and nucleophiles, making them compatible with many biological assays.

  • Inertness in the Dark: In the absence of UV light, diazirines are chemically inert, preventing non-specific labeling.

  • Efficient Photolysis: Upon irradiation with UV light (typically around 350-365 nm), diazirines efficiently release dinitrogen gas to form a highly reactive carbene.

  • Reactive Carbene Intermediate: The generated carbene is highly reactive and can form covalent bonds with a wide range of amino acid side chains, including those with C-H, N-H, and O-H bonds, leading to efficient crosslinking.

Quantitative Data Summary

PropertyTypical Value/RangeNotes
Activation Wavelength 350 - 365 nmMinimizes potential damage to biological macromolecules.
Quantum Yield of Photolysis 0.7 - 0.9High efficiency of carbene formation.
Carbene Half-life A few nanosecondsEnsures that crosslinking occurs only in close proximity to the binding site.
Chemical Stability Stable in a pH range of 2-12Compatible with a broad range of biological buffers and conditions.

Experimental Protocols

Synthesis of a Diazirine-Based Photo-Affinity Probe

A common strategy for synthesizing a diazirine-containing probe involves the preparation of a diazirine-modified building block that can be coupled to a targeting ligand and a reporter tag.

Methodology:

  • Synthesis of the Diazirine Moiety: A common starting material is a corresponding ketone, which is first converted to an oxime. The oxime is then tosylated, followed by treatment with ammonia (B1221849) to form a diaziridine. Finally, oxidation of the diaziridine yields the desired diazirine.

  • Functionalization: The diazirine-containing molecule is then functionalized with a linker containing a reactive group (e.g., a carboxylic acid, amine, or alkyne) for subsequent coupling reactions.

  • Coupling to Ligand and Reporter Tag: The functionalized diazirine is then coupled to the targeting ligand of interest using standard bioconjugation techniques (e.g., amide coupling, click chemistry). A reporter tag, such as biotin for affinity purification or a fluorophore for imaging, is also incorporated.

  • Purification and Characterization: The final probe is purified by chromatography (e.g., HPLC) and its identity and purity are confirmed by analytical techniques such as mass spectrometry and NMR.

Photo-Affinity Labeling Experiment

This protocol outlines the general steps for using a diazirine-based probe to identify the binding partners of a target molecule.

Methodology:

  • Incubation: The biological sample (e.g., cell lysate, purified protein) is incubated with the diazirine-based photo-affinity probe in the dark to allow for binding to the target protein(s).

  • UV Irradiation: The sample is then irradiated with UV light at the appropriate wavelength (e.g., 365 nm) to activate the diazirine and induce crosslinking.

  • Enrichment of Crosslinked Products (if applicable): If the probe contains an enrichment tag like biotin, the crosslinked protein-probe complexes are captured using streptavidin-coated beads.

  • Analysis of Labeled Proteins: The labeled proteins are then analyzed. This can involve in-gel fluorescence scanning (if a fluorescent tag was used) or identification by mass spectrometry.

Identification of Labeled Peptides by Mass Spectrometry

Mass spectrometry is a powerful tool for identifying the specific sites of crosslinking, providing valuable information about the binding interface.

Methodology:

  • Proteolytic Digestion: The enriched and crosslinked protein sample is subjected to proteolytic digestion (e.g., with trypsin) to generate smaller peptides.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS/MS data is searched against a protein database to identify the proteins that were crosslinked. Specialized software can be used to pinpoint the specific peptides and amino acid residues that were modified by the probe.

Visualizations

Signaling Pathway: Mechanism of Diazirine Photo-Crosslinking

Diazirine_Mechanism cluster_0 In the Dark (Stable) cluster_1 UV Light Activation cluster_2 Covalent Crosslinking Diazirine Diazirine Probe (Stable) Target Target Protein Diazirine->Target Binding Diazirine_Bound Bound Diazirine Probe Target_Protein Target Protein Photoactivation hv (350-365 nm) Carbene Reactive Carbene Intermediate Photoactivation->Carbene Photolysis N2 N₂ Gas Carbene->N2 releases Carbene_Intermediate Carbene Crosslinked Covalently Labeled Target Protein Carbene_Intermediate->Target_Protein Covalent Bond Formation

Caption: Mechanism of diazirine-based photo-crosslinking.

Experimental Workflow: Target Identification using Photo-Affinity Probes

PAL_Workflow A 1. Incubation Diazirine probe with biological sample B 2. UV Irradiation (365 nm) Induces covalent crosslinking A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Enrichment of Labeled Proteins (e.g., using biotin-streptavidin) C->D E 5. Proteolytic Digestion (e.g., Trypsin) D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis Identification of labeled proteins and binding sites F->G

Caption: General workflow for target identification.

Logical Relationship: Advantages of Diazirine Probes

Advantages_Diagram center Advantages of Diazirine Probes A Small Size Minimal Perturbation center->A B High Stability Broad Compatibility center->B C Photo-inducible Reactivity Spatiotemporal Control center->C D Highly Reactive Carbene Efficient Crosslinking center->D

Caption: Key advantages of diazirine photo-affinity probes.

A Technical Guide to the Applications of Diazirine-Lysine (DiAzK) in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Molecular Interactions with Light

In the intricate landscape of cellular biology, understanding the transient and dynamic interactions between proteins and other biomolecules is paramount to deciphering biological function and dysfunction. Photoaffinity labeling (PAL) has emerged as a powerful technique to capture these interactions by creating covalent bonds between interacting partners upon photoactivation.[1] Among the arsenal (B13267) of photoreactive probes, the diazirine moiety has become a gold standard due to its small size, chemical stability in the dark, and efficient activation with biocompatible long-wave UV light (~350-370 nm).[2][3]

This guide focuses on L-Photo-lysine (DiAzK), a non-canonical amino acid that integrates a diazirine functional group into a lysine (B10760008) side chain.[4] Its structural similarity to lysine allows for its site-specific incorporation into proteins of interest using genetic code expansion technology.[5] Upon irradiation, the diazirine rapidly forms a highly reactive carbene intermediate, which indiscriminately inserts into neighboring C-H, O-H, or N-H bonds, effectively "trapping" and covalently linking interacting molecules in their native cellular context.[6][7] This unique capability makes this compound an invaluable tool for mapping protein-protein interactions (PPIs), identifying the targets of bioactive small molecules, and profiling enzyme substrates.[2][6]

Advantages of the Diazirine Moiety

The diazirine group offers several key advantages over other photo-cross-linkers like benzophenones and aryl azides:

  • Small Size: The minimal steric footprint of the diazirine group reduces potential perturbation of the native biological interaction being studied.[7]

  • Biocompatible Activation: Activation occurs at a wavelength (350-370 nm) that minimizes damage to biological macromolecules.[3][7]

  • High Reactivity & Short Half-Life: The generated carbene is highly reactive and has a very short half-life, ensuring that cross-linking is confined to molecules in immediate proximity at the moment of irradiation.[1][8]

  • Chemical Stability: Diazirines are chemically stable before photoactivation, allowing for their incorporation into complex experimental systems without premature reactions.[7]

Core Methodologies and Workflows

The application of this compound typically involves three key stages: incorporation of the probe, photo-cross-linking, and downstream analysis for identification and quantification.

Mechanism of Photo-Cross-linking

The fundamental principle of this compound is the light-induced conversion of the stable diazirine into a reactive carbene. This process involves the liberation of nitrogen gas and the formation of a carbene that rapidly forms a covalent bond with a nearby molecule.

G cluster_0 This compound This compound in Protein Carbene Carbene Intermediate + N₂ Gas This compound->Carbene hv UV UV Light (350-370 nm) Complex Covalently Cross-linked Protein Complex Carbene->Complex Interactor Interacting Protein Interactor->Complex

Caption: Mechanism of this compound-mediated photo-cross-linking.

General Workflow for PPI Identification

A common application of this compound is the identification of binding partners for a specific protein of interest (POI). This is achieved by genetically encoding this compound at a specific site on the POI, followed by in-cell cross-linking, enrichment, and mass spectrometry.

G node1 1. Genetic Code Expansion Transfect cells with plasmids for POI-TAG and this compound-specific synthetase/tRNA pair. node2 2. This compound Incorporation Supplement cell culture media with this compound. node1->node2 node3 3. Photo-Cross-linking Irradiate cells with UV light (350-370 nm) to capture interactions. node2->node3 node4 4. Cell Lysis & Solubilization node3->node4 node5 5. Click Chemistry Conjugate an enrichment handle (e.g., Biotin) to the cross-linked complex via an alkyne tag. node4->node5 node6 6. Affinity Purification Enrich biotinylated complexes using streptavidin beads. node5->node6 node7 7. Proteomics Analysis Digest proteins and analyze peptides by LC-MS/MS. node6->node7 node8 8. Data Analysis Identify and quantify cross-linked proteins. node7->node8

Caption: Workflow for identifying protein interactions using this compound.

Key Applications in Chemical Biology and Drug Discovery

Mapping Protein-Protein Interaction Networks

The primary application of this compound is the elucidation of PPIs within their native cellular environment. By incorporating this compound into a bait protein, researchers can covalently trap both stable and transient interactors, which are often missed by traditional methods like co-immunoprecipitation.[5][9] This approach has been successfully used to map the interactomes of various proteins, including histones at different cell-cycle stages.[9]

Small-Molecule Target Identification

Identifying the cellular targets of a drug or bioactive small molecule is a critical and often rate-limiting step in drug discovery.[6][10] A powerful strategy involves synthesizing a probe version of the small molecule that incorporates a diazirine group and an alkyne handle for click chemistry.[6] This probe is introduced to cells or lysates, allowed to bind its target(s), and then covalently cross-linked upon UV irradiation. Subsequent affinity purification and mass spectrometry reveal the identity of the protein targets.[11]

G node1 1. Probe Synthesis Synthesize small molecule analog with Diazirine and Alkyne moieties. node2 2. Incubation Incubate probe with cell lysate or live cells. (Control: add excess parent compound). node1->node2 node3 3. UV Irradiation Covalently cross-link probe to target proteins. node2->node3 node4 4. Click Reaction Attach biotin-azide reporter tag to alkyne handle. node3->node4 node5 5. Enrichment & Identification Purify on streptavidin beads and identify targets via Mass Spectrometry. node4->node5

Caption: Workflow for small-molecule target identification.

Enzyme Substrate Profiling

This compound can be used to define the substrates of enzymes, such as proteases. By incorporating this compound into the active site or chamber of a protease, substrates that enter for processing can be covalently trapped before they are released.[2] This strategy was effectively used to profile the substrates of the human caseinolytic protease P (hClpP) within the mitochondrial matrix.[2]

Quantitative Data Analysis

A key advantage of modern this compound-based proteomics is its compatibility with quantitative mass spectrometry techniques, which allows for the differentiation of specific interactors from non-specific background proteins.

Integration with SILAC and DIA

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is frequently combined with this compound cross-linking.[5][9] In a typical experiment, two cell populations are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) arginine and lysine. The "heavy" sample is used for the this compound cross-linking experiment, while the "light" sample serves as a negative control. After cross-linking and enrichment, the samples are mixed, and the ratio of heavy to light peptides in the mass spectrometer indicates the specificity of the interaction.

Data-Independent Acquisition (DIA) is an emerging mass spectrometry method that offers high reproducibility and broad protein coverage, making it well-suited for analyzing complex samples from this compound pulldowns.[12][13]

The table below illustrates the typical structure for presenting quantitative data from a SILAC experiment designed to identify interaction partners.

Bait ProteinInteracting Protein IdentifiedFunction of InteractorSILAC Ratio (H/L)p-valueReference
IFITM3-K83(this compound)VCP/p97Protein quality control, ATPase> 3.0< 0.01[14]
Histone H3-T80(this compound)ASF1AHistone Chaperone> 2.5< 0.05[9]
Histone H3-T80(this compound)CHAF1AHistone Chaperone> 2.5< 0.05[9]
hClpP-S96(this compound)POLRMTMitochondrial RNA PolymeraseEnrichedN/A[2][15]

This table is representative of data structure from cited studies. Actual values may vary.

Experimental Protocols

The following sections provide condensed protocols for key experiments involving this compound.

Protocol 1: Site-Specific Incorporation of this compound in Mammalian Cells

This protocol describes the expression of a protein of interest (POI) containing this compound at a specific amber (TAG) stop codon site in HEK293T cells.[5][14]

Materials:

  • HEK293T cells

  • DMEM media (arginine and lysine-deficient for SILAC)

  • Plasmids: pCMV-POI-TAG (with affinity tag), pCMV-DiZPK-PylRS (synthetase)

  • This compound/DiZPK stock solution (500 mM in DMSO)

  • Transfection reagent (e.g., Lipofectamine)

Procedure:

  • Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% fetal bovine serum. For SILAC, use specialized media supplemented with either light or heavy isotopes of arginine and lysine.

  • Transfection: Co-transfect the cells with the POI-TAG plasmid and the DiZPK-PylRS synthetase plasmid.

  • This compound Supplementation: 24 hours post-transfection, replace the medium with fresh medium containing the desired final concentration of this compound (typically 0.5-1 mM). A control plate should receive an equivalent volume of DMSO.[14]

  • Incubation: Incubate the cells for an additional 24-48 hours to allow for expression of the POI and incorporation of this compound.

  • Verification: Harvest a small aliquot of cells, lyse, and perform a Western blot using an antibody against the affinity tag on the POI. Successful incorporation will result in a full-length protein band only in the presence of this compound.

Protocol 2: In-Cell Photo-Cross-linking and Enrichment

This protocol details the steps for covalently capturing protein interactions in living cells followed by enrichment.[6][16]

Materials:

  • Cells expressing this compound-containing protein (from Protocol 1)

  • UV cross-linker instrument (e.g., Spectrolinker XL-1000) with 365 nm bulbs

  • Ice-cold PBS

  • Lysis Buffer (e.g., RIPA buffer)

  • Click Chemistry Reagents: Biotin-Azide, CuSO₄, TBTA ligand, Sodium Ascorbate

  • Streptavidin-coated magnetic beads

Procedure:

  • Cell Preparation: Wash the cultured cells twice with ice-cold PBS.

  • Photo-Cross-linking: Place the cell culture dish on ice and irradiate with 365 nm UV light for 5-15 minutes. The optimal time and distance from the source should be empirically determined.[6][16]

  • Cell Lysis: Immediately after irradiation, lyse the cells in an appropriate lysis buffer containing protease inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Click Reaction: To the clarified lysate, add the click chemistry reagents in sequence: Biotin-Azide, CuSO₄, TBTA, and freshly prepared Sodium Ascorbate. Incubate for 1-2 hours at room temperature with rotation.

  • Affinity Purification: Add streptavidin-coated magnetic beads to the lysate and incubate for 2-4 hours or overnight at 4°C to capture the biotinylated protein complexes.

  • Washing: Wash the beads extensively with lysis buffer and then with less stringent buffers to remove non-specifically bound proteins.

  • Elution/On-Bead Digestion: The captured proteins can be eluted or, more commonly, digested directly on the beads for mass spectrometry analysis.

Protocol 3: Sample Preparation for Mass Spectrometry

This protocol outlines the on-bead digestion of captured proteins for LC-MS/MS analysis.[16][17]

Materials:

  • Protein-bound beads (from Protocol 2)

  • Denaturation Buffer: 8 M Urea (B33335) in 50 mM Ammonium Bicarbonate (Ambic)

  • Reducing Agent: 10 mM Dithiothreitol (DTT)

  • Alkylating Agent: 40 mM Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic Acid

Procedure:

  • Denaturation and Reduction: Resuspend the beads in Denaturation Buffer containing 10 mM DTT. Incubate at 37°C for 45 minutes with agitation.

  • Alkylation: Cool the sample to room temperature. Add 40 mM IAA and incubate for 30 minutes in the dark.

  • Digestion (Part 1): Dilute the urea concentration to less than 2 M by adding 50 mM Ambic buffer. Add trypsin (e.g., 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

  • Peptide Collection: Pellet the beads and collect the supernatant containing the digested peptides.

  • Digestion (Part 2, optional): Wash the beads with Ambic buffer, add fresh trypsin, and perform a second digestion for 2-4 hours to maximize peptide recovery. Combine the supernatants.

  • Desalting: Acidify the peptide mixture with formic acid. Desalt the peptides using a C18 StageTip or ZipTip.

  • LC-MS/MS Analysis: Analyze the desalted peptides using a high-resolution mass spectrometer.[5]

Conclusion

The this compound photo-cross-linking amino acid represents a versatile and powerful tool in chemical biology. Its ability to be genetically encoded for site-specific incorporation allows for precise interrogation of molecular interactions in living systems. When coupled with advanced quantitative proteomics, this compound enables the robust identification of PPIs, drug targets, and enzyme substrates, providing critical insights that drive fundamental biological research and accelerate the drug discovery process. Future developments will likely focus on creating novel diazirine amino acids with cleavable linkers or additional functionalities to further refine the mapping of interaction interfaces and cellular signaling pathways.[18]

References

understanding diazirine photochemistry for protein crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Diazirine Photochemistry for Protein Crosslinking

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Power of Covalent Capture

Understanding the intricate network of protein interactions and conformations is fundamental to cell biology and drug discovery. While many interactions are transient, capturing these fleeting moments is crucial for elucidating biological function and identifying therapeutic targets. Photo-crosslinking, particularly using diazirine-based probes, has emerged as a powerful technique for covalently trapping these interactions in situ.[1][2] Diazirines are small, stable, and highly reactive upon photoactivation, making them ideal tools for mapping protein-protein interactions (PPIs), identifying the targets of small molecules, and probing the structural dynamics of proteins.[3][4][5]

This guide provides a comprehensive overview of the core principles of diazirine photochemistry, detailed experimental workflows, and a survey of its applications in modern research and drug development.

Advantages of Diazirine Crosslinkers:

  • Small Size: The diazirine moiety is minimally perturbing, nearly isosteric to a methyl group, reducing the chance that the probe itself will alter the biological interaction under study.[4][6]

  • High Reactivity: Upon activation, diazirines form highly reactive carbene intermediates that can insert into a wide range of chemical bonds, including C-H, O-H, and N-H bonds, found in all amino acid residues and the peptide backbone.[1][3][7]

  • Controlled Activation: Diazirines are stable in the dark and under typical laboratory conditions, including in the presence of nucleophiles and across a range of pH values.[1] Crosslinking is initiated with temporal and spatial control using long-wave UV light (typically 350-370 nm), which minimizes damage to biological macromolecules.[3][6]

  • Rapid Reaction: The generated carbene has a very short half-life (nanoseconds), ensuring that crosslinking occurs only with molecules in close proximity at the moment of irradiation.[5] This minimizes non-specific labeling.[8]

Core Photochemistry: The Mechanism of Action

The utility of diazirines lies in their clean and efficient conversion into a highly reactive species upon UV irradiation. This process, however, is not a single step and involves key intermediates that can influence labeling outcomes.

Upon absorbing a photon of UV light (typically ~350 nm), the three-membered diazirine ring becomes excited and irreversibly loses a molecule of dinitrogen gas (N₂) to form a carbene.[1][5][9] However, the diazirine can also isomerize to a linear diazo compound, which is a key intermediate.[10][11] This diazo intermediate can then be photolytically converted to the same carbene, or in some cases, react directly with nucleophilic or acidic residues.[10][11][12] Recent studies suggest that for alkyl diazirines, the diazo intermediate plays a dominant role in the photolysis pathway.[10]

The final carbene product is the primary crosslinking species. As an electron-deficient molecule, it rapidly and indiscriminately inserts into nearby X-H bonds (where X can be C, N, O, or S), forming a stable, covalent bond that permanently links the probe to its interacting partner.[1][7]

G cluster_main Diazirine Photochemistry Diazirine Diazirine (Stable Precursor) ExcitedDiazirine Excited State Diazirine->ExcitedDiazirine UV Light (hv) ~350 nm Diazo Diazo Isomer (Intermediate) ExcitedDiazirine->Diazo Isomerization Carbene Carbene (Highly Reactive) ExcitedDiazirine->Carbene - N₂ Diazo->Carbene UV Light (hv) N2 N₂ Gas CrosslinkedProduct Covalent Crosslink (Insertion into X-H bond) Carbene->CrosslinkedProduct Reaction with Protein

Figure 1: The Photochemical Activation of Diazirine. Upon UV irradiation, the stable diazirine forms a reactive carbene via an excited state and a linear diazo intermediate, ultimately leading to covalent bond formation with a target protein.

Diazirine-Based Probes and Crosslinkers

A wide array of diazirine-containing reagents have been developed to suit various experimental needs. These can be broadly categorized as heterobifunctional crosslinkers, photoaffinity probes, and photoreactive amino acids.

  • Heterobifunctional Crosslinkers: These reagents contain a diazirine at one end and a traditional chemical coupling group, such as an N-hydroxysuccinimide (NHS) ester, at the other.[3][13] This allows for a two-step process: first, the NHS ester is reacted with primary amines (lysine side chains, N-termini) on a purified "bait" protein in the dark. After removing excess crosslinker, the bait protein is incubated with its potential binding partners, and UV light is applied to crosslink to any molecule in proximity.[3]

  • Photoaffinity Probes (PAPs): These are typically small molecules or ligands (e.g., drugs, metabolites) modified to include a diazirine group and often a reporter tag, such as a terminal alkyne or biotin.[6][14] PAPs are used to identify the direct protein targets of the small molecule in complex biological mixtures like cell lysates or even live cells.[6][14] The alkyne handle allows for the subsequent attachment of a fluorescent dye or affinity tag via "click chemistry" for visualization or enrichment.[6]

  • Photoreactive Amino Acids: Analogs of natural amino acids like leucine (B10760876) and methionine containing a diazirine in their side chain can be metabolically incorporated into proteins during synthesis.[3] This turns the proteins themselves into crosslinking reagents, allowing for the capture of interactions in vivo with minimal structural perturbation.[3]

Crosslinker Type Example Reagent Reactive Groups Spacer Arm (Å) Key Features
Amine-Reactive SDA (NHS-Diazirine)NHS Ester, Diazirine5.3Membrane-permeable, targets primary amines.
Sulfo-SDASulfo-NHS Ester, Diazirine5.3Water-soluble, membrane-impermeable for cell surface labeling.
SDAD (NHS-SS-Diazirine)NHS Ester, Diazirine12.5Contains a cleavable disulfide bond for easier MS analysis.
Thiol-Reactive Maleimido-DiazirineMaleimide, DiazirineVariesSpecifically targets cysteine residues.[7]
Metabolic Label Photo-L-LeucineDiazirine (on side chain)N/AMetabolically incorporated into newly synthesized proteins.[3]
Photoaffinity Probe Alkyne-Diazirine ProbesDiazirine, Terminal AlkyneVariesUsed for target ID; alkyne allows for "click" chemistry.[6][15]
Table 1: Properties of Common Diazirine-Based Crosslinking Reagents. This table summarizes key features of different classes of diazirine reagents available for protein crosslinking studies. Data compiled from commercial sources and scientific literature.[3][6][7][15][16][17]

Experimental Workflow and Protocols

A successful diazirine crosslinking experiment requires careful planning and execution, from probe design to data analysis. The general workflow for a photoaffinity labeling experiment to identify the targets of a small molecule is outlined below.

G start Start: Design & Synthesize Diazirine-Alkyne Probe incubate 1. Incubation Incubate probe with proteome (e.g., cell lysate or live cells) start->incubate uv 2. Photo-Crosslinking Irradiate with UV light (~365 nm) to initiate covalent bond formation incubate->uv click 3. Click Chemistry Attach reporter tag (e.g., Biotin-Azide) to the probe's alkyne handle uv->click enrich 4. Enrichment Purify biotin-tagged proteins using streptavidin beads click->enrich digest 5. On-Bead Digestion Digest enriched proteins into peptides with trypsin enrich->digest ms 6. LC-MS/MS Analysis Separate and identify peptides by mass spectrometry digest->ms end Result: Identified Target Proteins ms->end

Figure 2: General Workflow for Target Identification using a Diazirine Photoaffinity Probe. The process involves incubation, UV-induced crosslinking, reporter tag conjugation, enrichment, and identification by mass spectrometry.

Experimental Protocols

Protocol 1: In Vitro Protein Crosslinking with Sulfo-SDA

This protocol describes the crosslinking of a purified protein to its interaction partner.

  • Protein Preparation: Prepare the purified "bait" protein and "prey" protein(s) in a primary amine-free buffer, such as Phosphate-Buffered Saline (PBS), pH 7.4.

  • Crosslinker Preparation: Immediately before use, dissolve Sulfo-SDA in water or PBS to a concentration of 10 mM.[16]

  • Step 1: Amine Reaction (Dark):

    • Add the Sulfo-SDA solution to the bait protein at a 20- to 50-fold molar excess.[16]

    • Incubate the reaction for 2 hours on ice or 30 minutes at room temperature, protected from light.[16]

    • Quench the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to consume unreacted NHS esters. Incubate for 15 minutes on ice.[16]

    • Remove excess crosslinker and quenching buffer using a desalting column or dialysis against PBS.

  • Step 2: Photo-Crosslinking Reaction (UV):

    • Add the "prey" protein to the now-activated bait protein and allow them to interact (incubation time will depend on the binding kinetics).

    • Place the sample in a shallow, uncovered vessel (e.g., a quartz cuvette or a microplate).

    • Irradiate the sample with a UV lamp emitting at 350-370 nm.[16][18] Place the lamp 1-5 cm from the sample. Irradiation time is typically 5-15 minutes but must be optimized.[6][16]

  • Analysis: Analyze the crosslinked products by SDS-PAGE, looking for the appearance of higher molecular weight bands corresponding to the crosslinked complex. The identity of the bands can be confirmed by Western blotting or mass spectrometry.

Protocol 2: In-Cell Target Identification with a Clickable Diazirine Probe

This protocol outlines the identification of protein targets of a small molecule in live cells.

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with the diazirine-alkyne photoaffinity probe at a predetermined concentration. Include necessary controls: a vehicle-only control (e.g., DMSO) and a competition control where cells are pre-incubated with a 50-100 fold excess of the parent compound (without the diazirine/alkyne) to identify specific vs. non-specific binding.[6]

  • Photo-Crosslinking:

    • Wash the cells twice with ice-cold PBS to remove unbound probe.

    • With a thin layer of PBS covering the cells, irradiate with a 365 nm UV lamp for 1-10 minutes on ice.[6][16] The optimal time and lamp distance should be determined empirically.

  • Cell Lysis and Click Chemistry:

    • Harvest the cells and lyse them in a buffer containing SDS to denature proteins and expose the alkyne handle.[6]

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction by adding a biotin-azide reporter tag, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA). Incubate for 1 hour at room temperature.

  • Enrichment and Digestion:

    • Capture the biotinylated proteins using streptavidin-coated magnetic beads.

    • Wash the beads extensively to remove non-biotinylated proteins.

    • Perform on-bead digestion of the captured proteins using a protease like trypsin overnight.

  • Mass Spectrometry and Data Analysis:

    • Collect the resulting peptides and analyze them by LC-MS/MS.

    • Identify proteins that are significantly enriched in the probe-treated sample compared to the vehicle and competition controls. These are the candidate targets of the small molecule.

Parameter Typical Value / Condition Notes
Activation Wavelength 330 - 370 nm (Optimal ~345-355 nm)Avoids protein/DNA damaging wavelengths (<300 nm).[6][16][17]
UV Lamp Type Mercury vapor, Stratalinker, hand-held lampsHigh-wattage lamps (>100W) are more efficient but may require filters.[6][16]
Irradiation Time 1 - 15 minutesHighly dependent on lamp power, distance, and sample. Must be optimized.[6][16]
Lamp Distance 1 - 5 cm for low-power lamps; up to 20 cm for high-power lampsEfficiency decreases with the square of the distance.[16]
Reaction Quenching Carbenes are quenched by water; no chemical quencher neededThis minimizes non-specific labeling when no binding partner is nearby.[1][8]
Table 2: Typical Experimental Parameters for Diazirine Photoactivation. These parameters serve as a starting point and require optimization for each specific experimental system.

Quantitative Analysis and Applications

Quantitative crosslinking-mass spectrometry (qXL-MS) provides an additional layer of information, allowing researchers to measure changes in protein conformations and interactions across different biological states.[19][20][21] This is invaluable for understanding protein dynamics, allosteric regulation, and the mechanism of drug action.

G cluster_state1 Biological State 1 (e.g., Unbound) cluster_state2 Biological State 2 (e.g., Ligand-Bound) P1 Protein Complex XL1 Crosslink with 'Light' Reagent (d0) P1->XL1 Combine Combine Samples XL1->Combine P2 Protein Complex (Altered Conformation) XL2 Crosslink with 'Heavy' Reagent (d4) P2->XL2 XL2->Combine Digest Enzymatic Digestion Combine->Digest MS LC-MS/MS Analysis Digest->MS Quant Quantify Peak Ratios (Heavy / Light) MS->Quant

Figure 3: Workflow for Quantitative Crosslinking (qXL-MS). By using isotopically labeled 'light' and 'heavy' crosslinkers, changes in protein conformation or interaction between two states can be precisely quantified.

Key Quantitative Methods:

  • Isotope-Coded Crosslinkers: Crosslinkers are synthesized with stable isotopes (e.g., deuterium), creating "light" and "heavy" versions.[20] Two different biological samples are treated with either the light or heavy crosslinker, then mixed. In the mass spectrometer, crosslinked peptides appear as doublets, and the ratio of the peak intensities reveals the relative abundance of that specific crosslink in each state.

  • Stable Isotope Labeling by Amino acids in Cell culture (SILAC): Cells are grown in media containing either normal ("light") or heavy isotope-labeled ("heavy") essential amino acids (e.g., ¹³C₆-Lysine).[19] This metabolically labels the entire proteome. The two cell populations can then be subjected to different treatments, mixed, and crosslinked with a single non-labeled reagent. The relative quantification is then performed at the MS1 level.[19]

Applications:

  • Mapping Protein-Protein Interactions: Identifying the components of stable and transient protein complexes.[18]

  • Target Identification: Uncovering the cellular binding partners of drugs and bioactive small molecules.[2][14]

  • Binding Site Mapping: Pinpointing the specific amino acid residues involved in a ligand-receptor or protein-protein interface.[1]

  • Structural Elucidation: Providing distance constraints for computational modeling of protein and protein complex structures.[13]

  • Studying Conformational Changes: Quantifying how protein structures change in response to ligand binding, mutation, or post-translational modifications.[21][22][23]

Challenges and a Look to the Future

While powerful, diazirine photochemistry is not without its challenges. Crosslinking yields can be low, and the reactivity of the diazo intermediate can sometimes lead to a preference for acidic residues like glutamate (B1630785) and aspartate, introducing a potential labeling bias.[1][12] Furthermore, the synthesis of complex photoaffinity probes can be a significant undertaking.[14]

Despite these challenges, the field continues to advance. New diazirine chemistries are being developed to reduce bias and improve reaction efficiency.[12] The combination of photo-crosslinking with ever more sensitive mass spectrometers and sophisticated data analysis software is pushing the boundaries of what can be learned about the dynamic proteome.[21][24] As these technologies mature, diazirine-based crosslinking will remain an indispensable tool for researchers seeking to covalently capture and decode the language of molecular interactions.

Feature Diazirines Benzophenones Aryl Azides
Size Smallest, minimally perturbingBulky, aromaticBulky, aromatic
Activation λ ~350-370 nm~350-360 nm~260-320 nm
Reactive Species CarbeneTriplet DiradicalNitrene
Reactivity Very high, inserts into C-H bondsHigh, abstracts H-atomsModerate
Half-life NanosecondsMicrosecondsMilliseconds
Stability Generally stable in dark, to nucleophilesStableCan be reduced by thiols (e.g., DTT)
Key Advantage Small size, high/fast reactivityHigher crosslinking efficiency in some casesHistorically well-established
Key Disadvantage Lower yield, potential diazo side-reactionsBulky, can prefer hydrophobic regionsRequires lower, more damaging UV wavelengths
Table 3: Comparison of Common Photoreactive Crosslinkers. Diazirines offer key advantages in size and activation wavelength compared to other common photoreactive groups.[1][9][25][26][27][28]

References

DiAzK: A Technical Guide to Unveiling Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the photo-activatable amino acid, DiAzK (Diazirine-Lysine), as a powerful tool for the discovery and characterization of protein-protein interactions (PPIs). This compound, a non-canonical amino acid, enables the covalent capture of transient and stable interactions within the cellular environment, providing a robust method for identifying novel binding partners and mapping interaction interfaces. This guide details the core principles, experimental workflows, data analysis, and a case study to illustrate the utility of this compound in advancing our understanding of cellular signaling and aiding in drug development.

Introduction to this compound-based Photo-Cross-linking

Mapping the intricate network of protein-protein interactions is fundamental to understanding cellular processes in both health and disease. Many conventional methods for studying PPIs, such as yeast two-hybrid and affinity purification-mass spectrometry (AP-MS), are often limited in their ability to capture weak or transient interactions that are critical in dynamic signaling pathways. Photo-cross-linking, utilizing genetically encoded non-canonical amino acids like this compound, offers a powerful alternative by covalently trapping interacting proteins in their native cellular context.[1][2]

This compound is a lysine (B10760008) analog containing a diazirine moiety.[3] This small, three-membered ring is chemically inert until activated by UV light (typically at 365 nm).[4] Upon photoactivation, the diazirine ring releases dinitrogen gas to generate a highly reactive carbene intermediate.[5][6] This carbene can then rapidly and non-specifically insert into neighboring C-H, N-H, or O-H bonds, effectively creating a covalent cross-link between the this compound-containing protein and its binding partner(s).[6] When coupled with an alkyne handle for "click" chemistry, this bifunctional amino acid (often referred to as Prthis compound) allows for the subsequent enrichment and identification of cross-linked complexes.[5][7]

The this compound Workflow: From Gene to Identification

The successful application of this compound for PPI studies involves a multi-step workflow, beginning with the site-specific incorporation of the amino acid into a protein of interest and culminating in the mass spectrometric identification of cross-linked partners.

A Site-Directed Mutagenesis (Introduce Amber Codon) B Co-transfection (POI Plasmid + Orthogonal aaRS/tRNA) A->B C Cell Culture with this compound B->C D Protein Expression & this compound Incorporation C->D E UV Cross-linking (365 nm) D->E F Cell Lysis E->F G Affinity Purification of Bait Protein F->G I Enzymatic Digestion G->I H Enrichment of Cross-linked Peptides (e.g., via Click Chemistry) J LC-MS/MS Analysis H->J I->H K Data Analysis (Identification of Cross-linked Peptides) J->K

Figure 1: General experimental workflow for this compound-based protein-protein interaction studies.

Quantitative Data Presentation

The power of this compound-based cross-linking is significantly enhanced when combined with quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC). This allows for the differentiation of specific interaction partners from non-specific background proteins. Below are representative tables summarizing the types of quantitative data obtained in a typical this compound-SILAC experiment.

ParameterRepresentative ValueNotes
Incorporation Efficiency 70-95%The percentage of the target protein that successfully incorporates this compound. This can be influenced by the expression system and the specific orthogonal synthetase/tRNA pair used.[8]
Cross-linking Efficiency 2-32%The percentage of the this compound-containing protein that forms a covalent bond with an interacting partner upon UV irradiation. This is highly dependent on the proximity and nature of the interacting partner.[1]
Labeling Efficiency (Click Chemistry) >90%The efficiency of attaching a reporter or affinity tag (e.g., biotin) to the alkyne handle of this compound for enrichment.

Table 1: Representative Efficiency Metrics in this compound-based Proteomics.

Protein IDGeneSILAC Ratio (Heavy/Light)Log2 Fold ChangeDescription
P0C0L4IFITM31.10.14Bait Protein
P08674VCP 8.7 3.12 Identified Interactor
P62258ACTB1.00.0Background
P04049KRT10.9-0.15Background
Q06830HSPA51.20.26Background

Table 2: Example SILAC Data from a this compound Photo-Cross-linking Experiment. In this representative dataset, a "heavy" labeled cell line expressing the this compound-containing bait protein is subjected to UV cross-linking, while a "light" labeled cell line serves as the non-cross-linked control. A high H/L ratio indicates specific enrichment of the interacting protein (VCP) in the cross-linked sample.[9]

ParameterValueReference
Cross-linked Peptide Spectrum Matches (CSMs) 1,000 - 10,000+[2][10]
Unique Cross-linked Peptides 500 - 5,000+[2][10]
False Discovery Rate (FDR) for CSMs < 1-5%[1][5]

Table 3: Typical Mass Spectrometry Identification Rates for Cross-linked Peptides.

Detailed Experimental Protocols

This section provides a detailed methodology for a this compound-based photo-cross-linking experiment in mammalian cells.

Site-Specific Incorporation of this compound
  • Plasmid Preparation:

    • Introduce an amber stop codon (TAG) at the desired site in the gene of your protein of interest (POI) via site-directed mutagenesis.

    • Obtain a plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair for this compound (e.g., a mutant pyrrolysyl-tRNA synthetase/tRNA pair).

  • Cell Culture and Transfection:

    • Culture mammalian cells (e.g., HEK293T) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Co-transfect the cells with the POI-TAG plasmid and the orthogonal aaRS/tRNA plasmid using a suitable transfection reagent.

  • This compound Incorporation:

    • 24 hours post-transfection, replace the medium with fresh medium supplemented with this compound (typically 100-500 µM).

    • Incubate the cells for an additional 24-48 hours to allow for protein expression and incorporation of this compound.

In Vivo Photo-Cross-linking
  • Cell Preparation:

    • Wash the cells with ice-cold PBS to remove the culture medium.

    • Place the culture plate on an ice-water bath to minimize cellular stress during UV irradiation.

  • UV Irradiation:

    • Irradiate the cells with a long-wave UV lamp (365 nm) for 5-20 minutes.[11] The optimal irradiation time and distance from the UV source should be empirically determined.

    • As a negative control, a parallel plate of cells should be kept in the dark.

  • Cell Lysis:

    • Immediately after irradiation, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

Enrichment and Mass Spectrometry Analysis
  • Affinity Purification:

    • If the POI is tagged (e.g., with a His- or FLAG-tag), perform affinity purification to enrich for the bait protein and its cross-linked partners.

  • Click Chemistry (for bifunctional this compound):

    • To the enriched protein sample, add an azide-functionalized reporter tag (e.g., biotin-azide) and the necessary catalysts for copper-catalyzed or strain-promoted azide-alkyne cycloaddition.

    • This step attaches a biotin (B1667282) tag to the this compound-containing peptides, allowing for their subsequent enrichment.

  • Protein Digestion and Peptide Enrichment:

    • Denature, reduce, and alkylate the protein sample, followed by enzymatic digestion (e.g., with trypsin).

    • Enrich for the biotinylated cross-linked peptides using streptavidin-coated beads.

  • LC-MS/MS Analysis:

    • Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • For quantitative analysis, Data-Independent Acquisition (DIA) is often preferred due to its high reproducibility and comprehensive nature.[7]

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant with the MaxLynx node, pLink, or similar) to identify the cross-linked peptides from the complex MS/MS data.[2]

    • For SILAC data, calculate the heavy/light ratios to identify proteins that are significantly enriched in the cross-linked sample.

Case Study: Elucidation of the IFITM3-VCP Interaction

A compelling example of the power of this compound is the identification of the interaction between the Interferon-induced transmembrane protein 3 (IFITM3) and the Valosin-containing protein (VCP).[9] IFITM3 is a key antiviral protein, and understanding its interactions is crucial for elucidating its mechanism of action.

Using a this compound-based photo-cross-linking strategy coupled with SILAC quantitative proteomics, VCP was identified as a primary interaction partner of IFITM3.[9] The study revealed that the ubiquitination of IFITM3 is critical for its binding to VCP, and this interaction plays a key role in the trafficking and turnover of IFITM3.[9]

cluster_0 IFITM3 Trafficking and Turnover IFITM3 IFITM3 Ub_IFITM3 Ubiquitinated IFITM3 IFITM3->Ub_IFITM3 Ubiquitination VCP VCP/p97 Ub_IFITM3->VCP Interaction (Identified by this compound) Lysosome Lysosome VCP->Lysosome Trafficking Proteasome Proteasome VCP->Proteasome Degradation

Figure 2: Signaling pathway of the IFITM3-VCP interaction, as elucidated by this compound-based proteomics.

This discovery, enabled by the covalent capture of the interaction, provides a potential therapeutic target for modulating the antiviral activity of IFITM3.

Conclusion

This compound and related photo-activatable amino acids represent a transformative technology for the study of protein-protein interactions. By enabling the covalent capture of interactions in their native cellular environment, this approach overcomes many of the limitations of traditional methods. When combined with quantitative proteomics, this compound provides a powerful platform for discovering novel interaction partners, mapping interaction interfaces, and elucidating the dynamics of protein interaction networks. For researchers in basic science and drug development, the methodologies outlined in this guide offer a robust avenue for gaining deeper insights into the complex molecular machinery of the cell.

References

An In-depth Technical Guide to Photo-affinity Labeling with Diazirine-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of photo-affinity labeling (PAL) utilizing diazirine-containing probes, with a specific focus on trifunctional probes amenable to targeting lysine (B10760008) residues, herein conceptualized as "DiAzK". This powerful technique is instrumental in chemical biology and drug discovery for the identification and characterization of molecular interactions within complex biological systems.

Core Principles of Diazirine-Based Photo-affinity Labeling

Photo-affinity labeling is a versatile chemical biology technique used to covalently capture the interactions between a ligand (probe) and its biological target, such as a protein.[1] The process relies on a photo-activatable group, with diazirines being a popular choice due to their small size and high reactivity upon photo-activation.[2] Alkyl diazirines are particularly advantageous as they are nearly isosteric to a methyl group, minimizing steric hindrance that could interfere with binding interactions.[3]

The fundamental principle of PAL with a diazirine-based probe involves a three-step process:

  • Binding: A photo-affinity probe, which consists of a ligand of interest derivatized with a photoreactive diazirine group, is introduced into a biological system (e.g., cell lysate or live cells). The probe then binds non-covalently to its specific target protein.[3]

  • Activation: Upon irradiation with UV light, typically in the 350-370 nm range, the diazirine ring loses nitrogen gas (N₂) to form a highly reactive carbene intermediate.[4][5] This wavelength range is advantageous as it is less damaging to proteins and cells compared to shorter UV wavelengths.[3]

  • Covalent Cross-linking: The short-lived and highly reactive carbene intermediate rapidly and non-selectively inserts into nearby chemical bonds, forming a stable covalent bond between the probe and its target protein.[6] This covalent capture is crucial for the subsequent isolation and identification of the target protein.[3]

It is important to note that upon irradiation, alkyl diazirines can also rearrange to form a diazo isomer. This diazo intermediate can also lead to protein labeling, particularly of acidic residues, through a "pseudo-PAL" mechanism.[7] The dual reactivity of diazirines, proceeding through both carbene and diazo intermediates, contributes to their labeling efficiency.[8]

The "this compound" Concept: A Trifunctional Lysine-Targeting Probe

For the purpose of this guide, "this compound" represents a conceptual trifunctional photo-affinity probe designed for versatility and ease of use in identifying protein targets. Such a probe is built upon a lysine scaffold and incorporates three key functional moieties:

  • A Diazirine Moiety: The photoreactive group for covalent cross-linking to the target protein upon UV activation.

  • A Ligand-Coupling Group: An N-hydroxysuccinimide (NHS) ester is a common choice, which readily reacts with primary amines, such as the epsilon-amino group of lysine residues on a ligand of interest, to form a stable amide bond.[9] This allows for the straightforward attachment of a wide range of ligands to the probe.

  • A Reporter Tag: A biotin (B1667282) group is frequently included to enable the affinity purification of the probe-protein adduct using streptavidin-coated beads.[9][10]

The lysine backbone provides a convenient and flexible scaffold to assemble these three components.

Quantitative Data in Photo-affinity Labeling

Table 1: Comparison of Photo-reactive Groups

Photo-reactive GroupActivation Wavelength (nm)Reactive IntermediateKey AdvantagesKey Disadvantages
Diazirine 350 - 380Carbene, DiazoSmall size, fast kinetics, non-damaging wavelengthCan form diazo isomer leading to alternative reactivity
Benzophenone 350 - 360Triplet DiradicalCommercially available, non-damaging wavelengthBulky size, longer irradiation times required
Aryl Azide < 300NitreneReadily synthesized, small sizeDamaging wavelength, potential for undesired side reactions

Source: Adapted from Halloran, M. W.; Lumb, J. P. Chem. Eur. J. 2019, 25, 4885.[11]

Table 2: Representative Labeling Yields and Conditions for Diazirine Probes

Probe TypeTarget ProteinLabeling Yield (%)UV Irradiation TimeReference
Diazirine-based H3K4Me3 peptide probeSPIN1~50%15 min[12]
Benzophenone-based H3K4Me3 peptide probeSPIN1<10%60 min[12]
Cyclobutane Diazirine Alkyne TagHuman Carbonic Anhydrase 1~30%Not specified[13]

Note: Labeling yields are highly context-dependent and can vary significantly.

Experimental Protocols

The following is a generalized, step-by-step protocol for a photo-affinity labeling experiment using a "this compound"-type probe to identify the protein targets of a small molecule ligand in cultured mammalian cells.

Probe Preparation
  • Ligand Conjugation: Dissolve the "this compound" probe (with an NHS ester) and the amine-containing ligand of interest in a suitable anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) and stir the reaction at room temperature for several hours to overnight. Purify the resulting ligand-conjugated probe by HPLC.

Live Cell Labeling
  • Cell Culture: Culture mammalian cells to approximately 80-90% confluency in appropriate media.

  • Probe Incubation: Treat the cells with the ligand-conjugated "this compound" probe at a predetermined optimal concentration. Include control groups, such as a vehicle-only control and a competition control where cells are pre-incubated with an excess of the unconjugated ligand before adding the probe.[3]

  • UV Irradiation: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unbound probe. Irradiate the cells with UV light at 365 nm for a predetermined optimal time (typically 5-15 minutes) on ice.[14] Ensure the UV lamp is positioned for even illumination.[15]

  • Cell Lysis: After irradiation, harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

Target Enrichment and Identification
  • Affinity Purification: Incubate the cell lysate with streptavidin-coated beads to capture the biotinylated probe-protein complexes. Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer and add a protease (e.g., trypsin) to digest the captured proteins into peptides.

  • Mass Spectrometry Analysis: Collect the supernatant containing the peptides and analyze it by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]

  • Data Analysis: Identify the proteins that are significantly enriched in the probe-treated sample compared to the control samples using quantitative proteomics software.[17]

Mandatory Visualizations

Chemical Mechanism of this compound Photo-activation

Caption: Photo-activation of a diazirine probe proceeds via carbene and diazo intermediates.

Experimental Workflow for this compound-based Target Identification

DiAzK_Workflow cluster_cell_culture In-Cell Experiment cluster_biochemistry Biochemical Processing cluster_analysis Data Analysis A Incubate Cells with this compound Probe B UV Irradiation (365 nm) A->B C Cell Lysis B->C D Affinity Purification (Streptavidin Beads) C->D E On-Bead Digestion (Trypsin) D->E F LC-MS/MS Analysis E->F G Quantitative Proteomics Data Analysis F->G H Target Protein Identification G->H

Caption: General workflow for target identification using a this compound photo-affinity probe.

Conclusion

Photo-affinity labeling with diazirine-based probes like the conceptual "this compound" is a robust and versatile method for identifying the protein targets of small molecules. The small size of the diazirine moiety, coupled with its efficient photo-activation at a biologically compatible wavelength, makes it a superior choice for many applications. By following the principles and protocols outlined in this guide, researchers can effectively utilize this technology to advance their understanding of molecular interactions and accelerate the drug discovery process.

References

Unveiling Transient Protein Interactions: An In-depth Technical Guide to DiAzK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of the photo-activatable amino acid, DiAzK (H-L-Photo-lysine), for the identification and characterization of transient protein-protein interactions. This compound, a diazirine-containing lysine (B10760008) analog, serves as a powerful tool for covalently capturing fleeting interactions within the cellular environment, offering invaluable insights for basic research and drug discovery.

Core Principles of this compound-Mediated Photo-Crosslinking

This compound is a non-canonical amino acid that can be site-specifically incorporated into a protein of interest (POI) using genetic code expansion techniques.[1] The key to its functionality lies in the diazirine moiety, a small, hydrophilic, and highly reactive functional group.[1] Upon exposure to UV light, typically in the range of 350-365 nm, the diazirine ring loses nitrogen gas to form a highly reactive carbene intermediate. This carbene can then rapidly and non-selectively insert into neighboring chemical bonds, including C-H and N-H bonds, effectively creating a covalent crosslink between the POI and its interacting partners. This process "traps" transient interactions that would otherwise be lost during traditional biochemical purification methods.

A significant advancement in this technology is the development of bifunctional this compound analogs, such as Prthis compound. These molecules incorporate both the photo-activatable diazirine group and a bioorthogonal handle, like an alkyne group. This additional feature allows for the subsequent attachment of reporter tags (e.g., biotin (B1667282) or fluorescent dyes) via "click chemistry," greatly facilitating the enrichment and detection of crosslinked protein complexes.

Experimental Workflow and Methodologies

The successful application of this compound for identifying transient protein interactions involves a multi-step workflow, from the genetic incorporation of the amino acid to the mass spectrometric identification of crosslinked partners.

General Experimental Workflow

DiAzK_Workflow cluster_cell_culture Cell Culture & Transfection cluster_crosslinking Crosslinking & Lysis cluster_analysis Downstream Analysis A 1. Site-Directed Mutagenesis (Introduce Amber Codon in POI gene) B 2. Co-transfection - Plasmid for POI-TAG - Plasmid for aaRS/tRNA pair A->B C 3. Cell Culture with this compound Supplementation B->C D 4. UV Irradiation (365 nm) (Induces covalent crosslinking) C->D E 5. Cell Lysis D->E F 6. Affinity Purification of POI (e.g., via HA-tag) E->F G 7. SDS-PAGE & In-gel Digestion (e.g., Trypsin) F->G H 8. LC-MS/MS Analysis G->H I 9. Data Analysis (Identification of crosslinked peptides) H->I

A general workflow for this compound-based protein interaction studies.
Detailed Experimental Protocols

The following protocols are synthesized from established methodologies for the incorporation of diazirine-containing amino acids and subsequent analysis.[1][2][3]

Protocol 1: Site-Specific Incorporation of this compound in Mammalian Cells

  • Plasmid Preparation:

    • Using site-directed mutagenesis, introduce an amber stop codon (TAG) at the desired position in the gene of the protein of interest (POI). The choice of the incorporation site is crucial as it will determine the reach of the crosslinker.

    • Prepare a second plasmid encoding the engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (e.g., from M. mazei PylRS/tRNAPyl pair) that is orthogonal to the host's translation machinery and specific for this compound.

  • Cell Culture and Transfection:

    • Culture mammalian cells (e.g., HEK293T) in DMEM supplemented with 10% FBS and penicillin/streptomycin.

    • Co-transfect the cells with the POI-TAG plasmid and the aaRS/tRNA plasmid using a suitable transfection reagent.

    • At the time of transfection, replace the medium with fresh medium supplemented with 1 mM this compound.

  • Protein Expression and Harvest:

    • Allow protein expression to proceed for 48-72 hours post-transfection.

    • Harvest the cells by centrifugation and wash with ice-cold PBS.

Protocol 2: Photo-Crosslinking and Sample Preparation

  • UV Irradiation:

    • Resuspend the washed cell pellet in ice-cold PBS.

    • Transfer the cell suspension to a petri dish and place it on a UV transilluminator with a 365 nm light source.[2]

    • Irradiate the cells for 10-20 minutes.[2] The optimal irradiation time and distance from the UV source should be empirically determined.

  • Cell Lysis:

    • Pellet the irradiated cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris.

Protocol 3: Enrichment and Analysis of Crosslinked Proteins

  • Affinity Purification:

    • If the POI is tagged (e.g., with HA or FLAG), perform immunoprecipitation using the corresponding antibody-conjugated beads to enrich for the POI and its crosslinked partners.

  • SDS-PAGE and In-Gel Digestion:

    • Elute the protein complexes from the beads and separate them by SDS-PAGE.

    • Visualize the proteins by Coomassie staining and excise the bands corresponding to the crosslinked complexes.

    • Perform in-gel digestion of the excised bands with a protease such as trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

    • Use specialized software to identify the crosslinked peptides and, consequently, the interacting proteins and the sites of interaction.

Protocol 4: Workflow for Bifunctional Prthis compound with Click Chemistry

For Prthis compound, an additional step is introduced after cell lysis and before affinity purification.

  • Click Chemistry Reaction:

    • To the cell lysate, add the click chemistry reagents: an azide-functionalized reporter tag (e.g., biotin-azide), a copper(I) source (e.g., CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).

    • Incubate the reaction to allow the covalent attachment of the reporter tag to the alkyne handle of Prthis compound.

  • Enrichment of Tagged Peptides:

    • After proteolytic digestion, the biotin-tagged peptides can be specifically enriched using streptavidin-coated beads, significantly reducing sample complexity before LC-MS/MS analysis.[4][5]

Data Presentation and Interpretation

The output of a this compound-based proteomics experiment is a list of identified crosslinked peptides. This data can be presented in a tabular format to facilitate interpretation and comparison across different experimental conditions.

Table 1: Representative Quantitative Data from a this compound Crosslinking Experiment

Crosslinked Peptide 1Crosslinked Peptide 2Protein 1Protein 2Site 1Site 2MS2 ScoreFold Change (Stimulated/Control)
TLEQVIK AVLTIDEAEK Protein AProtein BK123K45125.43.2
YSFLQSK IYTDFCTAK Protein AProtein CK210K8898.72.5
VGFGSDFK LPIYTEFK Protein BProtein DK78K15085.2-1.8
........................

Note: This table is a representative example and does not reflect actual experimental data. The bold 'K' indicates the position of this compound incorporation.

Visualization of Signaling Pathways and Workflows

Graphviz diagrams can be used to visualize the complex relationships and workflows in this compound experiments.

Elucidating a GPCR Signaling Complex

This compound can be used to map the interaction landscape of membrane receptors, such as G-protein coupled receptors (GPCRs). By incorporating this compound at various positions within the GPCR, it is possible to identify direct binding partners, including G-proteins, arrestins, and other regulatory proteins.

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR (with this compound) G_protein G-Protein (α, β, γ subunits) GPCR->G_protein Crosslinked Arrestin β-Arrestin GPCR->Arrestin Crosslinked Downstream Downstream Signaling G_protein->Downstream Arrestin->Downstream Ligand Ligand Ligand->GPCR Activation

Mapping GPCR interactions using this compound.
Workflow for Prthis compound with Click Chemistry Enrichment

The workflow for the bifunctional Prthis compound involves additional steps for labeling and enrichment, which can be visualized as follows:

PrDiAzK_Workflow POI Protein of Interest with Prthis compound UV UV Irradiation (365 nm) POI->UV Crosslinked Crosslinked Complex UV->Crosslinked Lysis Cell Lysis Crosslinked->Lysis Click Click Chemistry (Biotin-Azide) Lysis->Click Biotinylated Biotinylated Complex Click->Biotinylated Digestion Proteolytic Digestion Biotinylated->Digestion Enrichment Streptavidin Enrichment Digestion->Enrichment MS LC-MS/MS Analysis Enrichment->MS

Workflow for Prthis compound with click chemistry enrichment.

Applications in Drug Discovery and Development

The ability of this compound to identify direct binding partners of a protein in a native cellular context is of immense value to the field of drug discovery.

  • Target Identification and Validation: this compound can be incorporated into small molecule drug candidates that have been modified to include the photo-crosslinker. This allows for the direct identification of the drug's protein targets within the cell, a critical step in understanding its mechanism of action and potential off-target effects.

  • Mapping Drug-Induced Interactome Changes: By comparing the interaction profiles of a target protein in the presence and absence of a drug, researchers can understand how the drug modulates the protein's interaction network.

  • Elucidating Allosteric Binding Sites: Incorporating this compound at various locations on a target protein can help to map the binding sites of allosteric modulators.

Conclusion

This compound and its bifunctional derivatives represent a powerful technology for the study of transient protein-protein interactions. By providing a means to covalently capture these fleeting events in living cells, this approach offers a unique window into the dynamic nature of the cellular interactome. The detailed protocols and workflows presented in this guide provide a framework for researchers to apply this technology to their own systems of interest, with broad applications in fundamental biology and therapeutic development.

References

The Architect's Guide to Protein Engineering: Site-Specific Incorporation of Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to move beyond the canonical 20 amino acids and introduce novel functionalities into proteins has revolutionized biotechnology, drug discovery, and fundamental biological research. This technical guide provides an in-depth exploration of the core principles and methodologies for the site-specific incorporation of unnatural amino acids (UAAs) into proteins. We will delve into the essential components of this technology, detail key experimental protocols, and present quantitative data to inform experimental design and optimization.

Core Principles: Expanding the Genetic Code

The central dogma of molecular biology dictates that the genetic information encoded in DNA is transcribed into messenger RNA (mRNA) and subsequently translated into a protein by the ribosome. The site-specific incorporation of UAAs hinges on the strategic reassignment of a codon that would otherwise signal for translation termination or a canonical amino acid. This is achieved through the introduction of an orthogonal translation system (OTS) , a set of engineered biomolecules that function independently of the host cell's native translational machinery.[1][2][3]

The quintessential OTS is comprised of two key components:

  • An Orthogonal Aminoacyl-tRNA Synthetase (o-aaRS): This enzyme is engineered to exclusively recognize and charge a specific UAA onto its cognate tRNA.[4][5][6] It must not recognize any of the 20 canonical amino acids or endogenous tRNAs.[1][3]

  • An Orthogonal tRNA (o-tRNA): This tRNA is engineered to be a substrate for the o-aaRS and to recognize a specific codon, typically a nonsense (stop) codon or a quadruplet codon, that has been repurposed to encode the UAA.[4][5][7] It should not be recognized by any of the host cell's endogenous aaRSs.[1]

The most prevalent method for UAA incorporation is amber suppression , which utilizes the amber stop codon (UAG).[2][8][9] The amber codon is the least frequently used stop codon in many organisms, such as E. coli, making it an ideal candidate for reassignment.[8] When a UAG codon is introduced at a specific site in the gene of interest, the orthogonal tRNA, charged with the UAA, recognizes this codon and directs the ribosome to incorporate the UAA into the growing polypeptide chain, effectively "suppressing" the termination signal.[8][10]

Methodologies for Site-Specific UAA Incorporation

While amber suppression is the most established technique, other methods have been developed to further expand the capabilities of genetic code expansion.

Amber Codon Suppression

This method relies on the introduction of a UAG codon at the desired site of UAA incorporation within the target gene. The host organism or cell-free system is then supplemented with the UAA and co-expresses the o-aaRS and o-tRNA. The o-tRNA, with its CUA anticodon, recognizes the UAG codon on the mRNA and delivers the UAA to the ribosome.[8][11]

A significant challenge in amber suppression is the competition between the suppressor o-tRNA and the endogenous release factor 1 (RF1), which recognizes the UAG codon and triggers translation termination.[4][10] This competition can lead to truncated protein products and lower yields of the full-length, UAA-containing protein.[6] Strategies to overcome this limitation include the use of RF1 knockout strains or the co-expression of engineered eRF1 variants with reduced activity at the UAG codon.[8][12]

Frameshift Suppression

To enable the incorporation of multiple distinct UAAs into a single protein, researchers have turned to frameshift suppression , which utilizes quadruplet codons.[13][14][15] In this approach, an o-tRNA with a four-base anticodon is used to decode a four-base codon on the mRNA. This method has the potential to significantly expand the number of available codons for UAA incorporation.[13] However, the efficiency of frameshift suppression can be lower than that of amber suppression and is often dependent on the specific quadruplet codon and the surrounding sequence context.[14][16]

Orthogonal Ribosomes

A more advanced strategy to enhance the efficiency and fidelity of UAA incorporation involves the use of orthogonal ribosomes (o-ribosomes) .[17][18][19] These are engineered ribosomes that preferentially translate specific mRNAs containing the repurposed codons, thereby segregating the process of UAA incorporation from the host's native translation.[1] O-ribosomes can be designed to have altered Shine-Dalgarno sequence specificity, allowing them to selectively translate orthogonal mRNAs that are poorly recognized by the host ribosomes.[19] This approach can significantly reduce the competition with release factors and improve the yield of UAA-containing proteins.[17]

Quantitative Data on Incorporation Efficiency

The efficiency of site-specific UAA incorporation can vary widely depending on the chosen methodology, the specific UAA, the host organism, and the position of the repurposed codon within the gene. The following tables summarize key quantitative data from published studies.

Methodology Organism/System Unnatural Amino Acid Reported Efficiency Reference
Amber SuppressionE. colip-propargyloxyphenylalanine (pPaF)~20% (single amber codon)[17]
Amber Suppression + Orthogonal RibosomeE. colip-propargyloxyphenylalanine (pPaF)>60% (single amber codon)[17]
Amber SuppressionMammalian Cells (HEK293T)Nε-Boc-L-lysine5% (unoptimized)[12]
Amber Suppression + Optimized tRNA & eRF1Mammalian Cells (HEK293T)Nε-Boc-L-lysine85%[12]
Amber SuppressionMammalian Cells (HEK293)p-azido-L-phenylalanine (AzF)Optimal at 50–400 µM UAA concentration[20]
Frameshift Suppression (CGGG codon)Xenopus oocytesUnspecifiedNonlinear increase with tRNA concentration[14][16]
Frameshift Suppression (GGGU codon)Xenopus oocytesUnspecifiedNearly linear increase with tRNA concentration[14][16]

Experimental Protocols

This section provides a generalized overview of the key experimental steps involved in the site-specific incorporation of a UAA using amber suppression in E. coli.

Plasmid Construction
  • Target Gene Plasmid: The gene of interest is cloned into an appropriate expression vector. Site-directed mutagenesis is used to introduce an amber (TAG) codon at the desired position for UAA incorporation.

  • Orthogonal Translation System Plasmid: A separate, compatible plasmid is constructed to express the orthogonal aminoacyl-tRNA synthetase (o-aaRS) and the orthogonal suppressor tRNA (o-tRNA). The expression of these components is typically driven by an inducible promoter.

Transformation and Expression
  • Competent E. coli cells are co-transformed with both the target gene plasmid and the OTS plasmid.

  • A single colony is used to inoculate a starter culture in a suitable growth medium containing the appropriate antibiotics for plasmid maintenance.

  • The starter culture is then used to inoculate a larger expression culture.

  • The unnatural amino acid is added to the expression culture to a final concentration typically ranging from 1 to 2 mM.[21]

  • When the culture reaches a suitable optical density (e.g., OD600 of 0.6-0.8), protein expression is induced by the addition of the appropriate inducer (e.g., IPTG for lac-based promoters).

  • The culture is incubated for a further period to allow for protein expression.

Protein Purification and Analysis
  • The cells are harvested by centrifugation, and the cell pellet is resuspended in a suitable lysis buffer.

  • The cells are lysed using methods such as sonication or French press.

  • The cell lysate is clarified by centrifugation to remove cell debris.

  • The UAA-containing protein is purified from the soluble fraction using appropriate chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

  • The successful incorporation of the UAA is confirmed using techniques such as mass spectrometry, which will show a mass shift corresponding to the mass of the UAA, and/or Western blotting to confirm the expression of the full-length protein.

Visualizing the Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the core concepts and workflows described in this guide.

Unnatural_Amino_Acid_Incorporation_Workflow cluster_Inputs Inputs cluster_Cellular_Machinery Cellular Processes cluster_Outputs Outputs UAA Unnatural Amino Acid (UAA) o_aaRS Orthogonal aaRS UAA->o_aaRS binds to o_aaRS_gene Orthogonal aaRS Gene Transcription_Translation Transcription & Translation o_aaRS_gene->Transcription_Translation expresses o_tRNA_gene Orthogonal tRNA Gene o_tRNA_gene->Transcription_Translation expresses Target_Gene Target Gene with Amber Codon Target_Gene->Transcription_Translation transcribed to Transcription_Translation->o_aaRS produces o_tRNA Orthogonal tRNA Transcription_Translation->o_tRNA produces mRNA mRNA with Amber Codon Transcription_Translation->mRNA produces Ribosome Ribosome UAA_Protein Protein with UAA Ribosome->UAA_Protein synthesizes Charged_tRNA UAA-tRNA o_aaRS->Charged_tRNA charges o_tRNA->o_aaRS binds to Charged_tRNA->Ribosome delivers UAA mRNA->Ribosome

Caption: Workflow for site-specific unnatural amino acid incorporation.

Amber_Suppression_vs_Termination cluster_Suppression Amber Suppression Pathway cluster_Termination Termination Pathway Ribosome_mRNA Ribosome at Amber Codon (UAG) Incorporation UAA Incorporation (Protein Elongation) Ribosome_mRNA->Incorporation leads to Termination Translation Termination (Truncated Protein) Ribosome_mRNA->Termination leads to Charged_o_tRNA UAA-tRNA(CUA) Charged_o_tRNA->Ribosome_mRNA RF1 Release Factor 1 (RF1) RF1->Ribosome_mRNA Orthogonal_Ribosome_System cluster_Host Host Cell cluster_Native Native Translation cluster_Orthogonal Orthogonal Translation Native_mRNA Native mRNA (Canonical SD sequence) Host_Ribosome Host Ribosome Native_mRNA->Host_Ribosome binds Native_Protein Native Protein Host_Ribosome->Native_Protein translates Orthogonal_mRNA Orthogonal mRNA (Altered SD sequence) Host_Ribosome->Orthogonal_mRNA minimal crosstalk Orthogonal_Ribosome Orthogonal Ribosome Orthogonal_mRNA->Orthogonal_Ribosome binds Orthogonal_Ribosome->Native_mRNA minimal crosstalk UAA_Protein UAA-Containing Protein Orthogonal_Ribosome->UAA_Protein translates

References

The Utility of Diazirine-Based Photo-Crosslinkers (DiAzK) for In Vivo Interactome Profiling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of diazirine-containing photo-crosslinkers, particularly lysine (B10760008) derivatives (DiAzK), as powerful tools for studying molecular interactions within living cells. We detail the core principles, experimental workflows, and data analysis strategies, offering a comprehensive resource for professionals seeking to capture transient and context-dependent protein-protein interactions (PPIs) in their native environment.

Core Principle: Diazirine-Based Photo-Crosslinking

Diazirines are highly efficient photo-crosslinkers used to covalently capture molecular interactions in situ.[1][2] The key to their utility lies in their small size and the nature of the reactive species they generate upon UV irradiation. When exposed to UV light (typically ~365 nm), the diazirine ring loses nitrogen gas (N₂) to form a highly reactive and indiscriminate carbene intermediate.[3][4] This carbene can rapidly insert into any nearby C-H, N-H, or O-H bond, effectively creating a "snapshot" of molecular proximities by forming a stable covalent bond between the bait protein and its interacting partners.[3][4] This method is particularly adept at trapping weak or transient interactions that are often lost during conventional affinity purification-mass spectrometry (AP-MS) workflows.[5][6]

Mechanism_of_Action cluster_0 Step 1: Quiescent State cluster_1 Step 2: Photoactivation cluster_2 Step 3: Covalent Capture Bait_this compound Bait Protein with Incorporated this compound Prey Interacting Prey Protein Bait_this compound->Prey Non-covalent Interaction UV UV Light (365 nm) Carbene Reactive Carbene Intermediate + N₂ UV->Carbene Activation Complex Covalently Crosslinked Bait-Prey Complex Carbene->Complex Covalent Bond Formation

Caption: Mechanism of this compound-mediated photo-crosslinking.

Methodologies for this compound Incorporation in Live Cells

The successful application of this compound relies on its specific incorporation into a protein of interest (POI). Two primary strategies are employed in living cells:

  • Genetic Code Expansion: This is the most precise method, utilizing an orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate a this compound-containing unnatural amino acid (UAA) in response to a nonsense codon, typically the amber stop codon (TAG), engineered into the POI's gene.[5][7] This allows for site-specific placement of the crosslinker, providing high spatial resolution for interaction mapping.[6]

  • Metabolic Labeling: In this approach, cells are fed a sugar analog containing a diazirine moiety (e.g., SiaDAz).[8] Cellular enzymes process this analog and incorporate it into glycoconjugates on the cell surface.[8] This method is excellent for capturing interactions involving glycoproteins and glycolipids.[8]

Generalized Experimental Workflow for PPI Identification

The identification of protein interactions using this compound follows a multi-step process, often combined with quantitative proteomics techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) for robust identification of true interactors over background contaminants.[5][7] This combined approach is sometimes referred to as iCLASPI (in vivo crosslinking-assisted and SILAC-based protein identification).[5]

Experimental_Workflow Start Start: Define Protein of Interest (POI) Incorp 1. This compound Incorporation (e.g., Amber Suppression) Start->Incorp Culture Culture mammalian cells expressing POI-TAG and synthetase/tRNA pair. Add this compound to medium. Incorp->Culture UV 2. In Vivo Photo-Crosslinking Incorp->UV UV_details Irradiate live cells with 365 nm UV light to activate the diazirine group. UV->UV_details Lysis 3. Cell Lysis UV->Lysis AP 4. Affinity Purification Lysis->AP AP_details Use affinity tag on POI (e.g., HA, FLAG) to pull down crosslinked complexes. AP->AP_details MS 5. Mass Spectrometry AP->MS MS_details Analyze purified proteins by LC-MS/MS. MS->MS_details Analysis 6. Data Analysis MS->Analysis End End: Identify POI Interacting Proteins Analysis->End

Caption: Generalized workflow for identifying PPIs using this compound.

Quantitative Data Summary

Effective photo-crosslinking relies on optimizing several experimental parameters. While precise yields are highly dependent on the specific protein interaction, the following tables summarize typical conditions and a comparison of different diazirine-based probes.

Table 1: Typical Experimental Parameters for this compound Photo-Crosslinking

ParameterTypical Value / ConditionRationale / Notes
This compound Analog DiZPK, Prthis compound, this compoundChoice depends on experimental goal (e.g., need for bioorthogonal handle).[9][10]
Incorporation Method Amber Codon SuppressionProvides site-specificity for high-resolution mapping.[7]
This compound Concentration 100 µM - 1 mM in mediaConcentration must be optimized for cell type and incorporation efficiency.[8][9]
UV Wavelength 365 nmStandard wavelength for activating diazirines with minimal cell damage.[3][11]
UV Irradiation Time 5 - 30 minutesTime is optimized to maximize crosslinking while maintaining cell viability.[3][11][12]
Irradiation Setup On ice, ~5 cm from sourceControls temperature and standardizes distance for consistent power delivery.[3]
Analysis Platform LC-MS/MSStandard for identifying proteins from complex mixtures.[2][13]
Quantitation Strategy SILAC, DIADifferentiates true interactors from non-specific background binders.[5][14]

Table 2: Comparison of this compound-Based Probes

Probe NameKey FeaturePrimary ApplicationReference
This compound / DiZPK Simple diazirineGeneral PPI capture[7]
Prthis compound Bifunctional: Diazirine + AlkyneCapture and subsequent "click" chemistry for enrichment/visualization[9][10]
DiZSeK Releasable: Diazirine + SelenidePrey proteins can be released from the bait after purification, reducing background
DiZHSeC Releasable + MS-Label Transfer Identifies crosslinking sites to map PPI interfaces[15]
DizSEC / DizSPC MS-Cleavable Facilitates identification of crosslinked peptides in complex proteome-wide studies[13][16]

Detailed Experimental Protocols

Here we provide a generalized protocol for PPI identification using site-specific incorporation of this compound in mammalian cells.

Protocol 5.1: Site-Specific Incorporation of this compound via Amber Suppression
  • Cell Seeding: Seed HEK293T cells (or other suitable cell line) in a 10 cm dish to reach 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with two plasmids:

    • A plasmid encoding the POI with an in-frame amber codon (TAG) at the desired crosslinking site and an affinity tag (e.g., HA or FLAG).

    • A plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for the this compound analog (e.g., DiZPK).

  • Incubation: After 6-8 hours, replace the transfection medium with fresh culture medium.

  • UAA Addition: 24 hours post-transfection, replace the medium with fresh medium containing the this compound analog (e.g., 250 µM DiZPK).

  • Expression: Culture the cells for an additional 24-48 hours to allow for expression and incorporation of the this compound-modified POI.

  • Verification (Optional but Recommended): Evaluate the incorporation efficiency by Western blot. Successful incorporation will result in a full-length POI band that is dependent on the presence of this compound in the medium.[7]

Protocol 5.2: In Vivo Photo-Crosslinking
  • Preparation: Wash the cells gently with ice-cold PBS to remove media.

  • Irradiation: Place the dish on ice and irradiate from above with a 365 nm UV lamp for 20-30 minutes.[3] Keep a non-irradiated control plate protected from light.

  • Harvesting: Immediately after irradiation, scrape the cells into ice-cold PBS, centrifuge, and flash-freeze the cell pellet for storage or proceed directly to lysis.

Protocol 5.3: Affinity Purification of Crosslinked Complexes
  • Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Sonicate or incubate on ice to ensure complete lysis.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15-20 minutes at 4°C to pellet cell debris.

  • Immunoprecipitation: Add antibody-conjugated magnetic beads (e.g., anti-HA or anti-FLAG) to the clarified supernatant.

  • Incubation: Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the beads to capture the POI and its crosslinked partners.

  • Washing: Wash the beads extensively with lysis buffer and then with a less stringent buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads, typically by boiling in SDS-PAGE loading buffer.

Protocol 5.4: Proteomic Analysis by Mass Spectrometry
  • Gel Separation: Run the eluted samples on an SDS-PAGE gel.

  • In-Gel Digestion: Excise the entire protein lane, cut it into small pieces, and perform in-gel digestion with trypsin.

  • LC-MS/MS: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.

  • Data Analysis: Use a proteomics software suite to search the acquired spectra against a protein database. For quantitative experiments (e.g., SILAC), compare the protein ratios between the UV-irradiated sample and the non-irradiated control to identify proteins significantly enriched upon crosslinking.[7]

Advanced Applications: Bifunctional Crosslinkers

Bifunctional probes like Propargyl-Diazirine-Lysine (Prthis compound) have expanded the utility of this technology.[9] These probes contain both a diazirine for crosslinking and a bioorthogonal handle (e.g., an alkyne) for "click" chemistry. This allows for a two-step procedure where, after crosslinking, a reporter molecule like biotin-azide can be covalently attached.[10][17] This enables highly stringent purification of crosslinked complexes using streptavidin beads, significantly improving the signal-to-noise ratio for identifying low-abundance interactors.[17]

Bifunctional_Workflow cluster_0 Step 1: In-Cell Reactions cluster_1 Step 2: Post-Lysis Chemistry cluster_2 Step 3: Enrichment & Analysis Incorp Incorporate Bifunctional Probe (e.g., Prthis compound) into POI Crosslink UV Photo-Crosslinking (365 nm) Covalently captures interacting proteins Incorp->Crosslink Lysis Lyse Cells Crosslink->Lysis Click Bioorthogonal Ligation ('Click' Chemistry) Attach Biotin-Azide to Alkyne Handle Lysis->Click Purify Streptavidin Affinity Purification Highly specific enrichment of biotinylated complexes Click->Purify Analyze LC-MS/MS Analysis Identify enriched interacting proteins Purify->Analyze

Caption: Workflow using a bifunctional this compound probe with a click handle.

Conclusion

Diazirine-based photo-crosslinking, particularly with genetically encoded this compound analogs, represents a state-of-the-art method for mapping protein-protein interactions in their native cellular context. It provides a unique advantage in its ability to capture transient and low-affinity interactions that are crucial for dynamic cellular processes but are often missed by other methods.[6][15] The continuous development of novel bifunctional, releasable, and MS-cleavable diazirine probes further enhances the specificity and analytical depth of these experiments, making this compound an indispensable tool for fundamental research and drug target identification.[13][15][18]

References

Methodological & Application

Application Notes and Protocols for DiAzK Photo-Crosslinking in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Photo-crosslinking using genetically encoded unnatural amino acids (UAAs) is a powerful technique for identifying and mapping protein-protein interactions (PPIs) directly within living cells. This method offers high spatial and temporal resolution, enabling the capture of transient and weak interactions in their native cellular environment. This document provides a detailed protocol for utilizing the diazirine-containing UAA, DiAzK (a lysine (B10760008) derivative with a photo-activatable diazirine functionality), for photo-crosslinking in mammalian cells. The protocol integrates genetic code expansion technology with quantitative proteomics to provide a robust workflow for discovering novel PPIs.

The core principle involves the site-specific incorporation of this compound into a protein of interest (POI) in response to an in-frame amber stop codon (TAG). This is achieved through the co-expression of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. Upon exposure to long-wave UV light (e.g., 365 nm), the diazirine group on this compound is activated, forming a highly reactive carbene that covalently crosslinks with interacting proteins in close proximity. The resulting crosslinked complexes can then be purified and identified using mass spectrometry.

Key Experimental Concepts and Workflow

The overall experimental workflow for this compound photo-crosslinking can be divided into several key stages, from plasmid preparation to data analysis.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_cell_culture Cellular Manipulation cluster_analysis Analysis pCMV_POI 1. Construct pCMV-POI-TAG-HA (Protein of Interest with Amber Codon and HA tag) transfection 3. Co-transfect Mammalian Cells (e.g., HEK293T) pCMV_POI->transfection pCMV_Synthetase 2. Obtain pCMV-DiZPK-PylRS (Synthetase/tRNA Plasmid) pCMV_Synthetase->transfection diazK_addition 4. Add this compound to Culture Medium transfection->diazK_addition Culture uv_crosslinking 5. UV Irradiation (365 nm) (In Vivo Crosslinking) diazK_addition->uv_crosslinking Incubate lysis 6. Cell Lysis uv_crosslinking->lysis affinity_purification 7. Affinity Purification (e.g., anti-HA) lysis->affinity_purification sds_page 8. SDS-PAGE & Western Blot affinity_purification->sds_page Validation mass_spec 9. Mass Spectrometry (LC-MS/MS) affinity_purification->mass_spec Identification

Caption: Overall workflow for this compound photo-crosslinking in mammalian cells.

Mechanism of this compound Incorporation and Photo-Crosslinking

mechanism cluster_incorporation Genetic Code Expansion cluster_crosslinking Photo-Activation and Crosslinking POI_mRNA POI mRNA with TAG codon Ribosome Ribosome POI_mRNA->Ribosome tRNA Orthogonal tRNA tRNA->Ribosome Decodes TAG Synthetase DiZPK-PylRS (Synthetase) Synthetase->tRNA Charges This compound This compound Amino Acid This compound->Synthetase POI_this compound Protein of Interest with this compound incorporated Ribosome->POI_this compound Translation Carbene Reactive Carbene Intermediate POI_this compound->Carbene UV_light UV Light (365 nm) UV_light->Carbene Activation Crosslinked_Complex Covalent Crosslinked Complex Carbene->Crosslinked_Complex Interacting_Protein Interacting Protein Interacting_Protein->Crosslinked_Complex Proximity

Caption: Mechanism of this compound incorporation and photo-activation for crosslinking.

Quantitative Data and Reagents

Successful this compound photo-crosslinking relies on optimized concentrations of reagents and specific experimental conditions. The following tables provide a summary of key quantitative parameters.

Table 1: Recommended Reagent Concentrations

Reagent Stock Concentration Working Concentration Purpose
This compound 500 mM in DMSO 100-500 µM in culture medium Unnatural amino acid for incorporation
Plasmid DNA (POI-TAG) Varies As per transfection reagent protocol Encodes the protein of interest
Plasmid DNA (Synthetase/tRNA) Varies As per transfection reagent protocol Enables this compound incorporation

| Doxycycline (if using inducible system) | 1 mg/mL in H₂O | 1 µg/mL | Induction of protein expression |

Table 2: Typical UV Crosslinking Conditions

Parameter Value Notes
Wavelength 365 nm Minimizes damage to biomolecules compared to shorter wavelengths[1][2].
Irradiation Time 10-30 minutes Optimization may be required depending on cell type and protein expression.
Light Source UV transilluminator or LED array Ensure consistent and even illumination of the cell culture plate.

| Distance from Source | ~5 cm | Should be kept consistent between experiments. |

Table 3: Composition of Key Buffers

Buffer Component Final Concentration
RIPA Lysis Buffer Tris-HCl, pH 7.4 50 mM
NaCl 150 mM
NP-40 1% (v/v)
Sodium deoxycholate 0.5% (w/v)
SDS 0.1% (w/v)
Protease Inhibitor Cocktail 1x
Phosphate-Buffered Saline (PBS) NaCl 137 mM
KCl 2.7 mM
Na₂HPO₄ 10 mM

| | KH₂PO₄ | 1.8 mM |

Detailed Experimental Protocols

This section provides a step-by-step guide for performing this compound photo-crosslinking in mammalian cells, specifically using HEK293T cells as an example.

Protocol 1: Plasmid Preparation and Cell Culture
  • Plasmid Construction:

    • Obtain or clone the gene for your protein of interest (POI) into a mammalian expression vector (e.g., pCMV-based) that includes a C-terminal affinity tag, such as a HA or FLAG tag.

    • Using site-directed mutagenesis, introduce an in-frame amber stop codon (TAG) at the desired position for this compound incorporation. The selection of the mutation site is critical and should ideally be on the protein surface in a region suspected to be involved in interactions.

    • Obtain the plasmid encoding the this compound-aminoacyl-tRNA synthetase/tRNA pair (e.g., pCMV-DiZPK-PylRS).[3]

  • Cell Culture:

    • Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

Protocol 2: Transfection and this compound Incorporation
  • Seeding Cells: Seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Co-transfect the cells with the POI-TAG plasmid and the pCMV-DiZPK-PylRS plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • As a negative control, transfect a separate well of cells with the same plasmids but without the subsequent addition of this compound.

  • This compound Incorporation:

    • Approximately 12-18 hours post-transfection, replace the culture medium with fresh medium containing this compound at a final concentration of 100-500 µM.

    • Incubate the cells for an additional 24-48 hours to allow for expression of the POI and incorporation of this compound.

Protocol 3: In Vivo Photo-Crosslinking and Cell Lysis
  • Cell Preparation:

    • Gently wash the cells twice with ice-cold PBS to remove the culture medium.

    • Add a thin layer of ice-cold PBS (e.g., 1 mL for a 6-well plate) to keep the cells hydrated during irradiation.

  • UV Irradiation:

    • Place the cell culture plate on ice and irradiate with a 365 nm UV lamp for 10-30 minutes.[1][4] The optimal time may need to be determined empirically.

  • Cell Lysis:

    • Immediately after irradiation, remove the PBS and add ice-cold RIPA Lysis Buffer supplemented with protease inhibitors.

    • Incubate on ice for 15-20 minutes with occasional agitation.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the soluble protein fraction.

Protocol 4: Analysis of Crosslinked Products
  • Western Blot Analysis:

    • Determine the protein concentration of the lysate using a BCA assay.

    • Analyze the cell lysates by SDS-PAGE and Western blotting using an antibody against the affinity tag (e.g., anti-HA).

    • Successful crosslinking will be indicated by the appearance of higher molecular weight bands corresponding to the POI crosslinked to its binding partners. These bands should only be present in the samples treated with both this compound and UV light.

  • Affinity Purification:

    • Incubate the cell lysate with anti-HA magnetic beads or agarose (B213101) resin overnight at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

    • Elute the protein complexes from the beads using a low pH buffer (e.g., glycine-HCl, pH 2.5) or a competitive peptide.

  • Mass Spectrometry Analysis:

    • The eluted protein complexes can be resolved by SDS-PAGE, and the high molecular weight bands can be excised for in-gel digestion.

    • Alternatively, the entire eluate can be subjected to in-solution digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the POI and its crosslinked interaction partners. For quantitative analysis, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be integrated into the workflow to differentiate true interactors from non-specific background proteins.[3]

The this compound photo-crosslinking protocol provides a robust and versatile method for capturing protein-protein interactions in their native cellular context. By combining genetic code expansion with modern proteomic techniques, this approach allows for the identification of both stable and transient interactors, offering valuable insights into cellular signaling pathways, protein complex dynamics, and the mechanisms of drug action. Careful optimization of this compound concentration, UV exposure, and purification strategies is key to achieving high-quality, reliable results.

References

Application Notes and Protocols for DiAzK Labeling in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the incorporation of the non-canonical amino acid Diazo-lysine (DiAzK) into proteins expressed in Escherichia coli. This technique enables the site-specific introduction of a diazirine moiety, a versatile functional group for photocrosslinking studies to investigate protein-protein interactions.

Introduction

The expansion of the genetic code to include unnatural amino acids (UAAs) has become a powerful tool in protein engineering and chemical biology.[1][2][3][4][5] Site-specific incorporation of UAAs allows for the introduction of novel chemical functionalities, such as fluorescent probes, crosslinkers, and post-translational modifications, into proteins of interest.[2] this compound, a lysine (B10760008) analog containing a diazirine ring, is a photo-activatable crosslinking amino acid. Upon exposure to UV light, the diazirine forms a highly reactive carbene that can covalently crosslink to interacting proteins in close proximity, enabling the capture and subsequent identification of binding partners.

The most established method for site-specific UAA incorporation in E. coli relies on the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair, which recognize a unique codon, typically the amber stop codon (UAG).[2][4][6] This orthogonal pair functions independently of the host cell's translational machinery, ensuring the specific incorporation of the UAA at the desired site.[6]

Principle of this compound Labeling

The site-specific incorporation of this compound into a target protein in E. coli is achieved through amber codon suppression.[4] This process requires the co-expression of three key components:

  • The target protein gene containing an in-frame amber stop codon (TAG) at the desired labeling site.

  • An orthogonal aminoacyl-tRNA synthetase (aaRS) , typically a mutant of the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS), that has been evolved to specifically recognize and charge this compound.[6]

  • A cognate suppressor tRNA (e.g., tRNAPylCUA) that recognizes the UAG codon and delivers the this compound-charged tRNA to the ribosome.

When this compound is supplied in the growth medium, the orthogonal aaRS acylates the suppressor tRNA with this compound. This complex is then delivered to the ribosome, where the anticodon of the suppressor tRNA recognizes the UAG codon in the mRNA of the target protein, leading to the incorporation of this compound at that specific site.

Experimental Workflow

DiAzK_Labeling_Workflow cluster_prep Preparation cluster_expression Expression and Labeling cluster_downstream Downstream Processing plasmid_prep Plasmid Construction (Target Gene with TAG, Orthogonal Pair) ecoli_transform Transformation into E. coli plasmid_prep->ecoli_transform starter_culture Inoculate Starter Culture ecoli_transform->starter_culture main_culture Inoculate Main Culture starter_culture->main_culture growth Grow cells to Mid-Log Phase (OD600 ~0.6-0.8) main_culture->growth induction Induce Protein Expression (e.g., IPTG) growth->induction add_diaz Add this compound induction->add_diaz expression Continue Expression at Lower Temperature add_diaz->expression harvest Harvest Cells expression->harvest lysis Cell Lysis harvest->lysis purification Protein Purification (e.g., Ni-NTA) lysis->purification verification Verification of Incorporation (e.g., Mass Spectrometry) purification->verification crosslinking Photocrosslinking (UV exposure) verification->crosslinking analysis Analysis of Crosslinked Products (e.g., SDS-PAGE, Western Blot, MS) crosslinking->analysis Amber_Suppression cluster_cellular_machinery Cellular Machinery This compound This compound aaRS Orthogonal aaRS This compound->aaRS binds DiAzK_tRNA This compound-tRNACUA aaRS->DiAzK_tRNA charges tRNA Suppressor tRNA (tRNACUA) tRNA->aaRS binds Ribosome Ribosome DiAzK_tRNA->Ribosome delivered to Protein Target Protein with this compound Ribosome->Protein translates mRNA mRNA with UAG codon mRNA->Ribosome binds to RF1 Release Factor 1 (RF1) RF1->Ribosome competes with This compound-tRNACUA

References

Application Notes and Protocols for Identifying Enzyme Substrates Using DiAzK

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to DiAzK-Mediated Substrate Identification

Identifying the direct substrates of an enzyme is crucial for understanding its biological function, elucidating signaling pathways, and developing targeted therapeutics. Traditional methods for substrate discovery can be challenging, often plagued by the transient nature of enzyme-substrate interactions and the difficulty of distinguishing direct from indirect interactions within the complex cellular environment.

This document provides detailed application notes and protocols for a powerful chemical proteomics strategy to identify enzyme substrates using the photo-crosslinkable amino acid, this compound. This compound is a lysine (B10760008) analog containing a diazirine moiety.[1][2] This unnatural amino acid can be site-specifically incorporated into a protein of interest (the "bait" enzyme) using genetic code expansion techniques.[3][4] Upon activation with UV light, the diazirine group forms a highly reactive carbene, which covalently crosslinks the enzyme to any interacting proteins, including its substrates, that are in close proximity.[4][5] These covalently trapped enzyme-substrate complexes can then be purified and the substrate identified using quantitative mass spectrometry.[3][6]

This method offers several advantages:

  • Captures Transient Interactions: Covalently traps weak and transient enzyme-substrate interactions that are often missed by other methods.[4]

  • High Specificity: Site-specific incorporation of this compound allows for precise control over the location of crosslinking, minimizing off-target effects.[3]

  • In Vivo Application: The entire process can be performed in living cells, providing a snapshot of enzyme-substrate interactions in their native context.[3][4]

Chemical Structure and Mechanism of Action of this compound

This compound, or Nε-((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine, is a photo-activatable amino acid. The key functional group is the diazirine ring, a three-membered ring containing two nitrogen atoms.

Mechanism of Photo-Crosslinking:

  • UV Activation: Upon irradiation with UV light (typically at 365 nm), the diazirine ring loses a molecule of nitrogen gas (N₂).[3]

  • Carbene Formation: This elimination reaction generates a highly reactive and indiscriminate carbene intermediate.[5]

  • Covalent Bond Formation: The carbene can then rapidly insert into any nearby C-H, N-H, or O-H bond, forming a stable covalent bond between the enzyme and its binding partner.[4]

Case Study: Identification of Substrates for Human Mitochondrial Caseinolytic Protease P (hClpP)

A key application of the this compound-based method has been the identification of substrates for the human mitochondrial caseinolytic protease P (hClpP). hClpP is a crucial protease for maintaining mitochondrial protein homeostasis, and its dysregulation is implicated in various diseases.[3][7]

In a study by Puhach et al. (2022), this compound was genetically incorporated into the proteolytic chamber of hClpP in living human cells.[3] Following UV irradiation, the crosslinked hClpP-substrate complexes were enriched and analyzed by quantitative proteomics. This approach not only confirmed previously known substrates but also identified a diverse set of novel interactors, particularly under conditions of oxidative stress.[3]

Data Presentation: Identified hClpP Substrates

The following table summarizes a selection of proteins identified as potential substrates of hClpP under basal and oxidative stress conditions, as described in the study. The data highlights the enrichment of proteins involved in key mitochondrial processes.

ProteinFunction/PathwayCondition of Identification
Previously Annotated
NDUFS1Complex I of Electron Transport ChainBasal
SDHAComplex II of Electron Transport ChainBasal
ACO2TCA CycleBasal
Newly Identified
NDUFV2Complex I of Electron Transport ChainOxidative Stress
IBA57Iron-Sulfur Cluster AssemblyOxidative Stress
HINT2Mitochondrial MetabolismOxidative Stress
BCAT2Branched-Chain Amino Acid MetabolismBasal
GLUD1Glutamate MetabolismBasal

Experimental Protocols

This section provides a detailed, step-by-step protocol for identifying enzyme substrates using this compound, based on the methodology used for hClpP substrate discovery and other similar studies.[3][6][8]

Protocol 1: Site-Specific Incorporation of this compound into the Target Enzyme

This protocol describes the expression of the target enzyme containing this compound in mammalian cells using the genetic code expansion technology.

Materials:

  • HEK293T cells

  • DMEM medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • Plasmid encoding the target enzyme with an amber stop codon (TAG) at the desired incorporation site and an affinity tag (e.g., HA-tag).

  • Plasmid encoding the orthogonal pyrrolysyl-tRNA synthetase (PylRS)/tRNA pair.

  • This compound solution (100 mM in 0.1 M NaOH)

  • Transfection reagent (e.g., Lipofectamine)

Procedure:

  • Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS to ~70% confluency in 10 cm dishes.

  • Transfection: Co-transfect the cells with the plasmid for the target enzyme and the PylRS/tRNA plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • This compound Addition: 6 hours post-transfection, replace the medium with fresh DMEM containing 10% FBS and 1 mM this compound.

  • Expression: Incubate the cells for 48-72 hours to allow for expression of the this compound-containing protein.

  • Verification of Incorporation (Optional): To confirm this compound incorporation, perform a Western blot analysis of the cell lysate using an antibody against the affinity tag. A band corresponding to the full-length protein should be observed only in the presence of this compound.

Protocol 2: In Vivo Photo-Crosslinking and Cell Lysis

Materials:

  • Cells expressing the this compound-containing enzyme

  • UV crosslinker (365 nm)

  • Ice-cold PBS

  • RIPA Lysis Buffer supplemented with protease inhibitors

Procedure:

  • Cell Harvest: Wash the cells twice with ice-cold PBS.

  • Photo-Crosslinking: Place the cells on ice and irradiate with 365 nm UV light for 15-30 minutes. The optimal time may need to be determined empirically.[3]

  • Lysis: Immediately after irradiation, add ice-cold RIPA buffer to the cells.

  • Harvest Lysate: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

Protocol 3: Affinity Purification of Crosslinked Complexes

Materials:

  • Clarified cell lysate

  • Anti-HA magnetic beads (or other affinity beads corresponding to the tag)

  • Wash Buffer (e.g., Tris-buffered saline with 0.1% Tween-20)

  • Elution Buffer (e.g., Glycine-HCl, pH 2.5 or competitive peptide elution)

Procedure:

  • Incubation with Beads: Add the anti-HA magnetic beads to the clarified lysate and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with Wash Buffer.

  • Elution: Elute the bound protein complexes from the beads using the Elution Buffer. Neutralize the eluate immediately if using a low pH elution buffer.

Protocol 4: Sample Preparation for Mass Spectrometry (In-Gel Digestion)

Materials:

  • SDS-PAGE equipment and reagents

  • Coomassie Brilliant Blue stain

  • Destaining solution (e.g., 40% methanol, 10% acetic acid)

  • Reduction solution (10 mM DTT in 100 mM ammonium (B1175870) bicarbonate)

  • Alkylation solution (55 mM iodoacetamide (B48618) in 100 mM ammonium bicarbonate)

  • Trypsin solution (10 ng/µL in 50 mM ammonium bicarbonate)

  • Extraction Buffer (e.g., 50% acetonitrile, 5% formic acid)

Procedure:

  • SDS-PAGE: Separate the eluted proteins by SDS-PAGE.

  • Staining and Excision: Stain the gel with Coomassie Blue and excise the entire protein lane.

  • Destaining: Destain the gel pieces until clear.

  • Reduction and Alkylation: Reduce the proteins with DTT solution for 1 hour at 56°C, then alkylate with iodoacetamide solution for 45 minutes in the dark at room temperature.

  • Tryptic Digestion: Add trypsin solution to the gel pieces and incubate overnight at 37°C.

  • Peptide Extraction: Extract the peptides from the gel pieces using the Extraction Buffer.

  • Sample Cleanup: Dry the extracted peptides in a vacuum centrifuge and desalt using a C18 StageTip before mass spectrometry analysis.

Protocol 5: Quantitative Mass Spectrometry and Data Analysis

Methodology:

  • Quantitative Strategy: For quantitative analysis to distinguish specific substrates from background proteins, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is recommended.[4][6] Cells expressing the this compound-enzyme are grown in "heavy" media, while control cells (without this compound or without UV irradiation) are grown in "light" media. The lysates are mixed 1:1 before affinity purification.

  • LC-MS/MS Analysis: Analyze the peptide samples on a high-resolution Orbitrap mass spectrometer.

  • Data Analysis: Process the raw data using software such as MaxQuant.[6] Search the spectra against a human protein database. Identify and quantify the proteins. True substrates will show a significantly higher heavy/light ratio in the UV-irradiated sample compared to the control.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Transfection cluster_crosslinking Crosslinking & Lysis cluster_purification Purification & Digestion cluster_analysis Mass Spectrometry Analysis A Transfect cells with Target Enzyme (TAG) and PylRS/tRNA plasmids B Add this compound to culture medium A->B C Protein Expression (48-72h) B->C D UV Irradiation (365 nm) to induce crosslinking C->D E Cell Lysis D->E F Affinity Purification of crosslinked complexes E->F G SDS-PAGE and In-Gel Tryptic Digestion F->G H LC-MS/MS Analysis G->H I Quantitative Data Analysis (e.g., SILAC) H->I J Substrate Identification I->J

Caption: Workflow for this compound-mediated enzyme substrate identification.

hClpP Signaling Pathway in Oxidative Stressdot

hClpP_pathway cluster_substrates hClpP Substrates cluster_outcome Cellular Outcome Oxidative Stress Oxidative Stress ROS Increased ROS Oxidative Stress->ROS MitoProteins Misfolded/Damaged Mitochondrial Proteins ROS->MitoProteins hClpP hClpP MitoProteins->hClpP targeted for degradation ETC Electron Transport Chain Components (e.g., NDUFV2) hClpP->ETC degrades TCA TCA Cycle Enzymes hClpP->TCA degrades Metabolism Metabolic Enzymes (e.g., BCAT2, GLUD1) hClpP->Metabolism degrades ROS_Reduction Reduction of ROS Production ETC->ROS_Reduction TCA->ROS_Reduction Homeostasis Restoration of Mitochondrial Homeostasis Metabolism->Homeostasis ROS_Reduction->Homeostasis

References

Application Notes & Protocols: Quantitative Proteomics Workflow for DiAzK Crosslinking Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Photo-crosslinking mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions (PPIs) and mapping protein structures within their native cellular environment.[1][2] The use of photo-activatable amino acids, such as the diazirine-containing lysine (B10760008) analog DiAzK (H-L-Photo-lysine), allows for the capture of transient and weak interactions with high temporal and spatial resolution.[3][4] this compound can be site-specifically incorporated into a protein of interest (POI) using genetic code expansion technology.[4] Upon activation with UV light, the diazirine group forms a highly reactive carbene intermediate that covalently crosslinks to interacting partners in close proximity.[5][6]

This application note provides a detailed workflow for quantitative proteomics experiments using this compound crosslinking. By integrating Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free approaches like Data-Independent Acquisition (DIA), this workflow enables the quantitative comparison of PPIs across different cellular states, for example, in response to drug treatment or external stimuli.[4][5][7]

Overall Experimental Workflow

The quantitative this compound crosslinking workflow involves several key stages, from cell preparation to data analysis. The process begins with the site-specific incorporation of the this compound unnatural amino acid (UAA) into a protein of interest in distinct, isotopically labeled cell populations. Following UV-induced crosslinking, the cells are combined, and the crosslinked complexes are purified, digested, and analyzed by high-resolution mass spectrometry to identify and quantify the protein-protein interactions.

DiAzK_Workflow cluster_CellCulture Cell Culture & Labeling cluster_Experiment Crosslinking & Lysis cluster_MS_Prep Sample Preparation cluster_Analysis Data Acquisition & Analysis SILAC_Light SILAC 'Light' Cells (e.g., Arg0, Lys0) + this compound System Treatment Apply Stimulus/ Drug to one population SILAC_Light->Treatment SILAC_Heavy SILAC 'Heavy' Cells (e.g., Arg6, Lys8) + this compound System SILAC_Heavy->Treatment UV_Crosslink UV Irradiation (365 nm) Induces Crosslinking Treatment->UV_Crosslink Combine_Lysis Combine, Lyse Cells & Purify POI Complex UV_Crosslink->Combine_Lysis Digestion Proteolytic Digestion (e.g., Trypsin) Combine_Lysis->Digestion Enrichment Enrich Crosslinked Peptides (SEC/SCX) Digestion->Enrichment LC_MS LC-MS/MS Analysis (DDA/DIA) Enrichment->LC_MS Data_Analysis Identify & Quantify Crosslinked Peptides LC_MS->Data_Analysis

Caption: High-level workflow for quantitative this compound crosslinking proteomics.

Detailed Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound and SILAC Labeling

This protocol integrates the genetic code expansion system for this compound incorporation with SILAC for quantitative analysis.[4]

Materials:

  • HEK293T or other suitable mammalian cells

  • SILAC-certified DMEM, deficient in L-lysine and L-arginine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" amino acids: 12C6-L-arginine (Arg0) and 12C6-L-lysine (Lys0)

  • "Heavy" amino acids: 13C6-L-arginine (Arg6) and 13C6,15N2-L-lysine (Lys8)

  • This compound (commercially available)[4]

  • Plasmids:

    • pCMV encoding the protein of interest (POI) with an amber stop codon (TAG) at the desired crosslinking site.

    • pCMV encoding the DiZPK-aminoacyl-tRNA synthetase/tRNA pair for this compound incorporation.[4]

  • Transfection reagent

Procedure:

  • SILAC Adaptation: Culture cells for at least five passages in "light" SILAC medium (DMEM + 10% dFBS + Arg0 + Lys0) and "heavy" SILAC medium (DMEM + 10% dFBS + Arg6 + Lys8) to achieve complete labeling.[4]

  • Cell Plating: Plate the "light" and "heavy" SILAC-adapted cells for transfection.

  • Transfection: Co-transfect each cell population with the plasmid for the POI-TAG and the DiZPK-synthetase/tRNA plasmid.

  • This compound Incorporation: Following transfection, supplement the culture medium with this compound to a final concentration of 100-500 µM. Incubate for 24-48 hours to allow for expression and incorporation of this compound into the POI.

  • Experimental Condition: Apply the desired stimulus (e.g., drug treatment) to one of the populations (e.g., the "heavy" labeled cells) for the desired duration. The other population serves as the control.

Protocol 2: In Vivo Photo-Crosslinking and Sample Preparation

Materials:

  • UVP CL-1000L UV crosslinker or similar instrument (365 nm)[8]

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Affinity purification resin (e.g., Anti-FLAG M2 affinity gel if POI is FLAG-tagged)

  • Ammonium (B1175870) bicarbonate

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

Procedure:

  • Harvesting: Remove culture medium and wash cells twice with ice-cold PBS.

  • UV Irradiation: Place the culture dishes on ice and irradiate with 365 nm UV light for 15-30 minutes. The optimal distance and energy will depend on the instrument used.[8][9]

  • Cell Lysis: Scrape the cells in ice-cold lysis buffer. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at high speed to pellet cell debris and collect the supernatant.

  • Combine Samples: Combine the lysates from the "light" (control) and "heavy" (treated) cell populations in a 1:1 protein ratio.

  • Affinity Purification (Optional but Recommended): If the POI is tagged, perform affinity purification to enrich for the POI and its crosslinked partners.

  • Protein Digestion:

    • Denature the purified proteins in 8 M urea (B33335).

    • Reduce disulfide bonds with DTT (5 mM) for 1 hour at 37°C.

    • Alkylate cysteine residues with IAA (15 mM) for 30 minutes at room temperature in the dark.

    • Dilute the urea to <1.5 M with ammonium bicarbonate.

    • Digest with trypsin (1:50 enzyme:protein ratio) overnight at 37°C.

  • Enrichment of Crosslinked Peptides: Crosslinked peptides are often larger and more highly charged than linear peptides.[7] Enrich for them using Strong Cation Exchange (SCX) or Size Exclusion Chromatography (SEC).[5][10]

Protocol 3: LC-MS/MS and Data Analysis

LC-MS/MS:

  • Analyze the enriched peptide fractions using a high-resolution Orbitrap mass spectrometer (e.g., Orbitrap Fusion Lumos).[5][8]

  • For Label-Free DIA:

    • DDA Library Generation: Acquire data on a pooled sample using Data-Dependent Acquisition (DDA) to build a spectral library of crosslinked peptides.[5]

    • DIA Acquisition: Acquire data on individual samples using Data-Independent Acquisition (DIA) for accurate quantification.[5][8]

  • For SILAC:

    • Acquire data using a standard DDA method. The relative quantification is performed by comparing the intensities of the "light" and "heavy" isotopic envelopes for each peptide pair.

Data Analysis:

  • Crosslink Identification: Use specialized software such as MaxQuant, xTract, or xiSEARCH to identify crosslinked peptide pairs from the raw MS data.[2][10] The search must account for the mass of the crosslinker and the potential modifications.

  • Quantification:

    • DIA: Use software like Spectronaut or DIA-NN to quantify the peak areas of crosslinked peptides across different runs, using the previously generated spectral library.[5][11]

    • SILAC: Extract the intensity ratios of heavy/light peptide pairs.

  • Data Interpretation: The ratio of intensities (Heavy/Light or Treated/Control) indicates the change in the abundance of a specific protein-protein interaction under the experimental condition.[7]

Data Presentation

Quantitative data from this compound crosslinking experiments should be summarized to clearly present the changes in protein interactions.

Table 1: Example of Quantitative Crosslinking Data Summary

Crosslinked Residue PairProtein AInteracting Protein BFold Change (Treated/Control)p-valueBiological Implication
POI (K123) - P1 (Y45)POIProtein 13.20.005Interaction strengthened by treatment
POI (K123) - P2 (S180)POIProtein 20.40.012Interaction weakened by treatment
POI (K250) - P3 (D99)POIProtein 31.10.890Interaction unaffected
P4 (K88) - P5 (E210)Protein 4Protein 52.80.009Off-target effect observed

Application Example: Mapping a Signaling Pathway

This compound crosslinking can be used to validate direct protein interactions within a signaling cascade, such as a kinase pathway. By placing this compound at a suspected interaction interface on a kinase, one can capture its direct substrates or regulatory partners.

Signaling_Pathway cluster_pathway Kinase Signaling Cascade Receptor Receptor KinaseA Kinase A (POI with this compound) Receptor->KinaseA Activates KinaseB Kinase B (Substrate) KinaseA->KinaseB Phosphorylates KinaseA->KinaseB this compound Crosslink Identified Confirms Direct Interaction Effector Effector Protein KinaseB->Effector Activates Response Cellular Response Effector->Response

Caption: Using this compound to confirm a direct kinase-substrate interaction.

References

SILAC-Based Proteomics for the Analysis of DiAzK Crosslinked Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the application of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) in conjunction with the photo-activatable crosslinker, Diazerine-Lysine (DiAzK), for the quantitative analysis of protein-protein interactions (PPIs). This powerful combination allows for the identification and relative quantification of proteins that interact with a protein of interest (POI) in a cellular context.

Introduction

Understanding protein-protein interactions is fundamental to elucidating cellular signaling pathways, protein function, and the mechanisms of disease. The transient and often low-affinity nature of many PPIs makes their study challenging. In-vivo chemical crosslinking, coupled with mass spectrometry-based proteomics, has emerged as a powerful tool to capture these interactions.

The use of a photo-activatable, amino acid-based crosslinker like this compound allows for the covalent trapping of interacting proteins in live cells upon UV irradiation. This compound, a diazirine-containing lysine (B10760008) analogue, can be incorporated into proteins during translation.[1] Upon activation with UV light, the diazirine moiety forms a highly reactive carbene intermediate that can covalently bond with nearby molecules, effectively "freezing" the interaction.[2]

SILAC is a metabolic labeling strategy that enables accurate relative quantification of proteins between different cell populations.[3][4] Cells are grown in media containing either normal ("light") or stable isotope-labeled ("heavy") essential amino acids (typically lysine and arginine).[5] Over several cell divisions, the heavy amino acids are fully incorporated into the proteome of one cell population.[4] By combining lysates from "light" and "heavy" labeled cells before analysis, quantitative differences in protein abundance between the two populations can be precisely measured by mass spectrometry.[3]

This application note details a workflow that integrates this compound-mediated photo-crosslinking with SILAC-based quantitative proteomics to identify and quantify protein interactors.

Principle of the Method

The core principle of this methodology is to differentiate between specific interaction partners and non-specific background proteins through quantitative comparison. Two parallel SILAC-labeled cell populations are prepared: a "heavy" labeled experimental group and a "light" labeled control group. In the experimental group, cells are engineered to express the POI with this compound incorporated at a specific site and are subjected to UV irradiation to induce crosslinking. The control group, also expressing the this compound-containing POI, is not exposed to UV light.

After cell lysis under denaturing conditions to disrupt non-covalent interactions, the two lysates are mixed in a 1:1 ratio. The POI and its covalently crosslinked partners are then enriched, typically via affinity purification of a tag on the POI. The enriched protein complexes are subsequently digested into peptides and analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In the mass spectrometer, peptides from the "heavy" and "light" samples will appear as pairs with a characteristic mass difference. The ratio of the signal intensities of the heavy to light peptides (H/L ratio) for each identified protein reflects its relative abundance in the experimental versus the control sample. A high H/L ratio indicates that the protein was significantly more abundant in the UV-treated sample, identifying it as a specific, crosslinked interaction partner of the POI. Proteins with an H/L ratio close to 1 are considered non-specific binders.

Experimental Workflow

The overall experimental workflow for SILAC-based analysis of this compound crosslinked proteins is depicted below.

SILAC_DiAzK_Workflow cluster_labeling SILAC Labeling cluster_transfection POI Expression with this compound cluster_crosslinking Photo-Crosslinking light_cells Light Cells (Light Lys/Arg) light_poi Express POI-DiAzK light_cells->light_poi heavy_cells Heavy Cells (Heavy Lys/Arg) heavy_poi Express POI-DiAzK heavy_cells->heavy_poi no_uv No UV (-) light_poi->no_uv uv UV (+) heavy_poi->uv lysis Cell Lysis no_uv->lysis uv->lysis mix Mix Lysates 1:1 lysis->mix ap Affinity Purification (e.g., anti-tag IP) mix->ap digest In-solution or In-gel Digestion ap->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis lcms->data

Caption: Experimental workflow for SILAC-DiAzK proteomics.

Data Presentation

Quantitative data from SILAC-DiAzK experiments are typically presented in a tabular format. The table should include essential information for each identified protein, allowing for easy comparison and interpretation.

Table 1: Example of Quantitative Data from a SILAC-DiAzK Experiment

Protein ID (UniProt)Gene NameProtein Name# Unique PeptidesH/L Ratio (Normalized)log2(H/L Ratio)p-valueIdentified as Interactor
P01112HRASGTPase HRas1515.73.970.001Yes
P62258RAF1RAF proto-oncogene serine/threonine-protein kinase1212.33.620.003Yes
Q06609VCPValosin-containing protein258.93.150.008Yes
P63104ACTG1Actin, cytoplasmic 2301.10.140.85No
P04049ANXA2Annexin A2180.9-0.150.79No
  • Protein ID (UniProt): The unique identifier from the UniProt database.

  • Gene Name: The official gene symbol.

  • Protein Name: The full name of the identified protein.

  • # Unique Peptides: The number of unique peptides identified for that protein, indicating the confidence of the identification.

  • H/L Ratio (Normalized): The ratio of the intensity of the heavy-labeled peptides to the light-labeled peptides. This value is often normalized to the median ratio of all identified proteins to correct for any mixing errors.

  • log2(H/L Ratio): The base-2 logarithm of the H/L ratio, which helps in visualizing proteins that are both enriched (positive values) and depleted (negative values).

  • p-value: Statistical significance of the enrichment, often calculated using a t-test on the log-transformed ratios from replicate experiments.

  • Identified as Interactor: A binary classification based on a defined threshold for the H/L ratio and p-value (e.g., H/L ratio > 3 and p-value < 0.05).

Experimental Protocols

Protocol 1: SILAC Labeling of Mammalian Cells

This protocol describes the metabolic labeling of two cell populations with light and heavy amino acids.

Materials:

  • Mammalian cell line of choice (e.g., HEK293T)

  • SILAC-grade DMEM or RPMI 1640 medium, deficient in L-lysine and L-arginine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin solution

  • "Light" L-lysine (Lys0) and L-arginine (Arg0)

  • "Heavy" L-lysine (e.g., 13C6, 15N2-Lysine, Lys8) and L-arginine (e.g., 13C6, 15N4-Arginine, Arg10)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Adaptation Phase: Culture the cells for at least five passages in the SILAC medium to ensure complete incorporation of the labeled amino acids.[6]

    • Light Medium: Supplement the SILAC-deficient medium with 10% dFBS, 1% Penicillin-Streptomycin, "light" L-lysine, and "light" L-arginine at their normal concentrations.

    • Heavy Medium: Supplement the SILAC-deficient medium with 10% dFBS, 1% Penicillin-Streptomycin, "heavy" L-lysine, and "heavy" L-arginine at the same concentrations as the light amino acids.

  • Passaging: Split the cells when they reach 80-90% confluency. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and resuspend in the appropriate SILAC medium.

  • Labeling Efficiency Check (Optional but Recommended): After 5-6 passages, harvest a small aliquot of the "heavy" labeled cells. Extract proteins, perform a tryptic digest, and analyze by LC-MS/MS to confirm that the labeling efficiency is >95%.

Protocol 2: this compound Incorporation and Photo-Crosslinking

This protocol outlines the expression of a this compound-containing POI and the subsequent photo-crosslinking step. This often requires genetic code expansion technology.

Materials:

  • SILAC-labeled cells (from Protocol 1)

  • Expression plasmid for the POI with an amber stop codon (TAG) at the desired crosslinking site.

  • Plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for this compound incorporation.

  • This compound (H-L-Photo-lysine)

  • Transfection reagent (e.g., Lipofectamine)

  • UV lamp (365 nm)

Procedure:

  • Transfection: Co-transfect the SILAC-labeled cells with the POI expression plasmid and the synthetase/tRNA plasmid in the presence of this compound in the culture medium.

  • Expression: Allow the cells to express the this compound-containing POI for 24-48 hours.

  • Photo-Crosslinking:

    • Wash the cells with ice-cold PBS.

    • Expose the "heavy" labeled cells to UV light (365 nm) on ice for a predetermined duration (e.g., 15-30 minutes) to induce crosslinking. The optimal duration may need to be determined empirically.

    • Keep the "light" labeled cells on ice without UV exposure.

  • Harvesting: Immediately after crosslinking, scrape the cells in ice-cold PBS and pellet them by centrifugation.

Protocol 3: Affinity Purification and Sample Preparation for MS

This protocol details the enrichment of the crosslinked complexes and their preparation for mass spectrometry analysis.

Materials:

  • Cell pellets from Protocol 2

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Affinity resin (e.g., anti-tag antibody-conjugated beads)

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE loading buffer)

  • DTT (Dithiothreitol)

  • IAA (Iodoacetamide)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

Procedure:

  • Cell Lysis: Resuspend the "light" and "heavy" cell pellets in lysis buffer. A strong denaturing buffer (e.g., containing SDS) is recommended to minimize non-covalent interactions.[7]

  • Lysate Mixing: Quantify the protein concentration of both lysates. Mix equal amounts of the "light" and "heavy" lysates.

  • Affinity Purification: Incubate the mixed lysate with the affinity resin to capture the tagged POI and its crosslinked partners.

  • Washing: Wash the resin extensively with wash buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the resin.

  • Protein Digestion (In-solution or In-gel):

    • Reduce the disulfide bonds with DTT.

    • Alkylate the cysteine residues with IAA.

    • Digest the proteins into peptides with trypsin overnight.

  • Peptide Cleanup: Desalt the peptides using a C18 StageTip or equivalent.

  • Sample Preparation for LC-MS/MS: Lyophilize the peptides and reconstitute them in a solution of 0.1% formic acid for mass spectrometry analysis.

Protocol 4: LC-MS/MS and Data Analysis

This protocol provides a general overview of the mass spectrometry and data analysis workflow.

Instrumentation and Software:

  • High-resolution mass spectrometer (e.g., Orbitrap-based) coupled to a nano-liquid chromatography system.

  • Proteomics data analysis software capable of SILAC quantification (e.g., MaxQuant, Proteome Discoverer).

Procedure:

  • LC-MS/MS Analysis: Analyze the peptide samples using a standard data-dependent acquisition (DDA) method.

  • Database Search: Search the raw MS data against a protein database (e.g., UniProt) using the analysis software. Specify the following parameters:

    • Enzyme: Trypsin

    • Fixed modifications: Carbamidomethyl (C)

    • Variable modifications: Oxidation (M), Acetyl (Protein N-term)

    • SILAC labels: Specify the heavy labels used (e.g., Lys8, Arg10).

  • Quantification: The software will identify peptide pairs and calculate the H/L ratios.

  • Data Filtering and Analysis:

    • Filter the identified proteins for high confidence (e.g., based on posterior error probability and number of unique peptides).

    • Normalize the H/L ratios.

    • Perform statistical analysis on replicate experiments to identify proteins with significantly elevated H/L ratios.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship in identifying specific interactors using the SILAC-DiAzK approach.

Logical_Relationship cluster_protein_types Protein Categories uv_plus UV-irradiated Sample (Heavy Labeled) ms_analysis LC-MS/MS Analysis and Quantification uv_plus->ms_analysis uv_minus Control Sample (Light Labeled) uv_minus->ms_analysis specific Specific Interactors nonspecific Non-specific Binders ratio_high High H/L Ratio (e.g., > 3) ms_analysis->ratio_high Specific ratio_low H/L Ratio ≈ 1 ms_analysis->ratio_low Non-specific ratio_high->specific ratio_low->nonspecific

Caption: Logic for identifying specific protein interactors.

This diagram illustrates how a signaling pathway can be investigated using this technique.

Signaling_Pathway poi Protein of Interest (POI) (this compound labeled) interactor_a Interactor A poi->interactor_a Direct Interaction interactor_b Interactor B poi->interactor_b Direct Interaction uv UV Crosslinking poi->uv downstream Downstream Effector interactor_a->downstream interactor_a->uv interactor_b->downstream interactor_b->uv ms SILAC-MS uv->ms Capture Interactions identification Identification of Interactor A & B ms->identification

Caption: Investigating a signaling pathway with SILAC-DiAzK.

Conclusion

The combination of this compound-mediated photo-crosslinking and SILAC-based quantitative proteomics provides a robust and powerful method for the discovery and quantification of protein-protein interactions in a native cellular environment. This approach allows for high-confidence identification of direct interaction partners by effectively distinguishing them from non-specific background proteins. The detailed protocols and data analysis guidelines presented here offer a comprehensive resource for researchers aiming to implement this technology in their studies of cellular signaling, drug discovery, and fundamental biological processes.

References

Revolutionizing Structural Proteomics: A Deep Dive into Mass Spectrometry Analysis of DiAzK Crosslinked Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical crosslinking-mass spectrometry (XL-MS) has emerged as a powerful tool for elucidating protein-protein interactions and mapping the three-dimensional architecture of protein complexes. This approach provides crucial distance constraints that are invaluable for structural modeling and understanding dynamic protein assemblies. Among the various crosslinking chemistries, the use of photo-activatable diazirine-based crosslinkers, such as DiAzK (a putative diazirine-containing crosslinker targeting lysine (B10760008) residues), offers unique advantages. The ability to trigger the crosslinking reaction with UV light provides precise temporal control and the capacity to capture transient or weak interactions that might be missed with traditional, continuously reactive reagents. This application note provides a detailed protocol for the mass spectrometry analysis of proteins crosslinked with a hetero-bifunctional NHS-ester and diazirine-containing reagent, alongside representative quantitative data and a comprehensive workflow.

Principle of this compound Crosslinking

A this compound-type crosslinker is a hetero-bifunctional reagent featuring two distinct reactive moieties:

  • N-hydroxysuccinimide (NHS) ester: This group reacts specifically with primary amines, predominantly the ε-amino group of lysine (K) residues and the N-terminus of proteins, forming a stable amide bond.

  • Diazirine: This group is inert until activated by UV light (typically around 350-365 nm). Upon photoactivation, it forms a highly reactive carbene intermediate that can insert into any proximal C-H, N-H, O-H, or S-H bond, effectively crosslinking the lysine residue to any nearby amino acid.[1][2][3]

This two-step process allows for the initial "docking" of the crosslinker to a specific lysine residue, followed by light-induced capture of its immediate protein environment.

Experimental Workflow Overview

The overall workflow for a this compound crosslinking experiment coupled with mass spectrometry analysis involves several key stages: protein crosslinking, proteolytic digestion, enrichment of crosslinked peptides, LC-MS/MS analysis, and data analysis with specialized software.

DiAzK_Crosslinking_Workflow cluster_sample_prep Sample Preparation cluster_digestion Proteolysis cluster_enrichment Enrichment (Optional but Recommended) cluster_ms Mass Spectrometry cluster_analysis Data Analysis Protein_Complex Protein Complex of Interest NHS_Ester_Reaction Step 1: NHS-Ester Reaction (Labeling of Lysine Residues) Protein_Complex->NHS_Ester_Reaction UV_Activation Step 2: UV Photoactivation (Crosslinking via Diazirine) NHS_Ester_Reaction->UV_Activation Quenching Quenching of Reaction UV_Activation->Quenching Reduction_Alkylation Reduction & Alkylation Quenching->Reduction_Alkylation Digestion Proteolytic Digestion (e.g., Trypsin) Reduction_Alkylation->Digestion Peptide_Mixture Complex Peptide Mixture Digestion->Peptide_Mixture Enrichment Enrichment of Crosslinked Peptides (SEC or SCX) Peptide_Mixture->Enrichment LC_MSMS LC-MS/MS Analysis (DDA or DIA) Enrichment->LC_MSMS Database_Search Database Search (Specialized Software, e.g., XlinkX) LC_MSMS->Database_Search Validation Validation & FDR Calculation Database_Search->Validation Structural_Modeling Structural Modeling Validation->Structural_Modeling

Figure 1. General workflow for this compound crosslinking and mass spectrometry analysis.

Detailed Experimental Protocols

Protocol 1: this compound Crosslinking of a Purified Protein Complex
  • Protein Preparation: Prepare the purified protein complex in a suitable buffer, such as HEPES or PBS, at a concentration of 1-2 mg/mL. Ensure the buffer is amine-free (e.g., avoid Tris).

  • NHS-Ester Labeling:

    • Bring the protein solution to room temperature.

    • Add the NHS-diazirine crosslinker (e.g., Sulfo-SDA) to the protein solution. A starting point is a 1:1 mass ratio of protein to crosslinker, which can be further optimized.[3]

    • Incubate the reaction for 30-60 minutes at room temperature or 4°C to allow the NHS ester to react with lysine residues.[3]

  • Removal of Excess Crosslinker (Optional): Excess, unreacted crosslinker can be removed using a desalting column or buffer exchange spin column to minimize non-specific reactions in the next step.

  • Photo-Crosslinking:

    • Place the sample on ice, approximately 5 cm from a UV light source.[1][4]

    • Irradiate the sample with UV light at 365 nm for 15-30 minutes.[1][3][4] The optimal irradiation time may need to be determined empirically.

  • Quenching: Quench the reaction by adding an amine-containing buffer, such as 0.5 M ammonium (B1175870) bicarbonate, to consume any remaining reactive NHS esters.[5]

  • Verification of Crosslinking: Analyze a small aliquot of the reaction mixture by SDS-PAGE to visualize higher molecular weight bands corresponding to crosslinked protein species.

Protocol 2: Sample Preparation for Mass Spectrometry
  • Denaturation, Reduction, and Alkylation:

    • Precipitate the crosslinked proteins using cold acetone.[3]

    • Resuspend the protein pellet in a denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).

    • Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate free cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 55 mM and incubating for 45 minutes in the dark.

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 to 1:100 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.

    • For complex samples or to increase sequence coverage, sequential digestion with a second protease (e.g., AspN, chymotrypsin) can be beneficial.[6]

  • Digestion Quenching and Desalting:

    • Acidify the peptide mixture with formic acid or trifluoroacetic acid to a pH of ~2-3 to stop the digestion.

    • Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.

Protocol 3: Enrichment of Crosslinked Peptides

Due to the low stoichiometry of crosslinking reactions, enrichment of crosslinked peptides is often necessary to increase their identification rates.[5][7][8]

  • Size Exclusion Chromatography (SEC):

    • Resuspend the desalted peptide mixture in an appropriate SEC mobile phase.

    • Inject the sample onto an SEC column suitable for peptide separation.

    • Collect the early eluting fractions, as crosslinked peptides are generally larger than linear peptides.[6][8]

  • Strong Cation Exchange (SCX) Chromatography:

    • Crosslinked peptides typically carry a higher positive charge at low pH than linear peptides.

    • Load the peptide mixture onto an SCX column or StageTip.

    • Elute peptides using a step gradient of increasing salt concentration (e.g., sodium chloride).[8][9] Crosslinked peptides are expected to elute at higher salt concentrations.

Mass Spectrometry and Data Analysis

  • LC-MS/MS Analysis:

    • Analyze the enriched fractions using a high-resolution Orbitrap mass spectrometer (e.g., Orbitrap Fusion Lumos) coupled to a nano-LC system.[8][10]

    • Use a long gradient (e.g., 120-180 minutes) for peptide separation.[9]

    • Data-Dependent Acquisition (DDA): Acquire MS1 scans in the Orbitrap at high resolution (e.g., 120,000). Select precursor ions with charge states of 3+ and higher for fragmentation, as crosslinked peptides are typically more highly charged.[9]

    • Data-Independent Acquisition (DIA): DIA can improve reproducibility for quantitative crosslinking studies. This approach requires the generation of a spectral library from DDA runs of the same or similar samples.[11][12]

  • Data Analysis:

    • Specialized software is required to identify the spectra of two peptides linked together.

    • Use software such as Proteome Discoverer with the XlinkX node, pLink, or xiSEARCH to search the raw data against a protein sequence database.[5][6][13][14]

    • The search parameters must be configured to include the mass of the crosslinker and the specificities of its reactive groups (e.g., Lysine and any amino acid for a this compound-type reagent).

    • Calculate the False Discovery Rate (FDR) to ensure high confidence in the identified crosslinks.[11]

Quantitative Data Presentation

The success of a crosslinking experiment is often measured by the number of unique crosslinked residue pairs identified. The choice of enrichment strategy can significantly impact these numbers.

Table 1: Comparison of Enrichment Strategies for Crosslinked Peptide Identification

Enrichment MethodCrosslinkerProtein/SampleNumber of Unique Crosslinked PeptidesReference
Size Exclusion Chromatography (SEC)DSSOBSA>100[8]
Strong Cation Exchange (SCX)DSSOBSA>80[8]
None (Unenriched)DSSOBSA<20[5]
Click-Chemistry AffinityaaDSBSOBSA~500[5]
Click-Chemistry AffinityCLIPUbiquitin in E. coliSignificantly enriched over background[7]

Data is illustrative and compiled from multiple sources to demonstrate trends. Absolute numbers can vary significantly based on the specific protein, crosslinker, and instrumentation used.

Table 2: Representative Data from a Photo-Crosslinking Quantitative Study

ProteinCrosslinkerAnalysis ModeQuantifiable Unique Residue PairsPercentage QuantifiableReference
Human Serum Albumin (HSA)Sulfo-SDADIA-QCLMS744 out of 79793%[11][12]
Cytochrome CSulfo-SDADIA-QCLMS300 out of 31595%[11][12]

This data highlights the power of combining photo-crosslinking with DIA-MS for quantitative studies, enabling the monitoring of conformational changes in response to environmental stimuli like pH.[11][12]

Conclusion

The analysis of this compound crosslinked peptides by mass spectrometry provides a high-resolution snapshot of protein topologies and interaction interfaces. The combination of specific lysine targeting with promiscuous, photo-activated crosslinking captures a broad range of structural information.[3] By following robust protocols for crosslinking, sample preparation, and enrichment, and utilizing specialized data analysis software, researchers can confidently identify hundreds to thousands of distance restraints. This data is critical for building and validating structural models of complex biological machinery, ultimately advancing our understanding of protein function in health and disease.

References

Application Notes and Protocols for DiAzK in Drug Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing diazirine-based photoaffinity labeling (PAL) probes, specifically those incorporating a diazirine-alkyne (DiAzK) functionality, for the identification and characterization of drug targets.

Introduction to this compound-Based Photoaffinity Labeling

Photoaffinity labeling is a powerful technique to identify the direct binding partners of a small molecule within a complex biological system.[1] This method utilizes a photo-reactive probe, an analog of the bioactive molecule, which upon UV irradiation forms a covalent bond with its interacting protein targets.[1] Diazirines are highly advantageous photo-reactive groups due to their small size, which minimizes perturbation of the parent molecule's bioactivity, and their ability to be activated by long-wavelength UV light (~350 nm), reducing potential damage to biological samples.[1]

The integration of a diazirine moiety with a clickable alkyne tag (this compound) creates a versatile tool for target identification. The alkyne handle allows for the subsequent attachment of a reporter tag, such as biotin (B1667282) for enrichment or a fluorophore for visualization, via a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.[1] This two-step approach circumvents the need to synthesize bulky probes that may interfere with target binding.[2]

Core Applications of this compound in Drug Discovery

  • Target Deconvolution of Phenotypic Screening Hits: Identify the molecular targets of compounds discovered through phenotypic screens.

  • Off-Target Profiling: Uncover unintended binding partners of a drug candidate to assess potential side effects.[3]

  • Binding Site Mapping: Elucidate the specific amino acid residues involved in the drug-target interaction.

  • Confirmation of Target Engagement: Validate that a drug interacts with its intended target in a cellular context.[4]

Quantitative Analysis in this compound-Based Proteomics

To distinguish specific interactors from non-specific background proteins, quantitative proteomic strategies are essential. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful metabolic labeling approach that allows for the accurate relative quantification of proteins between different experimental conditions.[5][6] In a typical this compound-SILAC experiment, cells are grown in "light" or "heavy" media, allowing for the differentiation of proteins from control and experimental samples by mass spectrometry. By comparing the abundance of proteins enriched by the this compound probe in the presence and absence of a competitor (the original unlabeled drug), true binding partners can be identified with high confidence.[6]

Table 1: Comparison of Diazirine Photo-Crosslinker Efficiency
Diazirine Linker TypeRelative Enrichment of FKBP12 (%)EC50 of Competitor (Tacrolimus) (nM)Reference
LC-SDA (Long Chain)2715[5]
Alkyl CF3350[5]
Phenyl CF31030[5]
Short Chain Aliphatic1525[5]

This table summarizes data on the relative efficiency of different diazirine-containing linkers in enriching the known target of tacrolimus, FKBP12. The data demonstrates that linker choice can significantly impact the efficiency of target capture.

Table 2: Quantitative Proteomics Data for Kinase Inhibitor Target Deconvolution
ProteinSILAC Ratio (Heavy/Light) - No CompetitorSILAC Ratio (Heavy/Light) - With CompetitorFold ChangePutative TargetReference
ABL115.21.113.8Yes[6]
SRC12.80.914.2Yes[6]
LCK10.51.38.1Yes[6]
FYN9.81.09.8Yes[6]
HSP90AA11.21.11.1No[6]
GAPDH1.01.01.0No[6]

This table presents representative SILAC quantitative proteomics data from a pull-down experiment using a this compound-labeled kinase inhibitor. A high heavy/light ratio that is significantly reduced in the presence of a competitor indicates a specific binding partner.

Experimental Workflows and Protocols

The following sections provide detailed diagrams and protocols for a typical this compound-based drug target identification workflow.

Experimental Workflow

DiAzK_Workflow cluster_probe Probe Synthesis & Characterization cluster_cell Cellular Labeling & Crosslinking cluster_enrichment Enrichment & Identification Probe_Design Probe Design Probe_Synthesis Probe Synthesis Probe_Design->Probe_Synthesis Probe_Validation Biological Activity Validation Probe_Synthesis->Probe_Validation Probe_Incubation Incubate Cells with this compound Probe Probe_Validation->Probe_Incubation Cell_Culture Cell Culture (SILAC optional) Cell_Culture->Probe_Incubation UV_Irradiation UV Irradiation (365 nm) Probe_Incubation->UV_Irradiation Cell_Lysis Cell Lysis UV_Irradiation->Cell_Lysis Click_Chemistry Click Chemistry (Biotin-Azide) Cell_Lysis->Click_Chemistry Affinity_Purification Streptavidin Affinity Purification Click_Chemistry->Affinity_Purification On_Bead_Digestion On-Bead Digestion Affinity_Purification->On_Bead_Digestion MS_Analysis LC-MS/MS Analysis On_Bead_Digestion->MS_Analysis Data_Analysis Data Analysis & Target Identification MS_Analysis->Data_Analysis

Figure 1: General experimental workflow for this compound-based drug target identification.

Detailed Experimental Protocols

Protocol 1: Synthesis of a this compound Photoaffinity Probe

This protocol provides a general scheme for the synthesis of a trifunctional probe that can be coupled to a ligand of interest.[7]

Materials:

  • Fmoc-N-ε-Boc-lysine

  • Propargylamine (B41283)

  • Piperidine (B6355638)/DMF solution

  • Diazirine-containing carboxylic acid

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Biotin-NHS ester

  • TFA (Trifluoroacetic acid)

  • Anhydrous DMF and DCM (Dichloromethane)

  • Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Procedure:

  • Alkyne Installation: Couple propargylamine to the free carboxylic acid of Fmoc-N-ε-Boc-lysine using standard peptide coupling reagents (e.g., HBTU, DIPEA in DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.

  • Diazirine Coupling: Couple a diazirine-containing carboxylic acid to the newly freed amine using peptide coupling reagents.

  • Boc Deprotection: Remove the Boc protecting group using TFA in DCM.

  • Biotinylation: React the resulting free amine with Biotin-NHS ester in DMF with DIPEA.

  • Purification: Purify the final trifunctional this compound probe by reverse-phase HPLC.

  • Characterization: Confirm the structure and purity of the probe by LC-MS and NMR.

Protocol 2: Photoaffinity Labeling in Live Cells

This protocol outlines the steps for labeling target proteins in living cells with a this compound probe.[1]

Materials:

  • Cultured mammalian cells

  • This compound photoaffinity probe (from Protocol 1, coupled to your ligand of interest)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • UV lamp (365 nm, e.g., UVP CL-1000L crosslinker)

  • Ice

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and grow to 70-80% confluency. For quantitative proteomics, use cells cultured in "light" (Arg0, Lys0) and "heavy" (Arg10, Lys8) SILAC media.

  • Probe Incubation: Replace the culture medium with fresh medium containing the this compound probe at a predetermined optimal concentration (typically 0.1-10 µM). For competition experiments, pre-incubate one set of cells with a 50-100 fold excess of the unlabeled parent compound for 30-60 minutes before adding the probe.

  • Incubation: Incubate the cells with the probe for a time sufficient to allow target binding (e.g., 1-4 hours) at 37°C.

  • Washing: Gently wash the cells three times with ice-cold PBS to remove unbound probe.

  • UV Irradiation: Place the culture plates on ice and irradiate with a 365 nm UV lamp for 5-30 minutes. The optimal irradiation time should be determined empirically to maximize crosslinking while minimizing cell damage.[5]

  • Cell Harvesting: After irradiation, harvest the cells by scraping into ice-cold PBS. Centrifuge the cell suspension to pellet the cells and store the pellet at -80°C until lysis.

Protocol 3: Enrichment of Labeled Proteins and Sample Preparation for Mass Spectrometry

This protocol describes the enrichment of biotinylated target proteins and their preparation for mass spectrometric analysis.[1]

Materials:

  • Cell pellets from Protocol 2

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Biotin-Azide (e.g., from Click Chemistry Tools)

  • Click chemistry reagents: CuSO4, TBTA, sodium ascorbate

  • Streptavidin-agarose beads (e.g., from Thermo Fisher Scientific)

  • Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

  • Elution buffer (e.g., SDS-PAGE sample buffer or biotin elution buffer)

  • DTT (Dithiothreitol)

  • IAA (Iodoacetamide)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate buffer

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer and lyse by sonication or other appropriate methods. Clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Click Chemistry: To the cell lysate, add Biotin-Azide, CuSO4, TBTA, and freshly prepared sodium ascorbate. Incubate for 1-2 hours at room temperature to attach the biotin tag to the crosslinked proteins.

  • Affinity Purification: Add streptavidin-agarose beads to the lysate and incubate for 2-4 hours at 4°C with gentle rotation to capture the biotinylated proteins.

  • Washing: Pellet the beads by centrifugation and wash extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series might include:

    • PBS with 1% SDS

    • PBS with 4M Urea

    • PBS

  • On-Bead Digestion:

    • Resuspend the washed beads in ammonium bicarbonate buffer.

    • Reduce disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.

    • Alkylate free cysteines by adding IAA and incubating in the dark at room temperature for 30 minutes.

    • Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

  • Peptide Elution and Desalting: Collect the supernatant containing the digested peptides. Further elute any remaining peptides from the beads with a high-organic solvent. Desalt the pooled peptides using a C18 StageTip or similar device.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Case Study: Elucidation of GPCR Signaling with a Diazirine Probe

Signaling Pathway and Probe Interaction

GPCR_Signaling Ligand Substance P (Ligand) NK1R NK1 Receptor (GPCR) Ligand->NK1R Binds Probe This compound Probe Probe->NK1R Photo-crosslinks Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Figure 2: NK1 receptor signaling pathway and the point of this compound probe interaction.

In this study, a diazirine probe was coupled to Substance P, the endogenous ligand for the NK1 receptor.[8] Upon binding to the NK1 receptor in live cells and subsequent UV irradiation, the probe formed a covalent bond with the receptor.[8] This allowed for the specific enrichment and identification of the NK1 receptor by mass spectrometry, confirming it as the direct binding target of Substance P in a complex cellular lysate.[7][8] This approach can be extended to identify unknown receptors for orphan ligands or to map the binding sites of drugs on their GPCR targets.

Conclusion

This compound-based photoaffinity labeling coupled with quantitative proteomics is a robust and versatile strategy for drug target identification. The methodologies and protocols outlined in these application notes provide a framework for researchers to successfully apply this technology in their drug discovery programs, leading to a deeper understanding of drug mechanisms of action and the identification of novel therapeutic targets.

References

Application Note: Photo-Crosslinking of DiAzK-Labeled Proteins in Living Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photo-affinity labeling (PAL) is a powerful technique for identifying and studying protein-protein and small molecule-protein interactions within a native cellular environment. Among the various photoreactive groups used, diazirines have gained prominence due to their small size, which minimizes perturbation of the labeled molecule, and their efficient activation with long-wave ultraviolet (UV) light (330-370 nm), reducing the risk of UV-induced cellular damage.[1][2][3] This protocol details the procedure for UV irradiation of mammalian cells containing proteins labeled with a diazirine-containing amino acid analog, such as DiAzK (L-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenylalanine), to covalently crosslink them to interacting partners for subsequent analysis.

Upon irradiation with UV light, the diazirine moiety releases nitrogen gas to generate a highly reactive carbene intermediate.[2][3][4] This carbene can then rapidly and non-selectively insert into neighboring C-H, N-H, or O-H bonds, forming a stable covalent bond between the labeled protein and its proximal interaction partners.[3][5] This method "freezes" transient and stable interactions, enabling their capture and subsequent identification through techniques like proteomics.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the overall workflow from cell preparation to the analysis of crosslinked proteins.

experimental_workflow Experimental Workflow for this compound Photo-Crosslinking A Seed and culture cells B Incorporate this compound-labeled protein A->B C Wash cells with ice-cold PBS B->C D Irradiate cells with 365 nm UV light on ice C->D Transfer to irradiation setup E Cell Lysis D->E Proceed to lysis F Enrichment of crosslinked complexes (e.g., via click chemistry or IP) E->F G Proteomic Analysis (e.g., LC-MS/MS) F->G H Data Analysis and Interaction Partner Identification G->H

Caption: Workflow for UV photo-crosslinking of this compound-labeled proteins in cells.

Quantitative Data Summary

Successful photo-crosslinking depends on optimizing several key parameters. The following table provides a summary of recommended starting conditions for the UV irradiation of cells containing this compound-labeled proteins. These parameters may require further optimization depending on the cell type, the specific this compound-labeled probe, and the experimental goals.

ParameterRecommended RangeNotes
UV Wavelength 350 - 370 nmLong-wave UV is crucial to minimize cellular damage and efficiently activate the diazirine group.[1][2]
UV Light Source UV crosslinker instrument or high-intensity UV lampA Spectrolinker UV Crosslinker is a common choice.[6] The distance from the lamp to the cells is a critical variable.
Irradiation Time 1 - 30 minutesThis is highly dependent on the intensity of the UV source. Lower intensity lamps will require longer exposure times.[4][7] It is recommended to perform a time-course experiment to determine the optimal duration.
UV Energy Dose 200,000 - 500,000 µJ/cm²If using a calibrated UV crosslinker, this is a more standardized measure. Start with a lower dose and increase as needed.
Temperature On ice (0-4°C)Performing the irradiation on ice helps to minimize cellular stress and degradation of cellular components.[8][9]
Cell Culture Format Adherent cells in plates or suspension cellsFor adherent cells, remove the media before irradiation. For suspension cells, they can be irradiated in a thin layer in a culture dish.[10][11]

Experimental Protocol

This protocol describes a general procedure for the UV irradiation of adherent mammalian cells that have been engineered to express a protein containing this compound.

Materials and Reagents
  • Adherent mammalian cells expressing the this compound-labeled protein of interest

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell culture medium

  • Cell scrapers

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • UV crosslinker with a 365 nm light source (e.g., Spectrolinker™)

  • Ice bucket

Procedure
  • Cell Preparation: a. Culture the adherent cells expressing the this compound-labeled protein to the desired confluency (typically 80-90%) in standard cell culture plates (e.g., 10 cm dishes). b. On the day of the experiment, place the cell culture plates on ice. c. Aspirate the cell culture medium completely. d. Gently wash the cells twice with 5-10 mL of ice-cold PBS per wash. After the final wash, aspirate all residual PBS. It is crucial to remove as much liquid as possible to avoid UV absorption by the buffer.

  • UV Irradiation: a. Place the uncovered cell culture dish on a pre-chilled metal block or directly on the floor of the UV crosslinker chamber to maintain a low temperature. b. Irradiate the cells with 365 nm UV light. The optimal time and energy will need to be determined empirically, but a starting point of 5-15 minutes is recommended for many standard UV crosslinkers.[4][12][13] c. Ensure even irradiation across the entire surface of the plate. Some protocols suggest rotating the samples for uniform exposure.[13] d. A two-step irradiation can sometimes improve efficiency: an initial exposure at 365 nm followed by a shorter irradiation at 302 nm to activate any diazo isomers that may have formed.[12][14]

  • Post-Irradiation Cell Processing: a. After irradiation, immediately place the dish back on ice. b. Add an appropriate volume of ice-cold lysis buffer (e.g., 500 µL for a 10 cm dish) containing protease and phosphatase inhibitors. c. Using a cell scraper, scrape the cells from the bottom of the dish and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 15-30 minutes with occasional vortexing to ensure complete lysis. e. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. f. Carefully transfer the supernatant to a new pre-chilled tube. This lysate contains the crosslinked protein complexes and is now ready for downstream applications.

  • Downstream Analysis: a. The crosslinked protein complexes can be enriched and identified using various methods. If the this compound probe also contains a bioorthogonal handle like an alkyne, it can be conjugated to a reporter tag (e.g., biotin-azide) via click chemistry for affinity purification.[4] b. Alternatively, if an antibody for the protein of interest is available, immunoprecipitation can be used to pull down the protein and its crosslinked partners. c. The final enriched samples are typically analyzed by SDS-PAGE and Western blotting or by mass spectrometry-based proteomics to identify the interaction partners.[5][6]

Safety Precautions

  • UV radiation is hazardous. Always wear appropriate personal protective equipment (PPE), including UV-blocking safety glasses or a face shield, a lab coat, and gloves.

  • Ensure that the UV source is properly shielded to prevent accidental exposure to yourself and others in the lab.

  • Follow all safety guidelines provided by the manufacturer of the UV crosslinking instrument.

References

Application Notes and Protocols: Affinity Purification of DiAzK Crosslinked Protein Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding protein-protein interactions (PPIs) is fundamental to elucidating cellular processes and identifying potential therapeutic targets. Photo-affinity crosslinking coupled with mass spectrometry has emerged as a powerful tool to capture and identify both stable and transient PPIs in their native cellular environment. The use of diazirine-based photo-crosslinkers, such as Diazirine-Biotin-Lysine (DiAzK), offers a versatile approach for covalently trapping interacting proteins upon UV activation.[1][2][3] This application note provides detailed protocols for the affinity purification of this compound crosslinked protein complexes, from in-cell labeling to mass spectrometry analysis, enabling researchers to confidently identify and quantify protein interactions.

The workflow involves the metabolic incorporation of a this compound amino acid analog into a protein of interest, followed by in-situ UV crosslinking to covalently link the "bait" protein to its interacting "prey" proteins. The resulting crosslinked complexes are then enriched using affinity purification based on the biotin (B1667282) tag on the this compound probe, typically with streptavidin-coated beads.[4] Finally, the purified complexes are identified and quantified by mass spectrometry.[5][6] This methodology is particularly valuable for studying dynamic or low-affinity interactions that are often missed by traditional co-immunoprecipitation methods.

Experimental Workflow Overview

The overall experimental workflow for the affinity purification of this compound crosslinked protein complexes is depicted below.

experimental_workflow cluster_cell_culture Cell-Based Steps cluster_purification Purification & Analysis A 1. Cell Culture & This compound Labeling B 2. In-situ UV Photo-Crosslinking A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Affinity Purification (Streptavidin Beads) C->D E 5. Elution of Crosslinked Complexes D->E F 6. Sample Preparation for Mass Spectrometry E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis G->H

Caption: A general scheme for conducting AP-XL-MS based proteomics.[6]

Detailed Protocols

Protocol 1: Cell Culture and this compound Labeling

This protocol describes the metabolic labeling of a protein of interest (POI) with the photo-activatable amino acid this compound.

Materials:

  • Mammalian cells expressing the POI with a suitable tag for expression monitoring (e.g., HA-tag).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • This compound amino acid.

  • Dialyzed fetal bovine serum (FBS).

Procedure:

  • Seed mammalian cells expressing the tagged POI in appropriate culture dishes.

  • Allow cells to adhere and grow to 70-80% confluency.

  • Prepare the this compound labeling medium by supplementing medium deficient in the corresponding natural amino acid with this compound and dialyzed FBS.

  • Aspirate the regular culture medium and wash the cells once with PBS.

  • Add the this compound labeling medium to the cells and incubate for the desired period (typically 12-24 hours) to allow for incorporation of this compound into the POI.

Protocol 2: In-situ UV Photo-Crosslinking

This protocol details the UV irradiation step to induce covalent crosslinking between the this compound-labeled POI and its interacting partners.

Materials:

  • This compound-labeled cells from Protocol 1.

  • Ice-cold PBS.

  • UV lamp (365 nm).[7]

Procedure:

  • Place the culture dishes containing this compound-labeled cells on ice.

  • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.[7]

  • With the lid removed, irradiate the cells with a 365 nm UV lamp for a predetermined optimal time (typically 5-15 minutes).[7] The optimal UV exposure time should be empirically determined to maximize crosslinking efficiency while minimizing cell damage.

  • After irradiation, immediately proceed to cell lysis.

Protocol 3: Cell Lysis and Protein Extraction

This protocol describes the preparation of cell lysates containing the crosslinked protein complexes.

Materials:

  • UV-crosslinked cells from Protocol 2.

  • Ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[8]

  • Cell scraper.

  • Microcentrifuge.

Procedure:

  • Add ice-cold lysis buffer to the plate of crosslinked cells.

  • Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Carefully transfer the supernatant containing the soluble protein complexes to a new pre-chilled tube. This is the input sample for affinity purification.

Protocol 4: Affinity Purification of Biotinylated Complexes

This protocol details the enrichment of this compound-biotin crosslinked complexes using streptavidin-conjugated beads.[9]

Materials:

  • Clarified cell lysate from Protocol 3.

  • Streptavidin magnetic beads or agarose (B213101) resin.[9]

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20).

  • Magnetic rack or centrifuge.

Procedure:

  • Equilibrate the required amount of streptavidin beads by washing them three times with Binding/Wash Buffer.[9]

  • Add the equilibrated beads to the clarified cell lysate.

  • Incubate the mixture for 2-4 hours at 4°C on a rotator to allow for the binding of biotinylated complexes to the streptavidin beads.[10]

  • Pellet the beads using a magnetic rack or centrifugation and discard the supernatant (unbound fraction).

  • Wash the beads extensively with Binding/Wash Buffer to remove non-specifically bound proteins. A series of washes with increasing stringency (e.g., high salt, non-ionic detergents) can be performed to minimize background.

Protocol 5: Elution of Crosslinked Complexes

This protocol describes the elution of the purified protein complexes from the streptavidin beads. Due to the high affinity of the biotin-streptavidin interaction, harsh elution conditions are often necessary.[11][12]

Materials:

  • Beads with bound protein complexes from Protocol 4.

  • Elution Buffer (e.g., 2% SDS, 30 mM biotin, 6 M urea (B33335) in PBS, pH 12).[12]

  • Neutralization buffer (e.g., 1M Tris-HCl, pH 6.8).

Procedure:

  • Add the Elution Buffer to the beads.

  • Incubate at room temperature for 20-30 minutes with shaking.

  • Pellet the beads and carefully collect the supernatant containing the eluted protein complexes.

  • Neutralize the eluate if necessary for downstream applications.

  • Alternatively, on-bead digestion can be performed for direct mass spectrometry analysis, which can reduce sample loss.

Protocol 6: Sample Preparation for Mass Spectrometry

This protocol outlines the steps to prepare the eluted protein complexes for analysis by mass spectrometry.

Materials:

  • Eluted protein complexes from Protocol 5.

  • SDS-PAGE gel and running buffer.

  • Coomassie blue stain.

  • Destaining solution.

  • In-gel digestion kit (containing DTT, iodoacetamide, and trypsin).[13]

  • Formic acid.

  • C18 desalting tips.[5]

Procedure:

  • Run the eluted sample on an SDS-PAGE gel to separate the protein complexes.

  • Stain the gel with Coomassie blue and then destain.

  • Excise the entire gel lane or specific bands of interest.

  • Perform in-gel tryptic digestion of the proteins within the gel pieces. This involves reduction of disulfide bonds, alkylation of cysteines, and enzymatic digestion with trypsin.[13]

  • Extract the resulting peptides from the gel matrix.

  • Desalt and concentrate the peptides using C18 tips before LC-MS/MS analysis.[5]

Data Presentation

Quantitative data from this compound crosslinking experiments can be presented in tables to summarize the identified interacting proteins and their relative abundance.

Table 1: Identified Interacting Proteins and Quantitative Analysis

Bait ProteinPrey ProteinGene NamePeptide Spectrum Matches (PSMs)Fold Change (UV+ vs. UV-)p-value
Protein XProtein AGENEA15215.3< 0.001
Protein XProtein BGENEB8910.1< 0.005
Protein XProtein CGENEC453.2< 0.05
Protein XProtein DGENED121.5> 0.05

This table presents example data. PSMs (Peptide Spectrum Matches) provide a semi-quantitative measure of protein abundance.[5] Fold change and p-value are derived from quantitative proteomics analysis comparing UV-crosslinked samples to non-crosslinked controls.

Signaling Pathway Visualization

The identification of novel protein-protein interactions can help to elucidate signaling pathways. Below is a hypothetical signaling pathway diagram based on newly identified interactions.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor ProteinX Protein X (Bait) Receptor->ProteinX Activation ProteinA Protein A (Prey) ProteinX->ProteinA Interaction (Identified) ProteinB Protein B (Prey) ProteinX->ProteinB Interaction (Identified) Kinase1 Kinase 1 ProteinA->Kinase1 Activates Phosphatase1 Phosphatase 1 ProteinB->Phosphatase1 Inhibits TF1 Transcription Factor 1 Kinase1->TF1 Phosphorylates Phosphatase1->TF1 Dephosphorylates Gene Expression Gene Expression TF1->Gene Expression

Caption: Hypothetical signaling pathway involving Protein X.

Troubleshooting

Common issues and potential solutions during the affinity purification of this compound crosslinked protein complexes are outlined below.

Table 2: Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No protein in eluate Inefficient crosslinking.Optimize UV exposure time and wavelength.[7] Ensure proper incorporation of this compound.
Inefficient binding to beads.Ensure the biotin tag is accessible. Denaturing lysis conditions may be required.[14]
Protein lost during wash steps.Reduce the stringency of the wash buffers.[14]
High background of non-specific proteins Insufficient washing.Increase the number and stringency of wash steps.
Non-specific binding to beads.Pre-clear the lysate with beads without streptavidin. Use a different type of bead (e.g., magnetic vs. agarose).
Crosslinker is membrane permeable when targeting extracellular proteins.Use a membrane-impermeable version of the crosslinker if available.[15]
Low yield of purified complexes Inefficient elution.Use harsher elution conditions or on-bead digestion.[11]
Protein degradation.Ensure protease inhibitors are fresh and used at the correct concentration throughout the protocol.[16]
Protein precipitation upon elution.Adjust buffer composition (e.g., pH, salt concentration) of the elution buffer.[15]

This comprehensive guide provides a robust framework for the successful affinity purification and identification of this compound crosslinked protein complexes. By following these detailed protocols and considering the troubleshooting advice, researchers can effectively map protein interaction networks and gain deeper insights into cellular biology and disease mechanisms.

References

Application Notes and Protocols for Genetic Code Expansion Systems for DiAzK Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Genetic code expansion is a powerful technology that enables the site-specific incorporation of non-canonical amino acids (ncAAs) with novel functionalities into proteins. This is achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a repurposed codon, typically the amber stop codon (UAG), and inserts the desired ncAA.

This document provides detailed application notes and protocols for the incorporation of Diazerinyl-lysine (DiAzK), a versatile ncAA. This compound possesses a diazirine moiety, which is a compact, photo-activatable crosslinking group. Upon irradiation with UV light, the diazirine forms a highly reactive carbene that can covalently bond with nearby molecules, making it an invaluable tool for mapping protein-protein interactions.

Core Applications of this compound Incorporation

The unique properties of this compound enable two primary applications in protein research and drug development:

  • Photo-affinity Labeling and Crosslinking: By incorporating this compound at a specific site in a protein of interest, researchers can identify direct binding partners in vitro or in living cells. Upon UV activation, a covalent crosslink is formed between the protein of interest and its interacting partner, allowing for the capture and subsequent identification of even transient or weak interactions.

  • Bioorthogonal Ligation: While the primary utility of this compound is photo-crosslinking, its lysine (B10760008) side chain can be modified to include an additional bioorthogonal handle, such as an alkyne, for "click" chemistry. This would create a bifunctional amino acid for both crosslinking and labeling.

Orthogonal Translation Systems for this compound Incorporation

The most common and effective systems for incorporating this compound and other lysine derivatives are based on the pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) from Methanosarcina species, such as M. mazei or M. barkeri. These systems have been extensively engineered to enhance their efficiency and specificity for a wide range of ncAAs.

Data Presentation

Table 1: Typical Protein Yields with ncAA Incorporation

The yield of protein containing a site-specifically incorporated ncAA can vary depending on the expression system, the specific orthogonal pair used, the location of the amber codon, and the ncAA itself. While specific yield data for this compound is not always published, the following table provides representative yields for similar ncAAs incorporated using PylRS-based systems, which can serve as a benchmark.

Expression SystemProteinncAAOrthogonal SystemYieldCitation(s)
E. coliSuperfolder GFP (sfGFP)ε-N-benzoyllysineEngineered M. alvus PylRS35 mg/L[1]
E. coliGroELVarious ncAAspEVOL system (PylRS-based)~100 mg/L[2]
E. coli (Cell-free)Superfolder GFP (sfGFP)p-acetyl-L-phenylalanineRF1-deficient strain~1,700 mg/L[3]
HEK293F CellsGlycoproteins-Transient transfection95-120 mg/L[4]
HEK293 CellsRecombinant Proteins-Stable transfectionup to 600 mg/L[5]

Note: Yields are highly dependent on the experimental setup. Optimization of codon context, expression conditions, and the specific PylRS mutant can significantly impact the final protein yield.

Table 2: Assessment of this compound Photo-Crosslinking Efficiency

The efficiency of photo-crosslinking can be influenced by factors such as the UV dosage, the distance and orientation of the interacting partner, and the local environment of the this compound residue.

Method of AnalysisTypical ResultInterpretationQuantitative AspectCitation(s)
SDS-PAGE / Western Blot Appearance of a higher molecular weight band upon UV irradiation.Covalent bond formation between the this compound-containing protein and its binding partner(s).Qualitative to semi-quantitative (band intensity).[6]
Mass Spectrometry Identification of peptide fragments corresponding to the cross-linked protein complex.Unambiguous identification of the interacting protein and the site of crosslinking.Quantitative analysis of unique residue pairs (URPs) is possible.[7][8][9]
Reference Data Trifluoromethyl phenyl diazirine photo-insertion->70% yield[10]
Table 3: Comparison of Bioorthogonal Click Chemistry Reactions

For bifunctional analogs of this compound containing an alkyne or azide (B81097) handle, click chemistry provides a highly efficient method for labeling. The two main types are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

FeatureCuAACSPAACCitation(s)
Catalyst Copper (I)None (uses strained alkynes like DIBO, BCN)[9][11]
Reaction Speed Very fastGenerally slower than CuAAC, but can be very fast with optimized reagents.[12]
Biocompatibility Copper can be toxic to cells, requiring careful optimization of concentrations and ligands.Generally considered more biocompatible due to the absence of a metal catalyst.[13]
Efficiency Highly efficient; can lead to the identification of more labeled proteins in proteomics studies compared to SPAAC.Efficient, but can have side reactions with thiols (e.g., cysteine residues), though this is much slower than the primary reaction.[12][9][11]
Typical Application In vitro labeling, cell surface labeling with careful optimization.Live-cell labeling, in vivo applications.[13]

Experimental Workflows and Signaling Pathways (Graphviz Diagrams)

GCE_Workflow cluster_dna Plasmid Engineering cluster_cell Cellular Expression cluster_app Downstream Applications s_mut Site-Directed Mutagenesis (Introduce TAG codon in Gene of Interest) p_goi Plasmid with Gene of Interest (TAG) s_mut->p_goi transfection Co-transfection into Host Cells (E. coli / Mammalian) p_goi->transfection p_ots Plasmid with Orthogonal Synthetase/tRNA Pair p_ots->transfection culture Cell Culture with this compound transfection->culture translation Translation & this compound Incorporation culture->translation protein Protein of Interest with this compound translation->protein purification Protein Purification protein->purification crosslinking Photo-Crosslinking (UV Irradiation) purification->crosslinking click_chem Bioorthogonal Labeling (Click Chemistry) purification->click_chem analysis Analysis (SDS-PAGE, MS) crosslinking->analysis click_chem->analysis

Caption: Genetic code expansion workflow for this compound incorporation.

Photo_Crosslinking poi_diaz Protein of Interest (POI) with this compound complex Non-covalent Protein Complex poi_diaz->complex interactor Interacting Protein interactor->complex uv UV Light (365 nm) complex->uv crosslinked Covalently Crosslinked Complex uv->crosslinked analysis Purification & Identification (e.g., Mass Spectrometry) crosslinked->analysis

Caption: Photo-crosslinking application of this compound.

Click_Chemistry poi_bifunctional POI with Bifunctional this compound (contains Alkyne) reaction Click Reaction (CuAAC or SPAAC) poi_bifunctional->reaction probe Azide-Probe (e.g., Fluorophore, Biotin) probe->reaction labeled_poi Covalently Labeled POI reaction->labeled_poi detection Detection / Visualization / Affinity Purification labeled_poi->detection

Caption: Bioorthogonal labeling via click chemistry.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound into a Protein of Interest in E. coli

This protocol describes the expression of a protein containing this compound using a PylRS-based orthogonal system.

1. Plasmid Preparation: a. Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at the desired position in your gene of interest (GOI) using a standard mutagenesis kit. The GOI should be in an expression vector with a suitable promoter (e.g., T7). b. Orthogonal System Plasmid: Use a compatible plasmid expressing the engineered PylRS and tRNAPyl (e.g., pEVOL).[2]

2. Transformation: a. Co-transform chemically competent E. coli cells (e.g., BL21(DE3)) with the GOI plasmid and the pEVOL plasmid. b. Plate on LB agar (B569324) with the appropriate antibiotics for both plasmids and incubate overnight at 37°C.

3. Protein Expression: a. Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C. b. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8. c. Add this compound to a final concentration of 1 mM. d. Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM). e. Reduce the temperature to 20-25°C and continue to shake for 16-20 hours.

4. Cell Harvest and Protein Purification: a. Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). b. Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication). c. Clarify the lysate by centrifugation. d. Purify the this compound-containing protein using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins). e. Confirm the incorporation of this compound by mass spectrometry. The mass of the protein should increase by the mass of this compound minus the mass of water.

Protocol 2: In-Cell Photo-Crosslinking in Mammalian Cells

This protocol outlines the procedure for identifying protein-protein interactions in live mammalian cells.

1. Cell Culture and Transfection: a. Culture HEK293 cells (or other suitable mammalian cell line) in DMEM supplemented with 10% FBS.[4] b. Co-transfect the cells with a mammalian expression vector containing your GOI with a TAG codon and a vector expressing the PylRS/tRNAPyl pair. Use a suitable transfection reagent (e.g., PEI). c. 24 hours post-transfection, replace the medium with fresh medium containing 0.5-1 mM this compound.

2. Photo-Crosslinking: a. 48-72 hours post-transfection, wash the cells with ice-cold PBS. b. Place the culture dish on ice and irradiate with a 365 nm UV lamp for 15-30 minutes.[7] The optimal distance and time should be determined empirically. c. As a negative control, prepare a parallel dish of cells that are not exposed to UV light.

3. Cell Lysis and Analysis: a. After irradiation, harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. b. Analyze the cell lysates by SDS-PAGE and Western blotting using an antibody against your protein of interest or an affinity tag. c. A successful crosslinking event will be indicated by the appearance of a higher molecular weight band in the UV-treated sample compared to the non-treated control.[6]

4. Identification of Interacting Partners: a. For identification, the protein complex can be purified via immunoprecipitation using an antibody against the protein of interest. b. The purified complex (including the crosslinked partner) can then be analyzed by mass spectrometry to identify the interacting protein.

Protocol 3: Bioorthogonal Labeling of a this compound-Containing Protein via CuAAC

This protocol is for labeling a purified protein that has a bifunctional this compound analog containing an alkyne group.

1. Reagent Preparation: a. Protein: Purified protein containing the alkyne-DiAzK analog in a suitable buffer (e.g., PBS, pH 7.4). b. Azide Probe: A stock solution of the azide-containing fluorescent dye or biotin (B1667282) in DMSO. c. Catalyst Solution: i. Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 50 mM in water). ii. A copper-chelating ligand such as THPTA or BTTAA (e.g., 250 mM in water). iii. A reducing agent, such as sodium ascorbate (B8700270) (prepare fresh, e.g., 500 mM in water).

2. Click Reaction: a. In a microcentrifuge tube, combine the following in order: i. Alkyne-containing protein (to a final concentration of 10-50 µM). ii. Azide probe (e.g., 5-10 fold molar excess over the protein). iii. Ligand (to a final concentration of 5-10 fold molar excess over copper). iv. CuSO4 (to a final concentration of 0.5-1 mM). b. Mix gently. c. Initiate the reaction by adding sodium ascorbate (to a final concentration of 5-10 mM). d. Incubate the reaction at room temperature for 1-2 hours, protected from light.

3. Analysis: a. Analyze the reaction mixture by SDS-PAGE. b. If a fluorescent azide probe was used, visualize the gel using a fluorescence imager. A fluorescent band at the molecular weight of your protein indicates successful labeling. c. If a biotin-azide probe was used, the labeling can be detected by Western blot using streptavidin-HRP. d. The efficiency of the reaction can be quantified by comparing the labeled and unlabeled protein bands or by mass spectrometry.

References

Troubleshooting & Optimization

troubleshooting low efficiency of DiAzK incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DiAzK (diazirine-lysine) incorporation. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their experiments involving the metabolic labeling of proteins with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a non-canonical amino acid, an analog of L-lysine containing a diazirine ring. It is used in chemical biology and drug discovery for activity-based protein profiling and identifying protein-protein interactions. Once incorporated into proteins in living cells, the diazirine moiety can be photo-activated by UV light to form a reactive carbene, which then crosslinks to interacting molecules in close proximity. The incorporated this compound also contains a chemical handle (an alkyne or azide) that allows for the subsequent attachment of reporter tags via click chemistry for visualization and enrichment.

Q2: What are the common causes for low this compound incorporation efficiency?

Low incorporation efficiency of this compound into newly synthesized proteins is a frequent issue. The primary reasons include:

  • Competition with natural lysine (B10760008): The presence of L-lysine in the cell culture medium directly competes with this compound for incorporation by the cellular translational machinery.

  • Suboptimal this compound concentration: The concentration of this compound in the medium is critical; too low, and the incorporation will be minimal, while too high may lead to cytotoxicity.

  • Inadequate incubation time: The duration of cell exposure to this compound needs to be sufficient for protein turnover and synthesis of newly labeled proteins.

  • Poor cell health: Cells that are stressed, senescent, or have low metabolic activity will exhibit reduced rates of protein synthesis and, consequently, lower this compound incorporation.

  • Inefficient downstream detection: Problems with the click chemistry reaction used to attach a reporter tag can be mistaken for low incorporation.

Q3: How can I improve the efficiency of this compound incorporation?

To enhance the incorporation of this compound, consider the following optimization strategies:

  • Use lysine-free medium: To minimize competition, use a culture medium specifically formulated to lack L-lysine.

  • Optimize this compound concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line.

  • Optimize incubation time: Conduct a time-course experiment to identify the ideal labeling duration.

  • Ensure optimal cell health: Maintain a healthy cell culture with high viability and metabolic activity.

  • Confirm with a positive control: Use a cell line or condition known to have high protein synthesis rates to validate your experimental setup.

Troubleshooting Guide: Low this compound Incorporation

This guide provides a systematic approach to diagnosing and resolving issues related to low this compound incorporation efficiency.

Problem 1: Weak or No Signal After Click Chemistry
Possible Cause Recommended Solution
Competition from Lysine Switch to lysine-free cell culture medium during the labeling period. If using a custom medium, ensure all supplements (like serum) are also low in lysine or dialyzed.
Suboptimal this compound Concentration Perform a titration experiment with a range of this compound concentrations (e.g., 25 µM to 200 µM) to find the optimal concentration for your cell type.[1]
Insufficient Incubation Time Conduct a time-course experiment, harvesting cells at different time points (e.g., 4, 8, 16, 24 hours) after this compound addition to determine the optimal labeling duration. For some proteins, labeling can increase in the first 24 hours.[2]
Low Protein Synthesis Rate Ensure cells are in the logarithmic growth phase and are not confluent, as this can reduce protein synthesis. Consider using a positive control with a known high rate of protein synthesis.
This compound Cytotoxicity High concentrations of this compound can be toxic to some cell lines.[3] Assess cell viability (e.g., using a Trypan Blue exclusion assay or MTT assay) after incubation with this compound. If toxicity is observed, reduce the concentration or incubation time.
Inefficient Click Reaction Troubleshoot the click chemistry reaction itself. Ensure the freshness of reagents, especially the copper catalyst and reducing agent. Optimize the concentrations of the catalyst, ligand, and reporter tag.
Problem 2: High Background Signal
Possible Cause Recommended Solution
Non-specific Binding of Reporter Tag Include appropriate controls, such as cells not treated with this compound but subjected to the click chemistry reaction. Increase the number and duration of wash steps after the click reaction.
Contamination Ensure all reagents and buffers are free from contaminating azides or alkynes, depending on your reporter tag.
Reaction Conditions Optimize the click chemistry reaction time and temperature to minimize side reactions.

Experimental Protocols

Protocol 1: Optimizing this compound Concentration
  • Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will allow for logarithmic growth during the experiment.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). From this stock, prepare a series of working concentrations in lysine-free medium.

  • Labeling: Replace the standard culture medium with the lysine-free medium containing different concentrations of this compound (e.g., 0, 25, 50, 100, 200 µM). Include a control with complete medium (containing lysine) and an optimal this compound concentration.

  • Incubation: Incubate the cells for a fixed period (e.g., 16 hours) under standard cell culture conditions.

  • Cell Lysis and Protein Quantification: Harvest the cells, lyse them in a suitable buffer, and determine the total protein concentration for each sample.

  • Click Chemistry: Perform a click chemistry reaction on an equal amount of protein from each sample with a fluorescent reporter tag (e.g., an azide- or alkyne-functionalized fluorophore).

  • Analysis: Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning. Quantify the fluorescence intensity of the lanes to determine the optimal this compound concentration.

Protocol 2: Click Chemistry for Protein Labeling in Cell Lysate

This protocol is for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Reagent Preparation:

    • Protein Sample: Cell lysate containing this compound-labeled proteins (typically 20-50 µg).

    • Reporter Tag: 10 mM stock solution of an alkyne- or azide-containing fluorescent dye or biotin (B1667282) in DMSO.

    • Copper(II) Sulfate (CuSO₄): 50 mM stock solution in water.

    • Ligand (e.g., THPTA): 50 mM stock solution in water.

    • Reducing Agent (e.g., Sodium Ascorbate): 500 mM stock solution in water (prepare fresh).

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Protein sample (adjust volume with lysis buffer to 45 µL).

    • Reporter tag (1 µL, final concentration 200 µM).

    • CuSO₄ (2 µL, final concentration 2 mM).

    • Ligand (2 µL, final concentration 2 mM).

  • Initiate Reaction: Add the freshly prepared sodium ascorbate (B8700270) (2 µL, final concentration 20 mM) to initiate the reaction.

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1 hour, protected from light.

  • Sample Preparation for Analysis: Stop the reaction by adding SDS-PAGE sample buffer. The samples are now ready for analysis by Western blot or in-gel fluorescence.

Data Summary

Table 1: Troubleshooting Low this compound Incorporation Efficiency
Parameter Potential Issue Recommendation Expected Outcome
Culture Medium Competition with natural lysineUse lysine-free mediumIncreased this compound incorporation
This compound Concentration Suboptimal concentrationTitrate this compound (25-200 µM)Determine optimal concentration for maximal signal without toxicity
Incubation Time Insufficient labeling periodPerform a time-course (4-24h)Identify the time point of maximal incorporation
Cell Health Low metabolic activity/viabilityEnsure cells are in log phase; check viabilityHealthy cells will have higher protein synthesis and incorporation
Click Chemistry Inefficient reactionOptimize reagent concentrations and freshnessStronger signal from the reporter tag

Visualizations

Diagram 1: Methionine/Lysine Metabolic Pathway and this compound Incorporation

This diagram illustrates how this compound, as a lysine analog, is utilized by the cell's translational machinery, and how the presence of natural lysine can compete with this process.

METABOLIC_PATHWAY cluster_extracellular Extracellular Space cluster_cell Cell Lysine_ext L-Lysine Lysine_int Intracellular L-Lysine Pool Lysine_ext->Lysine_int Transport DiAzK_ext This compound DiAzK_int Intracellular This compound Pool DiAzK_ext->DiAzK_int Transport aaRS Lysyl-tRNA Synthetase Lysine_int->aaRS DiAzK_int->aaRS Competition Ribosome Ribosome aaRS->Ribosome Charged tRNA-Lys/DiAzK tRNA_Lys tRNA-Lys tRNA_Lys->aaRS Protein Newly Synthesized Protein Ribosome->Protein Translation

Caption: Competition between L-lysine and this compound for protein incorporation.

Diagram 2: Experimental Workflow for Troubleshooting Low this compound Incorporation

This workflow provides a logical sequence of steps to identify and resolve the cause of low this compound incorporation.

TROUBLESHOOTING_WORKFLOW start Start: Low/No this compound Signal check_cells Assess Cell Health (Viability > 90%) start->check_cells optimize_lysine Switch to Lysine-Free Medium check_cells->optimize_lysine Healthy improve_cells Improve Culture Conditions check_cells->improve_cells Not Healthy optimize_conc Optimize this compound Concentration optimize_lysine->optimize_conc optimize_time Optimize Incubation Time optimize_conc->optimize_time Signal Improved check_click Troubleshoot Click Chemistry optimize_conc->check_click No Improvement optimize_time->check_click Signal Improved optimize_time->check_click No Improvement success Successful Incorporation check_click->success Signal Improved fail Consult Further Support check_click->fail No Improvement improve_cells->check_cells

Caption: A step-by-step workflow for troubleshooting low this compound incorporation.

References

Technical Support Center: Optimizing DiAzK Concentration for In Vivo Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing DiAzK (Diazirine-Azido-Lysine) concentration for in-vivo labeling experiments. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and protocols to address common challenges encountered during the in-vivo application of bioorthogonal reporters.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration for this compound for in vivo labeling?

A1: The optimal concentration for in vivo labeling can vary significantly depending on the animal model, target tissue, administration route, and specific experimental goals. For azido (B1232118) sugars used in in vivo studies, a lower concentration, potentially around 10 μM, may be optimal to balance labeling efficiency with minimal physiological disruption[1]. For other labeled compounds, a dose-ranging study is the most reliable method to determine the ideal concentration[2]. It is crucial to start with a conservative dose and perform a dose-response experiment to identify the optimal concentration for your specific model and objectives[1][2].

Q2: How does this compound concentration impact labeling efficiency and animal health?

A2: this compound concentration directly influences both labeling efficiency and potential cytotoxicity.

  • Labeling Efficiency: Generally, a higher concentration of the labeling reagent can lead to a stronger signal. However, this effect plateaus, and excessively high concentrations may not proportionally increase the signal[3]. The goal is to find the minimum effective dose (MED) that produces the desired effect to maximize the signal-to-noise ratio[2].

  • Cytotoxicity: High concentrations of azide-containing compounds can lead to cytotoxicity, potentially affecting cell proliferation and function[1]. It is essential to determine the maximum tolerated dose (MTD), which is the highest dose that can be administered without unacceptable toxicity[2]. In vivo studies have shown that carefully optimized concentrations of azido-sugars do not induce noticeable toxicity[4].

Q3: What are the key factors to consider when optimizing this compound dosage?

A3: Several factors must be considered to ensure a successful in vivo labeling experiment:

  • Animal Model: The species, strain, age, and health status of the animal can all affect the metabolism and biodistribution of this compound.

  • Route of Administration: The method of delivery (e.g., intravenous, intraperitoneal) will impact the pharmacokinetics of the compound[5]. Intraperitoneal injections may allow for higher doses[4].

  • Labeling Duration: The length of the labeling period is critical. For compounds with slow turnover, a longer "pulse" period may be necessary[6]. For in vivo glycan labeling, administration can be repeated daily for 3 to 7 days[5].

  • Bioavailability and Metabolism: The stability and metabolic fate of this compound in vivo will influence the amount that reaches the target tissue.

  • Click Chemistry Reaction: The efficiency of the subsequent click chemistry reaction for detection is also a crucial factor. Issues with this step can be mistaken for poor this compound incorporation[7][8][9].

Q4: How long should the in vivo labeling period be?

A4: The optimal labeling period depends on the turnover rate of the target protein or biomolecule and the metabolic incorporation rate of this compound. For studies on cell proliferation, repeated injections over an extended period (e.g., 12 days) have been used without apparent toxic effects[10]. For glycan labeling in mice, a daily administration for 3 to 7 days is a common protocol to ensure sufficient incorporation[5]. It is recommended to perform a time-course experiment to determine the shortest duration required to achieve a robust signal for your specific target.

Troubleshooting Guide

Problem 1: Low Labeling Efficiency or Weak Signal

Possible Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response study to find the optimal concentration. Increase the dose incrementally, while carefully monitoring for any signs of toxicity[2].
Insufficient Labeling Time Increase the duration of this compound administration. For stable proteins or biomolecules with slow turnover, a longer labeling period is necessary[6].
Inefficient Click Chemistry Detection Ensure all click chemistry reagents are fresh and properly prepared. Optimize the concentration of the copper catalyst, ligand, and reducing agent[7]. For in vivo detection, ensure the probe can access the labeled site[11]. Consider using copper-free click chemistry (SPAAC) if copper toxicity is a concern[12].
Poor Bioavailability Consider alternative routes of administration (e.g., intravenous vs. intraperitoneal) to improve the delivery of this compound to the target tissue[4][5].
Reagent Instability Ensure this compound and click chemistry reagents are stored correctly to prevent degradation. Prepare solutions fresh before use[9][12].

Problem 2: High Cytotoxicity or Adverse Effects in Animals

Possible Cause Troubleshooting Steps
This compound Concentration is Too High Reduce the concentration of this compound. Determine the Maximum Tolerated Dose (MTD) for your specific animal model[2]. Studies show that high concentrations of azido sugars can be cytotoxic[1].
Toxicity from Detection Reagents If using copper-catalyzed click chemistry (CuAAC) for ex vivo detection, ensure residual copper is thoroughly washed out. For in vivo detection, copper catalysts can be toxic. Consider using a biocompatible copper catalyst or switching to copper-free click chemistry (SPAAC)[7][12].
Prolonged Exposure Reduce the duration of the labeling period. While longer incubation can increase signal, it may also enhance toxicity[1].
Vehicle/Solvent Toxicity Ensure the vehicle used to dissolve and administer this compound is non-toxic and biocompatible at the administered volume.

Problem 3: High Background or Non-Specific Labeling

Possible Cause Troubleshooting Steps
Inefficient Washing After the click chemistry reaction (for ex vivo analysis), ensure thorough washing steps are performed to remove any unbound detection probes or reagents[1].
Non-Specific Binding of Detection Probe Increase the stringency of your wash buffers (e.g., by adding a mild detergent like Tween-20). Include a blocking step before adding the detection probe[6].
Contamination Ensure all solutions and equipment are free from contaminants that could interfere with the reaction or detection[6].
Autofluorescence When using fluorescent probes for detection, check for tissue autofluorescence by including an unlabeled control group. If autofluorescence is high, consider using a probe in the near-infrared (NIR) spectrum[2].

Quantitative Data Summary

The following table summarizes recommended starting concentrations and conditions for in vivo labeling based on analogous azido-sugar compounds. These should be adapted and optimized for this compound.

ParameterRecommended Range/ValueCompound TypeContextSource(s)
Starting Concentration 10 - 75 µMPeracetylated Azido SugarsIn Vitro / Sensitive Cell Lines / In Vivo[1]
Dose (Administration) 30 mg/kg (daily)Beta-Lac-TEG-N3 (Azido Sugar)In Vivo (Mice, IP injection)[5]
Labeling Duration 3 - 7 days (daily administration)Beta-Lac-TEG-N3 (Azido Sugar)In Vivo (Mice)[5]
Click Reaction (Probe) 100 µM (final concentration)DBCO-FluorophoreEx Vivo (Tissue Lysate)[5]
Click Reaction (Catalyst) 50 - 250 µMCuSO₄In Vitro / Ex Vivo[7]
Click Reaction (Ligand) 5:1 ratio to CopperTHPTAIn Vitro / Ex Vivo[7]

Detailed Experimental Protocols

Protocol: Dose-Response Study for Optimal this compound Concentration in Mice

This protocol outlines a general procedure to determine the Minimum Effective Dose (MED) and Maximum Tolerated Dose (MTD) for a new this compound labeling experiment in an animal model.

  • Animal Grouping:

    • Divide animals into at least four groups (n=3-5 per group).

    • Group 1: Vehicle control (receives only the delivery vehicle).

    • Group 2: Low dose this compound.

    • Group 3: Medium dose this compound.

    • Group 4: High dose this compound.

    • Note: Dose levels can be escalated by a factor of 2x or 3x from a conservative starting point derived from literature on similar compounds[2].

  • Preparation of Dosing Solution:

    • Prepare a sterile, concentrated stock solution of this compound in a biocompatible solvent (e.g., DMSO).

    • On each day of administration, dilute the stock solution to the final desired concentrations using a sterile vehicle (e.g., saline or PBS). Ensure the final concentration of the organic solvent is low to prevent toxicity.

  • Administration and Monitoring:

    • Administer the prepared this compound solutions to the respective groups via the chosen route (e.g., intraperitoneal injection)[5].

    • Administer daily for a set period (e.g., 5-7 days)[5].

    • Monitor animals daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.

  • Tissue Harvesting and Processing:

    • At the end of the labeling period, euthanize the animals according to approved protocols.

    • Perfuse with PBS to remove blood from the tissues[5].

    • Harvest the target tissues and process them for analysis (e.g., homogenization to create protein lysates).

  • Ex Vivo Detection via Click Chemistry:

    • Quantify the total protein concentration in each lysate.

    • To an equal amount of protein from each sample (e.g., 50 µg), add the click chemistry reaction cocktail (e.g., a DBCO-fluorophore for copper-free SPAAC)[5].

    • Incubate the reaction (e.g., 1 hour at 37°C or overnight at 4°C)[5].

  • Analysis:

    • Analyze the labeled proteins using SDS-PAGE and in-gel fluorescence scanning or by Western blot followed by fluorescence detection[5].

    • Quantify the signal intensity for each dose group.

    • The optimal dose will be the one that provides a strong, quantifiable signal with no observable signs of toxicity in the animals.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation & Dosing cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation prep Prepare this compound Dosing Solutions (Vehicle, Low, Med, High) admin Administer Doses to Animal Groups (e.g., Daily for 5-7 days) prep->admin monitor Monitor Animal Health Daily (Weight, Behavior) admin->monitor harvest Harvest & Process Target Tissues monitor->harvest click Perform Ex Vivo Click Chemistry (e.g., with DBCO-Fluorophore) harvest->click sds Analyze by SDS-PAGE / In-Gel Fluorescence click->sds quant Quantify Signal Intensity sds->quant eval Evaluate Dose vs. Signal & Toxicity quant->eval optimal Determine Optimal Concentration eval->optimal

Caption: Workflow for an in vivo dose-response experiment to optimize this compound concentration.

troubleshooting_workflow start Start: Suboptimal In Vivo Labeling Result issue What is the primary issue? start->issue low_signal Weak or No Signal issue->low_signal Low Signal high_tox High Toxicity / Adverse Effects issue->high_tox Toxicity high_bg High Background issue->high_bg Background cause_low_signal Possible Cause? low_signal->cause_low_signal cause_high_tox Possible Cause? high_tox->cause_high_tox cause_high_bg Possible Cause? high_bg->cause_high_bg sol_conc Increase this compound Dose (Dose-Response Study) cause_low_signal->sol_conc Concentration? sol_time Increase Labeling Duration cause_low_signal->sol_time Duration? sol_click Optimize Click Reaction (Reagents, Conditions) cause_low_signal->sol_click Detection? sol_reduce_conc Decrease this compound Dose cause_high_tox->sol_reduce_conc Concentration? sol_reduce_time Decrease Labeling Duration cause_high_tox->sol_reduce_time Duration? sol_cu_free Use Copper-Free Click Chemistry cause_high_tox->sol_cu_free Reagent Toxicity? sol_wash Improve Washing Steps Post-Click Reaction cause_high_bg->sol_wash Insufficient Washing? sol_block Add Blocking Step cause_high_bg->sol_block Non-specific Binding? sol_probe Check Probe Specificity (Use Controls) cause_high_bg->sol_probe Probe Issues?

Caption: A decision tree for troubleshooting common issues in in vivo labeling experiments.

References

Technical Support Center: DiAzK Photo-Crosslinking Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diazo-functionalized Azido-Keto (DiAzK) and other diazirine-based photo-crosslinking experiments. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common problems and provide clear protocols for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength for activating diazirine-based crosslinkers?

The optimal wavelength for photoactivation of diazirine crosslinkers is approximately 345-355 nm.[1][2][3] Most experiments are conducted using UV lamps that emit light in the 320-370 nm range.[1][4] It is critical to avoid short-wavelength UV light (e.g., 254 nm) as it can cause damage to proteins and DNA.[1][4][5]

Q2: How can I minimize non-specific binding in my photo-crosslinking experiment?

Minimizing non-specific binding is crucial for obtaining reliable results. Key strategies include:

  • Competition experiments: Pre-incubate your sample with an excess of a photo-stable competitor compound to saturate specific binding sites.[2][6]

  • Probe design: The structure and linker of the photoaffinity probe can influence non-specific interactions. Branched linkers may exhibit less non-specific binding than linear ones.[7] The small size of the diazirine group is generally advantageous in reducing steric hindrance and non-specific labeling compared to bulkier photoreactive groups like benzophenone.[3][8][9]

  • Optimize probe concentration: Use the lowest effective concentration of your photo-affinity probe, typically in the range of 0.1-10 µM.[2]

  • Control samples: Always include control samples, such as those without the probe or without UV irradiation, to identify background labeling.[2][6][10]

Q3: What are the key differences between diazirine, benzophenone, and aryl azide (B81097) photo-crosslinkers?

Diazirines, benzophenones, and aryl azides are common photoreactive groups, each with distinct characteristics:

FeatureDiazirineBenzophenoneAryl Azide
Activation Wavelength ~350-370 nm[3][4][5]~350 nm265-275 nm (simple), 300-460 nm (nitrophenyl)[11]
Reactive Intermediate Carbene[2][3][12]Triplet biradical[13]Nitrene[2][13]
Reactivity Highly reactive, inserts into C-H, O-H, N-H, S-H bonds[2][5]Preferentially abstracts hydrogen atoms[12]Highly reactive, but can rearrange[9]
Size Small, minimally perturbing[3][8]Bulky, can cause steric hindrance[8][14]Relatively small
Efficiency Generally higher than benzophenones[14]Can be lower, requires longer irradiation[12][14]Can have low yields due to photoisomerization[9]
Stability Good stability in the dark[3][4]StableCan be less stable

Q4: Why am I observing low or no crosslinking product?

Several factors can contribute to low crosslinking efficiency. Please refer to the detailed troubleshooting section below for a comprehensive guide to addressing this issue.

Troubleshooting Guide

Problem 1: Low or No Crosslinking Yield

Possible Causes & Solutions

CauseRecommended Action
Inefficient UV Irradiation - Wavelength: Ensure your UV lamp emits in the 320-370 nm range, with an optimum around 345 nm.[1] Avoid 254 nm lamps.[1][4] - Lamp Power & Distance: High-wattage lamps are more effective. Optimize the distance between the lamp and your sample (e.g., 3-5 cm for 15W lamps, 20 cm for >150W lamps).[1][4] - Irradiation Time: Optimize the irradiation time. For live cells, keep it under 15 minutes to maintain viability.[1] For in vitro experiments, longer times might be necessary but can also increase non-specific crosslinking.[10][15] - Sample Vessel: Use an uncovered, shallow vessel to maximize UV exposure.[1][4]
Suboptimal Reagent Concentration - Crosslinker Concentration: Empirically determine the optimal molar excess of the crosslinker to your protein.[16] For in vitro protein crosslinking, a final concentration of 0.5-2 mM can be a starting point.[1] - Protein Concentration: Ensure your protein concentration is adequate. Low abundance of target proteins can lead to undetectable crosslinked products.[17]
Issues with Probe/Crosslinker - Probe Integrity: Ensure the diazirine probe has not degraded. Store it protected from light and moisture. - Probe Design: The position of the diazirine group is critical and should be close to the expected interaction site without disrupting binding.[8][14]
Incompatible Buffer Components - Primary Amines: Avoid buffers containing primary amines like Tris or glycine (B1666218) if using an NHS-ester diazirine, as they will compete with the reaction.[4] Use buffers like PBS, HEPES, or borate.[4]
Inefficient Quenching - If using a two-step crosslinker (e.g., NHS-ester diazirine), ensure the first step reaction is properly quenched to prevent unwanted side reactions.[1]
Problem 2: High Background / Non-specific Binding

Possible Causes & Solutions

CauseRecommended Action
Excessive UV Exposure - Reduce the UV irradiation time and/or intensity. Prolonged exposure can lead to the formation of highly reactive species that bind non-specifically.[10][12]
Probe Concentration Too High - Titrate the concentration of your photoaffinity probe to find the lowest effective concentration.
Probe Hydrophobicity/Shape - Highly hydrophobic or linear probes may have a greater tendency for non-specific binding.[7] Consider redesigning the probe with a more hydrophilic or branched linker.
Insufficient Blocking or Washing - For experiments involving cell lysates or membranes, ensure adequate blocking steps and stringent washing to remove non-specifically bound proteins.
Lack of Specificity Controls - Always perform competition experiments by adding an excess of a non-photoreactive analog of your probe to outcompete specific binding.[2][6]
Problem 3: Issues with Downstream Analysis (Mass Spectrometry)

Possible Causes & Solutions

CauseRecommended Action
Low Abundance of Crosslinked Peptides - Crosslinked peptides are often present at substoichiometric levels.[17][18][19] Implement an enrichment strategy for crosslinked peptides before MS analysis.[17][20]
Complex Fragmentation Spectra - The fragmentation spectrum of a crosslinked peptide is a composite of two peptides, making identification challenging.[19] - Use specialized software for crosslinked peptide identification.[19] - Optimize fragmentation methods (e.g., CID, HCD, ETD) to improve sequence coverage of both peptides.[15]
Incorrectly Identified Crosslinks - The high reactivity of the carbene intermediate can lead to insertions into various amino acid side chains, sometimes leading to ambiguous assignments.[21] - Recent studies show that diazo intermediates, formed prior to carbenes, preferentially react with polar residues. Modulating light intensity and duration can favor diazo-mediated crosslinking for more specific results.[21]

Experimental Protocols

General Workflow for In Vitro Protein Photo-Crosslinking

This protocol provides a general guideline. Specific concentrations, incubation times, and irradiation conditions should be optimized for your particular system.

G cluster_prep Preparation cluster_reaction Reaction cluster_crosslinking Photo-Crosslinking cluster_analysis Analysis A 1. Prepare Protein Solution in Amine-Free Buffer (e.g., PBS) C 3. Add Crosslinker to Protein Solution A->C B 2. Prepare Fresh Crosslinker Solution (e.g., in DMSO or PBS) B->C D 4. Incubate (e.g., 30 min at RT or 10 min on ice for NHS-ester reaction) C->D E 5. Quench Reaction (if applicable) (e.g., with Tris buffer) D->E F 6. Remove Excess Crosslinker (e.g., desalting column) E->F G 7. Irradiate with UV Light (320-370 nm) F->G H 8. Analyze Crosslinked Products (e.g., SDS-PAGE, Western Blot, Mass Spectrometry) G->H

Caption: General workflow for in vitro this compound photo-crosslinking.

Detailed Steps:

  • Protein Preparation: Prepare your purified protein in an amine-free buffer such as PBS (pH 7.2-8.0).[1]

  • Crosslinker Preparation: Immediately before use, dissolve the NHS-ester diazirine crosslinker in an appropriate solvent (e.g., DMSO for NHS-esters, PBS for Sulfo-NHS-esters) to a stock concentration (e.g., 10 mM).[1]

  • Reaction Incubation: Add the crosslinker to the protein solution to a final concentration of 0.5-2 mM.[1] Incubate for 10 minutes at room temperature or 30 minutes on ice.[1]

  • Quenching: Stop the NHS-ester reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubate for 5 minutes at room temperature or 15 minutes on ice.[1]

  • Removal of Excess Reagent: Remove non-reacted crosslinker using a desalting column or dialysis.[4]

  • UV Irradiation: Place the sample in a shallow, open container on ice to prevent heating.[10] Irradiate with a UV lamp (320-370 nm) for an optimized duration (e.g., 5-30 minutes).[1][10]

  • Analysis: Analyze the crosslinked products by SDS-PAGE, followed by Coomassie staining, Western blotting, or mass spectrometry for identification of crosslinked sites.

Troubleshooting Logic Diagram

This diagram illustrates a logical approach to troubleshooting common issues in this compound photo-crosslinking experiments.

G Start Experiment Start Problem Problem Encountered: Low/No Product or High Background Start->Problem CheckIrradiation Check UV Irradiation (Wavelength, Power, Time, Setup) Problem->CheckIrradiation Is UV setup optimal? CheckReagents Check Reagents (Concentration, Buffer, Probe Integrity) CheckIrradiation->CheckReagents Yes OptimizeConditions Optimize Experimental Conditions (Titrate Probe, Adjust Incubation) CheckIrradiation->OptimizeConditions No, adjust setup CheckReagents->OptimizeConditions Yes CheckReagents->OptimizeConditions No, prepare fresh OptimizeConditions->Problem Still issues RunControls Run Controls (No UV, No Probe, Competition) OptimizeConditions->RunControls Yes RunControls->Problem Controls indicate specificity issues Success Successful Crosslinking RunControls->Success Problem Solved

Caption: A logical flow for troubleshooting this compound experiments.

By systematically addressing these common issues and following optimized protocols, researchers can enhance the success rate and reliability of their this compound photo-crosslinking experiments.

References

reducing non-specific binding in DiAzK pulldown assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers minimize non-specific binding in Diazo-anhydromannitol (DiAzK) photo-crosslinking pulldown assays, ensuring cleaner results and reliable identification of protein-protein interactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of non-specific binding in a this compound pulldown assay?

Non-specific binding in pulldown assays can stem from several sources. The main culprits are typically interactions with the affinity beads (e.g., agarose (B213101) or magnetic beads), the antibody or bait protein itself, and insufficient washing protocols that fail to remove loosely bound, non-target proteins.[1] Proteins can bind non-specifically to the bead matrix or, if using an antibody-based approach, to the immunoglobulin.[1] Additionally, factors like excessive antibody/bait concentration or inappropriate buffer composition can increase background noise.[2]

Q2: How can I optimize my lysis and binding buffer to reduce background?

The composition of your lysis and binding buffer is critical for maintaining specific protein interactions while minimizing non-specific ones. Key components to optimize are salt concentration and detergents.[1][3]

  • Salt Concentration: Higher salt concentrations (e.g., NaCl) disrupt weak, non-specific electrostatic interactions.[1][4] It's common to start at 150 mM NaCl and increase it up to 500 mM if the background remains high.[1] However, be cautious, as excessively high salt may disrupt the specific interaction of interest.[1]

  • Detergents: Non-ionic detergents like NP-40 or Triton X-100 are essential for solubilizing proteins and reducing non-specific hydrophobic binding.[1][3][5] The optimal concentration should be determined empirically for your specific protein complex.[2]

  • pH: The pH of your buffer can influence the charge of biomolecules.[4] Matching the buffer pH to the isoelectric point of your target protein can help reduce charge-based non-specific binding.[4]

Buffer Component Optimization Ranges

Buffer Component Recommended Range Purpose & Considerations
Salt (NaCl) 150 mM - 500 mM Disrupts weak electrostatic interactions. Higher concentrations increase stringency but may disrupt specific binding.[1]
Non-ionic Detergent 0.1% - 1.0% Reduces non-specific hydrophobic binding. Common choices include NP-40 and Triton X-100.[1]
pH 7.2 - 8.0 Maintain physiological conditions. Adjusting pH can alter protein charges and minimize non-specific interactions.[4]

| Additives (e.g., BSA) | 1% - 5% | Bovine Serum Albumin (BSA) can be used as a blocking agent to shield analytes from charged surfaces and non-specific protein interactions.[4][6] |

Q3: What are the best practices for blocking and pre-clearing my lysate?

Blocking beads and pre-clearing the lysate are highly recommended steps to minimize background from proteins that adhere non-specifically to the beads themselves.[1]

  • Blocking: Before adding the lysate, incubate the affinity beads with a blocking agent like 1-5% Bovine Serum Albumin (BSA) for at least one hour at 4°C.[1][6] This saturates non-specific binding sites on the bead surface.

  • Pre-clearing: Incubate your cell lysate with beads that do not have the bait protein immobilized on them for 30-60 minutes at 4°C.[1][7] Afterwards, centrifuge the mixture and transfer the supernatant (the pre-cleared lysate) to a new tube for the actual pulldown. This step removes proteins that would non-specifically bind to the bead matrix.[1][8]

Q4: My background is still high after crosslinking. How can I optimize my wash steps?

A key advantage of photo-crosslinking is that it creates a covalent bond between the bait and its interacting partners. This allows for very stringent washing conditions to be applied after the UV irradiation step.

  • Increase Wash Number and Duration: Perform at least 4-6 wash cycles, with each wash lasting 3-5 minutes with gentle rotation at 4°C.[1]

  • Increase Stringency: The wash buffer can be more stringent than the binding buffer. Increase the salt (up to 500 mM NaCl) and detergent (up to 1.0% NP-40 or Triton X-100) concentrations to effectively remove non-covalently bound contaminants.[1][8]

  • Transfer Beads: For the final wash, transfer the beads to a new microcentrifuge tube.[1][8] This helps to avoid carry-over of proteins that may have bound non-specifically to the walls of the original tube.[8]

Wash Buffer Stringency Options

Stringency Level NaCl Concentration Detergent Concentration When to Use
Low 150 mM 0.1% Triton X-100 For potentially weak or transient interactions.
Medium 250-300 mM 0.25% Triton X-100 A good starting point for most assays.

| High | 500 mM | 0.5% - 1.0% NP-40 | Recommended after UV crosslinking to remove stubborn non-specific binders.[1] |

Q5: What are the essential controls I must include in my this compound pulldown experiment?

Proper controls are crucial to ensure that the identified interactions are specific and not experimental artifacts.[1][9]

  • Beads-Only Control: Incubate your cell lysate with beads that have no bait protein attached.[9] This control identifies proteins that bind non-specifically to the bead matrix itself.[1]

  • Negative Bait Control: If possible, use a cell line where the protein of interest has been knocked out or knocked down.[10] Alternatively, a sample treated with a competitor compound that blocks the interaction can serve as a negative control.[11]

  • No UV Control: A sample that goes through the entire protocol but is not exposed to UV light is essential. This control distinguishes between proteins that are covalently crosslinked and those that bind non-specifically to the bait or beads during incubation.

Q6: Could the UV irradiation step be contributing to non-specific binding?

The diazirine group in this compound is activated by UV light (typically ~365 nm) to form a highly reactive carbene intermediate.[11][12] While this reaction is designed to capture proximal interactors, it is possible for the carbene to react non-specifically with abundant proteins that are transiently in close proximity at the moment of irradiation.[13] To mitigate this, it is crucial to optimize the UV exposure time and ensure that the concentration of the this compound probe is not excessively high. The "No UV Control" is critical for identifying proteins that may associate with the bait non-covalently.

Visualizations

DiAzK_Workflow cluster_prep Sample Preparation cluster_binding Binding & Crosslinking lysis 1. Cell Lysis (Buffer with Protease Inhibitors) preclear 2. Pre-clearing Lysate (Incubate with beads-only) lysis->preclear Removes bead binders opt1 Optimize Lysis Buffer lysis->opt1 incubation 3. Bait Incubation (Add this compound-labeled bait to lysate) preclear->incubation uv 4. UV Crosslinking (365 nm light) incubation->uv Forms covalent bonds capture 5. Affinity Capture (Add beads to capture bait) uv->capture wash 6. Stringent Washes (High salt/detergent) capture->wash Removes non-specific proteins elution 7. Elution wash->elution opt2 Optimize Wash Conditions wash->opt2 analysis 8. MS Analysis elution->analysis opt3 Run Controls

Caption: this compound pulldown experimental workflow with critical optimization points.

Troubleshooting_Flowchart start High Non-Specific Binding Detected in Pulldown q_beads Is background high in 'beads-only' control? start->q_beads q_neg Is background high in 'No UV' or negative bait control? q_beads->q_neg No sol_beads Problem: Non-specific binding to beads. Solutions: 1. Pre-clear lysate with beads. 2. Block beads with BSA. 3. Try different bead types (e.g., magnetic). q_beads->sol_beads Yes q_exp Many non-specific bands in experimental lane only? q_neg->q_exp No sol_bait Problem: Non-specific binding to bait protein. Solutions: 1. Titrate bait/probe concentration. 2. Decrease lysate incubation time. 3. Increase wash stringency. q_neg->sol_bait Yes sol_wash Problem: Insufficient washing. Solutions: 1. Increase number of washes (4-6x). 2. Increase wash duration (3-5 min). 3. Increase salt/detergent in wash buffer. 4. Transfer beads to a new tube for final wash. q_exp->sol_wash Yes end Low Background Achieved q_exp->end No sol_beads->q_neg sol_bait->q_exp sol_wash->end

Caption: Troubleshooting flowchart to identify sources of non-specific binding.

Experimental Protocols

Optimized Protocol for this compound Pulldown Assay

This protocol provides a general framework incorporating steps to minimize non-specific binding. Optimization of concentrations, volumes, and incubation times is recommended for each specific system.

1. Lysis Buffer Preparation:

  • Prepare a non-denaturing lysis buffer such as RIPA buffer or a buffer with a non-ionic detergent.

  • Example Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40.[1]

  • Crucially: Immediately before use, add protease and phosphatase inhibitor cocktails to prevent protein degradation.[14]

2. Cell Lysis and Lysate Preparation:

  • Wash cell pellets with ice-cold PBS.

  • Add ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Determine protein concentration using a standard assay (e.g., BCA).

3. Bead Preparation and Blocking:

  • Wash affinity beads (e.g., Streptavidin beads if using a biotinylated this compound probe) three times with lysis buffer.

  • Block the beads by resuspending them in lysis buffer containing 1-5% BSA and incubating for 1 hour at 4°C with gentle rotation.[1][6]

  • Wash the beads twice more with lysis buffer to remove excess BSA.

4. Pre-clearing the Lysate (Highly Recommended):

  • Add a portion of the blocked beads (e.g., 20 µL of slurry per 1 mg of lysate) to your cleared cell lysate.

  • Incubate for 30-60 minutes at 4°C with gentle rotation.[1]

  • Pellet the beads and carefully transfer the supernatant (the pre-cleared lysate) to a new tube. This is now your input for the pulldown.

5. Incubation and Photo-Crosslinking:

  • Add your this compound-containing bait protein to the pre-cleared lysate. Include all necessary controls in parallel.

  • Incubate on a rotator for 1-4 hours at 4°C to allow for the formation of protein complexes.[15]

  • Transfer the lysate to a petri dish on ice and irradiate with UV light (e.g., 365 nm) for an optimized duration to activate the diazirine crosslinker.[11]

6. Affinity Capture of Crosslinked Complexes:

  • Transfer the UV-treated lysate to a fresh tube.

  • Add pre-washed and blocked affinity beads to the lysate.

  • Incubate on a rotator for 1-2 hours at 4°C to capture the bait protein and its crosslinked partners.

7. Stringent Washing:

  • Pellet the beads and discard the supernatant.

  • Prepare a stringent wash buffer (e.g., Lysis buffer with NaCl increased to 500 mM and/or detergent to 0.5%).[1][8]

  • Wash the beads 4-6 times with 1 mL of ice-cold, stringent wash buffer. For each wash, gently rotate for 3-5 minutes at 4°C.[1]

  • Crucially: Transfer the beads to a new tube before the final wash to minimize tube-wall contamination.[1]

8. Elution:

  • After the final wash, carefully remove all supernatant.

  • Elute the protein complexes from the beads using an appropriate elution buffer (e.g., 2x Laemmli sample buffer for direct analysis by SDS-PAGE, or a milder buffer like 0.1 M glycine, pH 2.5 for mass spectrometry).[1][3]

  • Boil samples in Laemmli buffer at 95-100°C for 5-10 minutes.

  • Centrifuge to pellet the beads and load the supernatant for analysis (e.g., Western blot or mass spectrometry).

References

how to improve the yield of DiAzK crosslinked products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DiAzK (Diazirine) crosslinking products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you improve the yield and success of your crosslinking experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound crosslinking experiments in a question-and-answer format.

Q1: Why am I observing minimal or no crosslinking product?

A1: Low or no crosslinking efficiency is a frequent issue that can stem from several factors. A systematic evaluation of your experimental setup is the best approach.[1]

  • UV Light Source Issues: The wavelength, intensity, and duration of UV exposure are critical for efficient diazirine activation.

    • Incorrect Wavelength: Ensure your UV lamp irradiates between 320-370 nm, with an optimal peak around 350-370 nm.[1] Using wavelengths below 300 nm should be avoided as they can damage proteins and DNA.[2]

    • Insufficient UV Dose: The total energy delivered to the sample may be too low. You can increase the irradiation time or decrease the distance between the lamp and your sample.[1][3] However, prolonged exposure can lead to sample damage, so optimization is key.[1] It's recommended to perform a time-course and dose-response experiment to find the optimal conditions.[1]

    • Low Lamp Power: Use UV bulbs with a sufficient power output (e.g., > 8 W).[3]

  • Reagent Integrity and Handling:

    • NHS-Ester Hydrolysis: NHS-ester diazirines are moisture-sensitive.[2][3] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[3] Prepare stock solutions in anhydrous (dry) DMSO or DMF immediately before use and do not store them.[3]

    • Probe Purity: Verify the chemical identity and purity of your this compound conjugate, as impurities can significantly hinder the reaction.[1]

  • Incompatible Reaction Buffer: The highly reactive carbene intermediate generated upon photoactivation can be quenched by nucleophilic molecules in the buffer.

    • Avoid Primary Amines: Buffers containing primary amines, such as Tris or glycine, will quench the NHS-ester reaction and can also react with the carbene.[1][3]

    • Avoid Thiols: Thiol-containing reagents like DTT and β-mercaptoethanol are highly reactive with carbenes and should be avoided.[1]

    • Recommended Buffers: Use non-nucleophilic buffers like PBS (phosphate-buffered saline), HEPES, or phosphate (B84403) buffers.[1]

  • Excess Unreacted Crosslinker: If not removed, excess crosslinker can compete with the desired reaction or lead to non-specific labeling.

    • Quenching and Removal: After the initial labeling step (e.g., NHS-ester reaction), quench the reaction with a primary amine-containing buffer (e.g., Tris) and remove the excess, unreacted crosslinker using methods like dialysis or desalting columns before photoactivation.[3]

Q2: How can I reduce non-specific crosslinking and background signal?

A2: Non-specific crosslinking often occurs when the probe reacts with highly abundant proteins or other unintended biomolecules.[4]

  • Optimize Probe Concentration: Titrate the concentration of your this compound probe to find the lowest effective concentration that still provides a detectable specific signal.[1]

  • Refine Incubation and Wash Steps: Shorten the incubation time of the probe with your sample to minimize non-specific binding.[1] Increase the number and stringency of wash steps after crosslinking to remove non-covalently bound molecules.[1]

  • Use a Competitor: To distinguish specific from non-specific crosslinking, include a control sample where you pre-incubate with a 10- to 100-fold molar excess of a non-crosslinking competitor molecule. This will block specific binding sites and reveal non-specific interactions.[4]

  • Enrich Your Target: If possible, use subcellular or biochemical fractionation to enrich your sample for the target protein. This improves the ratio of specific signal to background noise.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal UV wavelength for activating diazirines?

A1: The optimal UV wavelength for activating diazirine groups is in the long-wave UV range, typically between 330-370 nm.[2][5] The maximal photoactivation is often observed around 350-370 nm.[1]

Q2: Can I perform my experiment in normal laboratory lighting?

A2: Yes, one of the advantages of diazirine-based crosslinkers is their stability under typical laboratory lighting conditions, so you do not need to perform experiments in the dark.[2] However, they are sensitive to direct, prolonged UV exposure.

Q3: What is the difference between NHS-ester and Sulfo-NHS-ester diazirine crosslinkers?

A3: The primary difference is their membrane permeability.

  • NHS-ester diazirines are hydrophobic and membrane-permeable, making them suitable for intracellular and intramembrane crosslinking.[2] They should be dissolved in anhydrous organic solvents like DMSO or DMF.[3]

  • Sulfo-NHS-ester diazirines contain a negatively charged sulfonate group, which makes them water-soluble and membrane-impermeable.[2][3] This makes them ideal for crosslinking proteins on the cell surface.[2][3] They can be dissolved directly in aqueous buffers like PBS.[3]

Q4: How do I quench the crosslinking reaction?

A4:

  • For the NHS-ester reaction (first step): The reaction can be stopped by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.[3]

  • For the photoactivation reaction (second step): The carbene intermediate is very short-lived, so quenching is often unnecessary.[1] However, if desired, a scavenger reagent like DTT can be added.[1]

Q5: How can I purify my crosslinked products?

A5: Several methods can be used to purify crosslinked products:

  • Removal of Excess Crosslinker: Before analysis, it's important to remove unreacted crosslinker using techniques like Zeba™ Spin Desalting Columns or Slide-A-Lyzer™ Dialysis Cassettes.[3]

  • Affinity Purification: If your probe contains a tag (e.g., biotin, FLAG), you can use affinity purification methods like streptavidin agarose (B213101) or specific antibodies to enrich for your crosslinked complexes.[4][6]

  • Acetone Precipitation: This can be used to precipitate proteins, including your crosslinked products, from the reaction mixture.[4]

  • Chromatography: Techniques like size-exclusion or ion-exchange chromatography can be used to separate crosslinked complexes from uncrosslinked proteins and other components.[7]

Data Presentation

Table 1: Recommended UV Irradiation Parameters for Optimization

ParameterRecommended RangeNotes
Wavelength 350 - 370 nmOptimal for activating diazirine groups while minimizing damage to biological samples.[1]
Intensity 3 - 15 mW/cm²Higher intensity can shorten exposure time but may require cooling to prevent sample heating.[1]
Exposure Time 5 - 45 seconds (High Intensity) 5 - 30 minutes (Low Intensity)Must be determined empirically. Start with a shorter time and increase incrementally.[1]
Distance to Sample 1 - 15 cmVaries with lamp intensity. Must be kept consistent across experiments.[1][2][3]

Table 2: Buffer Compatibility for this compound Crosslinking

Buffer TypeCompatibilityRationale
HEPES, PBS, Phosphate HighNon-nucleophilic and generally compatible with maintaining protein stability.[1]
Tris, Glycine, Primary Amines LowContain nucleophilic amine groups that quench the reactive carbene and the NHS-ester.[1]
DTT, β-mercaptoethanol LowContain highly reactive thiol groups that quench the carbene.[1]

Experimental Protocols

Protocol 1: In Vitro Protein Crosslinking

This protocol provides a general guideline for crosslinking purified proteins in solution.

  • Prepare Protein Sample: Prepare your protein(s) in a compatible, non-nucleophilic buffer such as PBS or HEPES.[3]

  • Prepare Crosslinker Stock Solution: Immediately before use, prepare a 10 mM stock solution of the this compound crosslinker.

    • For NHS-ester diazirines, dissolve in anhydrous DMSO or DMF.[3]

    • For Sulfo-NHS-ester diazirines, dissolve in water or PBS.[3]

  • First Step Reaction (NHS-ester labeling):

    • Add the crosslinker to the protein sample to a final concentration of 0.5-2 mM.[3]

    • The molar excess of crosslinker to protein should be optimized. As a starting point:

      • For protein concentrations ≥ 5 mg/mL, use a 10-fold molar excess.[3]

      • For protein concentrations < 5 mg/mL, use a 20- to 50-fold molar excess.[3]

    • Incubate the reaction at room temperature for 30 minutes or on ice for 2 hours.[3]

  • Quench and Remove Excess Crosslinker:

    • Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[3]

    • Incubate for 15 minutes at room temperature.[3]

    • Remove the excess, non-reacted, and quenched crosslinker using a desalting column or dialysis.[3] This step is crucial for reducing non-specific crosslinks in the next step.

  • Second Step Reaction (Photo-crosslinking):

    • Place the sample in a suitable vessel (e.g., a shallow, uncovered dish).

    • Irradiate the sample with a UV lamp (350-370 nm) for 5-15 minutes. Optimize the time and distance to the lamp for your specific setup.[3] Samples may need to be rotated for even exposure.[2]

  • Analysis: Analyze the crosslinked products using methods such as SDS-PAGE, Western blotting, or mass spectrometry.[1]

Protocol 2: Cell Surface Protein Crosslinking (Adherent Cells)

This protocol is for crosslinking proteins on the surface of adherent cells using a membrane-impermeable Sulfo-NHS-ester diazirine.

  • Cell Preparation: Grow cells in culture plates to the desired confluency.

  • Wash Cells: Gently aspirate the culture media and wash the cells twice with ice-cold PBS. It is critical to remove all amine-containing media components.[3]

  • Prepare Crosslinker Solution: Immediately before use, dissolve the Sulfo-NHS-ester diazirine in PBS to the desired final concentration (e.g., 0.5-2 mM).[3]

  • First Step Reaction (Labeling):

    • Add the crosslinker solution to the cells, ensuring the cell monolayer is completely covered.

    • Incubate at room temperature for 10 minutes or on ice for 30 minutes.[3]

  • Quench Reaction: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5 minutes at room temperature or 15 minutes on ice.[3]

  • Wash and Prepare for UV:

    • Remove the quenching solution and rinse the cells twice with PBS to remove excess non-reacted crosslinker.[3]

    • Add enough PBS to cover the cells to prevent them from drying out during irradiation.[3]

  • Second Step Reaction (Photo-crosslinking):

    • Position the plate 1-5 cm from the UV lamp (350-370 nm) and irradiate for 5-15 minutes.[3]

  • Cell Lysis and Analysis: Harvest and lyse the cells for analysis of crosslinked proteins by SDS-PAGE, immunoprecipitation, or Western blotting.[3]

Visualizations

experimental_workflow cluster_step1 Step 1: NHS-Ester Labeling cluster_step2 Step 2: Quench & Purify cluster_step3 Step 3: Photo-Crosslinking cluster_step4 Step 4: Analysis prep Prepare Protein Sample in Non-Amine Buffer add_linker Add this compound-NHS Ester (e.g., 20-50x molar excess) incubate Incubate (RT for 30 min or 4°C for 2h) quench Quench Reaction (50-100 mM Tris) incubate->quench purify Remove Excess Crosslinker (Desalting Column / Dialysis) irradiate UV Irradiation (350-370 nm, 5-15 min) purify->irradiate analysis Analyze Products (SDS-PAGE, WB, MS) irradiate->analysis

Caption: General workflow for a two-step this compound crosslinking experiment.

troubleshooting_logic start Low/No Crosslinking Yield? uv_check Check UV Source start->uv_check reagent_check Check Reagents & Handling start->reagent_check buffer_check Check Buffer Composition start->buffer_check uv_sol Optimize: - Wavelength (350-370nm) - Time / Distance - Lamp Power uv_check->uv_sol reagent_sol Use Anhydrous Solvent Equilibrate to RT Before Opening Prepare Fresh Solutions reagent_check->reagent_sol buffer_sol Use Non-Nucleophilic Buffers (PBS, HEPES) Avoid Tris, Glycine, Thiols buffer_check->buffer_sol

Caption: Troubleshooting logic for low this compound crosslinking yield.

reaction_pathway cluster_reagents Reagents cluster_reaction Reaction Steps protein1 Protein 1 (with -NH2) step1 Step 1: Labeling (No UV Light) protein1->step1 protein2 Protein 2 (Interaction Partner) product Covalently Crosslinked Complex protein2->product crosslinker This compound-NHS Ester crosslinker->step1 step2 Step 2: Photoactivation (UV Light, 350-370nm) step1->step2 Labeled Protein 1 carbene Reactive Carbene Intermediate step2->carbene carbene->product

Caption: Simplified reaction pathway for this compound crosslinking.

References

Technical Support Center: DiAzK Mass Spectrometry Data Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DiAzK (Diazirine-based, Lysine-reactive) photo-crosslinking mass spectrometry.

Troubleshooting Guides

This section addresses specific issues that may arise during your this compound mass spectrometry experiments, from the initial crosslinking reaction to data analysis.

Issue: Low or No Cross-linking Detected

Q1: I am not observing any or very few cross-linked peptides in my mass spectrometry data. What are the possible causes and solutions?

A1: Low cross-linking efficiency is a common issue. Here are several factors to investigate:

  • UV Irradiation Inefficiency: The activation of the diazirine group is critical. Ensure your UV lamp emits light at the optimal wavelength for diazirine activation, which is typically around 350-365 nm.[1][2] Using a lamp with a different wavelength (e.g., 254 nm) can damage proteins and will not efficiently activate the diazirine.[2] The distance between the UV source and the sample, as well as the irradiation time, are also crucial parameters to optimize.[1][2]

  • Reagent Integrity: Diazirine-based cross-linkers can be sensitive to hydrolysis. Ensure that the reagent is stored correctly and that stock solutions are prepared fresh before each experiment.[2]

  • Suboptimal Reaction Conditions: The initial reaction of the NHS-ester with lysine (B10760008) residues is pH-dependent. The ideal pH range for this reaction is typically between 7 and 9.[3] Buffers containing primary amines, such as Tris, should be avoided as they will compete with the intended reaction.[2]

  • Insufficient Cross-linker Concentration: The molar excess of the cross-linker to the protein is a critical parameter. For protein concentrations of 2 mg/ml, a 20-25 molar excess is recommended, while for 10 mg/ml, a 10-15 molar excess may be sufficient.[2]

Troubleshooting Workflow for Low Cross-linking Yield

start Low Cross-linking Yield Detected check_uv Verify UV Lamp Wavelength (350-365 nm) and Power start->check_uv optimize_uv Optimize Irradiation Time and Distance check_uv->optimize_uv check_reagents Prepare Fresh Cross-linker Solution optimize_uv->check_reagents check_buffer Ensure Amine-Free Buffer (pH 7-9) check_reagents->check_buffer optimize_concentration Adjust Cross-linker to Protein Molar Ratio check_buffer->optimize_concentration enrichment Implement Cross-link Enrichment Strategy optimize_concentration->enrichment ms_analysis Re-analyze by Mass Spectrometry enrichment->ms_analysis

Caption: A stepwise guide to troubleshooting low yields in this compound cross-linking experiments.

Issue: High Number of Non-specific Cross-links or Background Noise

Q2: My data shows a high number of unexpected or non-specific cross-links. How can I improve the specificity of my experiment?

A2: Non-specific cross-links can obscure true interactions. Consider the following to enhance specificity:

  • Quenching of Unreacted Cross-linker: After the initial reaction with the primary amine, it is crucial to quench any unreacted NHS-esters before UV irradiation. This can be achieved by adding a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine.[2]

  • Removal of Excess Cross-linker: Following quenching, remove excess, unreacted cross-linker using methods like dialysis or size-exclusion chromatography.[2]

  • Competition Experiments: To confirm that the observed interactions are specific, perform a competition experiment. In this setup, you would add an excess of a non-cross-linkable, unlabeled version of the binding partner to compete with the cross-linker-labeled protein. A significant reduction in the cross-linked product in the presence of the competitor suggests a specific interaction.

Issue: Difficulty in Data Analysis and Interpretation

Q3: The MS/MS spectra of my cross-linked peptides are very complex, making them difficult to interpret. What strategies can I use to simplify data analysis?

A3: The analysis of cross-linked peptide spectra is inherently complex due to the presence of fragment ions from two different peptide chains. Here are some approaches to manage this complexity:

  • Use of MS-cleavable Cross-linkers: If you are not already, consider using a mass spectrometry-cleavable cross-linker. These linkers contain a labile bond that can be cleaved in the gas phase during MS/MS analysis. This simplifies the spectra by generating fragment ions from each individual peptide, which can then be identified using standard proteomics software.[4][5]

  • Specialized Software: Utilize software specifically designed for the analysis of cross-linking data. Tools like xQuest, pLink, and MaxQuant have modules that can handle the complexity of cross-linked peptide identification.[6] These programs can account for the mass of the cross-linker and search for pairs of peptides that match the precursor mass.

  • High-Resolution Mass Spectrometry: The use of high-resolution mass spectrometers is highly recommended. Accurate mass measurements of both precursor and fragment ions significantly reduce the number of potential peptide candidates and increase the confidence of identification.[7]

Frequently Asked Questions (FAQs)

Q4: What is the difference between inter-protein and intra-protein cross-links, and how can I distinguish them in my data?

A4:

  • Intra-protein cross-links occur between two amino acid residues within the same protein molecule. These provide information about the protein's three-dimensional structure and folding.

  • Inter-protein cross-links form between two amino acid residues on different protein molecules. These are indicative of protein-protein interactions.[8]

In your data analysis, a cross-link is identified as intra-protein if both identified peptides map to the same protein sequence in the database.[6] Conversely, a cross-link is considered inter-protein if the two peptides map to two different protein entries.[6] It is important to separate these two types of cross-links during the false discovery rate (FDR) estimation, as they have different potential error spaces.[6]

Q5: How do I determine the optimal UV irradiation time for my experiment?

A5: The optimal UV irradiation time is a balance between maximizing the activation of the diazirine group and minimizing potential UV-induced damage to the proteins.[9] It is recommended to perform a time-course experiment.[1] Irradiate your sample for varying amounts of time (e.g., 1, 5, 10, 15, and 30 minutes) and analyze the cross-linking efficiency by SDS-PAGE or mass spectrometry. Choose the shortest time that gives a sufficient yield of the desired cross-linked product.[2]

Q6: What are some common adducts I should be aware of when analyzing this compound data?

A6: During mass spectrometry analysis, you may observe adducts, which are ions formed by the interaction of your analyte with other molecules in the sample or solvent. Common adducts in positive ion mode include the addition of sodium ([M+Na]+), potassium ([M+K]+), and ammonium (B1175870) ([M+NH4]+).[10] In the context of this compound cross-linking, you will also see modifications corresponding to the cross-linker itself. It is also possible for the diazirine to react with water if no other reactive partner is in proximity, leading to a hydroxyl modification. Being aware of the exact masses of these potential modifications is crucial for accurate database searching.

Data Presentation

The following table provides an example of how to present quantitative data from a this compound experiment comparing cross-linking efficiency under different UV irradiation times.

UV Irradiation Time (minutes)Total Cross-linked SpectraUnique Inter-protein Cross-linksUnique Intra-protein Cross-links
115025125
545080370
10700150550
15720155565
30680140540

Experimental Protocols

Detailed Methodology for a this compound Photo-Crosslinking Experiment

This protocol outlines the key steps for performing a photo-crosslinking experiment using a this compound-type reagent.

1. Protein Preparation and Reaction with this compound Cross-linker a. Prepare your protein of interest in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7 and 9. b. Prepare a fresh stock solution of the this compound cross-linker in an appropriate solvent (e.g., DMSO). c. Add the cross-linker to the protein solution at a 10-50 fold molar excess. The optimal ratio should be determined empirically. d. Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.[2] e. Quench the reaction by adding a primary amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM and incubate for 15 minutes.[2] f. Remove excess cross-linker by dialysis or using a desalting column.

2. UV Photo-activation a. Place the sample in a suitable container (e.g., a petri dish or the lid of a microcentrifuge tube) on ice to minimize heat-induced damage.[11] b. Irradiate the sample with a UV lamp at 350-365 nm. The distance and time should be optimized for your specific setup. A common starting point is 5-15 minutes at a distance of 1-5 cm.[2]

3. Sample Preparation for Mass Spectrometry a. Visualize the cross-linked products by running a small aliquot on an SDS-PAGE gel. You should observe higher molecular weight bands corresponding to cross-linked complexes. b. Excise the protein bands of interest from the gel. c. Perform in-gel digestion using a suitable protease, such as trypsin. d. Extract the peptides from the gel. e. (Optional but recommended) Enrich for cross-linked peptides using size-exclusion or strong cation exchange chromatography.

4. Mass Spectrometry Analysis a. Analyze the peptide mixture using a high-resolution mass spectrometer. b. Use a data acquisition method that is suitable for complex samples, such as data-independent acquisition (DIA).[11] c. Set the instrument to perform fragmentation of precursor ions to generate MS/MS spectra.

5. Data Analysis a. Use a specialized software package (e.g., MaxQuant with the cross-linking module, xQuest, pLink) to search the MS/MS data against a protein sequence database. b. Specify the mass of the this compound cross-linker and the potential amino acid reaction sites (lysine for the NHS-ester and all amino acids for the diazirine). c. Filter the results to a desired false discovery rate (FDR), typically 1-5%. d. Differentiate between inter- and intra-protein cross-links for further biological interpretation.

This compound Experimental Workflow

start Start: Protein Sample add_crosslinker 1. Add this compound Cross-linker (Amine-free buffer, pH 7-9) start->add_crosslinker quench 2. Quench Unreacted NHS-ester add_crosslinker->quench remove_excess 3. Remove Excess Cross-linker quench->remove_excess uv_irradiate 4. UV Irradiation (350-365 nm) remove_excess->uv_irradiate sds_page 5. SDS-PAGE Analysis uv_irradiate->sds_page in_gel_digest 6. In-gel Digestion sds_page->in_gel_digest enrich 7. (Optional) Enrich Cross-linked Peptides in_gel_digest->enrich lc_ms 8. LC-MS/MS Analysis enrich->lc_ms data_analysis 9. Data Analysis with Specialized Software lc_ms->data_analysis end End: Identified Cross-links data_analysis->end

Caption: A comprehensive workflow for a this compound photo-crosslinking mass spectrometry experiment.

References

Technical Support Center: Minimizing UV-Induced Cell Damage in DiAzK Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize ultraviolet (UV)-induced cell damage during diazirine-based photo-crosslinking (DiAzK) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal UV wavelength for activating diazirine photo-crosslinkers while minimizing cell damage?

A1: Long-wavelength UVA light, specifically around 365 nm, is optimal for activating diazirine photo-crosslinkers.[1][2][3] This wavelength is preferred because it is less energetic than shorter wavelengths like UVB and UVC, and thus causes significantly less damage to proteins and DNA.[2] While some diazirines can be activated at 300 nm with a shorter half-life, 365 nm is generally recommended for live-cell experiments to maintain cellular integrity.[4]

Q2: How can I optimize the UV irradiation time to ensure efficient crosslinking without compromising cell viability?

A2: The optimal UV irradiation time is a balance between maximizing crosslinking efficiency and minimizing cell damage.[5] It is highly dependent on the UV light source's wattage and the distance of the sample from the source.[1] It is recommended to perform a time-course experiment to determine the minimal exposure time required for sufficient crosslinking. For many applications, irradiation times of less than 15 minutes are recommended for live cells.[2] Some studies have shown that with high-intensity sources, crosslinking can be achieved in as little as a few seconds. To prevent overheating during irradiation, it is advisable to cool the samples on an ice bath.[5]

Q3: My cell viability is low after UV irradiation. What are the potential causes and how can I troubleshoot this?

A3: Low cell viability after UV irradiation can be due to several factors, including excessive UV dose, inappropriate wavelength, or suboptimal cell culture conditions. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions.

Q4: What are the primary types of cellular damage induced by UV light during photo-crosslinking experiments?

A4: UV radiation can induce various types of cellular damage. The most significant is DNA damage, which includes the formation of pyrimidine (B1678525) dimers and 6-4 photoproducts, leading to single and double-strand breaks.[6] UV exposure can also lead to the generation of reactive oxygen species (ROS), which can cause oxidative damage to proteins and lipids. These damaging effects can trigger cellular stress responses, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Cell Viability Post-Irradiation UV dose is too high (excessive time or intensity). Perform a dose-response experiment by varying the irradiation time or distance from the UV source to find the optimal dose that balances crosslinking with viability.[1]
Incorrect UV wavelength. Ensure you are using a long-wavelength UVA lamp (~365 nm). Avoid short-wavelength UV (254 nm) as it is highly damaging to DNA and proteins.[2]
Suboptimal cell health prior to the experiment. Ensure cells are in the logarithmic growth phase and are not over-confluent.[8][9]
Overheating during irradiation. Place the cell culture plate on an ice-water bath during UV exposure to minimize thermal stress.[5]
Inefficient Photo-Crosslinking UV dose is too low (insufficient time or intensity). Increase the irradiation time or move the UV source closer to the samples.[2] Consider using a higher wattage lamp.
Suboptimal concentration of the diazirine probe. Optimize the probe concentration; typically tested between 0.1-10 µM.[1]
Degradation of the diazirine probe. Ensure the probe has been stored correctly and prepare fresh solutions before use.
High Background (Non-specific Crosslinking) Prolonged UV exposure. A shorter crosslinking time is desirable to minimize background crosslinking.[5]
Reactive oxygen species (ROS) generation. Consider adding an antioxidant to the media, but first, verify its compatibility with your experimental system.
Inconsistent Results Between Experiments Variability in cell density. Ensure consistent cell seeding density for all experiments.[8]
Fluctuations in UV lamp output. Allow the UV lamp to warm up before each experiment to ensure a stable output. Periodically check the lamp's intensity.
Inconsistent reagent preparation. Prepare fresh reagents for each experiment and ensure they are thoroughly mixed.[8]

Quantitative Data Summary

Table 1: Comparison of UV Wavelengths for Diazerine Activation and Cellular Effects

UV Wavelength Typical Application Advantages Disadvantages
~365 nm (UVA) Live-cell this compound experiments Minimizes damage to DNA and proteins, allowing for higher cell viability.[1][2]May require longer irradiation times or higher intensity sources for efficient activation compared to shorter wavelengths.[4]
~300-350 nm (UVB) In vitro crosslinking, some specific probesFaster activation of some diazirines (shorter half-life).[4]More damaging to cells, can induce significant DNA lesions and reduce viability.[10]
~254 nm (UVC) Not recommended for live-cell this compound -Highly damaging to proteins and DNA, leading to rapid cell death.[2]

Table 2: Recommended UV Doses for Different Applications

Application Cell Line UV Wavelength UV Dose Outcome Reference
Induction of Cell Death A431 (Squamous Cell Carcinoma)UVA96 J/cm²50% cell death[11]
A431 (Squamous Cell Carcinoma)UVB256 mJ/cm²50% cell death[11]
Induction of Apoptosis HeLa-0.72 J/cm²>95% of cells positive for apoptosis after 30 mins[12]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using Annexin V/Propidium Iodide (PI) Staining

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • After UV irradiation, collect both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 2: Quantification of DNA Damage using the Comet Assay (Alkaline)

The comet assay, or single-cell gel electrophoresis, measures DNA strand breaks.

Materials:

  • Lysis buffer

  • Alkaline electrophoresis buffer

  • Neutralizing buffer

  • DNA stain (e.g., SYBR Green)

  • Microscope slides

  • Treated and untreated cells

  • Electrophoresis tank

  • Fluorescence microscope

Procedure:

  • Embed cells in low-melting-point agarose (B213101) on a microscope slide.

  • Lyse the cells by immersing the slides in lysis buffer to remove cell membranes and proteins.

  • Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA.

  • Apply an electric field. Damaged DNA (with strand breaks) will migrate out of the nucleus, forming a "comet tail".

  • Neutralize and stain the DNA.

  • Visualize the comets under a fluorescence microscope and quantify the tail length and intensity to determine the extent of DNA damage.[13][14]

Protocol 3: Detection of DNA Double-Strand Breaks by γH2AX Staining

This immunofluorescence-based method detects the phosphorylated form of histone H2AX, which marks DNA double-strand breaks.

Materials:

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking buffer (e.g., BSA in PBS)

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Culture cells on coverslips and perform the this compound experiment.

  • Fix the cells with 4% PFA.

  • Permeabilize the cells to allow antibody entry.

  • Block non-specific antibody binding sites.

  • Incubate with the primary anti-γH2AX antibody.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope. The number of fluorescent foci per nucleus corresponds to the number of DNA double-strand breaks.[15][16]

Protocol 4: Measurement of Apoptosis via Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Caspase-3 colorimetric or fluorometric assay kit

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA for colorimetric)

  • Microplate reader

Procedure:

  • Lyse the treated and untreated cells to release cellular contents.[17][18]

  • Quantify the protein concentration of the lysates.

  • Add the cell lysate to a microplate well containing the caspase-3 substrate.[18]

  • Incubate at 37°C for 1-2 hours to allow the active caspase-3 to cleave the substrate.[18][19]

  • Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the caspase-3 activity.[17]

Visualizations

UV_Damage_Response_Pathway cluster_damage Cellular Damage cluster_response Cellular Response UV_Light UV Light (365 nm) Diazirine Diazirine Probe UV_Light->Diazirine DNA_Damage DNA Damage (e.g., Strand Breaks) UV_Light->DNA_Damage Direct Damage ROS Reactive Oxygen Species (ROS) UV_Light->ROS Indirect Damage Crosslinking Photo-crosslinking Diazirine->Crosslinking DDR DNA Damage Response (ATM/ATR Signaling) DNA_Damage->DDR ROS->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis (Caspase Activation) DDR->Apoptosis Severe Damage

Caption: UV-induced cellular damage and response pathway.

Experimental_Workflow cluster_optimization Optimization Loop cluster_assays Damage Assessment start Start: this compound Experiment add_probe Incubate cells with Diazirine probe start->add_probe uv_exposure UV Irradiation (365 nm) add_probe->uv_exposure analysis Analysis uv_exposure->analysis irrad_time Titrate UV Exposure Time (e.g., 1, 5, 10, 15 min) irrad_time->uv_exposure Vary probe_conc Titrate Probe Concentration (e.g., 0.1, 1, 10 µM) probe_conc->add_probe Vary viability Cell Viability Assay (Annexin V/PI) analysis->viability dna_damage DNA Damage Assay (Comet / γH2AX) analysis->dna_damage apoptosis Apoptosis Assay (Caspase-3) analysis->apoptosis crosslinking_efficiency Crosslinking Efficiency (e.g., Western Blot / MS) analysis->crosslinking_efficiency end End: Optimized Protocol viability->end High dna_damage->end Low apoptosis->end Low crosslinking_efficiency->end Sufficient

Caption: Workflow for optimizing UV exposure in this compound experiments.

Troubleshooting_Logic start Low Cell Viability? check_uv_dose UV Dose Too High? start->check_uv_dose check_wavelength Wavelength Correct? check_uv_dose->check_wavelength No solution_dose Solution: Reduce UV exposure time/intensity. Perform dose-response. check_uv_dose->solution_dose Yes check_cell_health Cells Healthy Pre-Experiment? check_wavelength->check_cell_health Yes solution_wavelength Solution: Use a 365 nm UVA lamp. Avoid <320 nm. check_wavelength->solution_wavelength No solution_health Solution: Use cells in log phase. Avoid over-confluency. check_cell_health->solution_health No solution_cooling Solution: Irradiate on an ice bath. check_cell_health->solution_cooling Yes

Caption: Troubleshooting logic for low cell viability.

References

selecting the optimal amber codon position for DiAzK incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers incorporating the photo-crosslinking non-canonical amino acid (ncAA) DiAzK (diazirine-containing lysine) at specific sites in proteins using amber codon suppression technology.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a non-canonical amino acid that contains a diazirine ring.[1] This ring is photo-activatable; upon exposure to UV light, it forms a reactive carbene that can covalently bond with nearby molecules.[1][2] This property makes this compound a powerful tool for mapping protein-protein interactions in vitro and in living cells.[1][3]

Q2: How is this compound incorporated into a protein of interest?

A2: this compound is incorporated site-specifically into a protein using a technique called amber suppression.[4] This method repurposes the amber stop codon (UAG) to encode for the ncAA.[4][5] It requires an orthogonal translation system, consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA), which is specific for this compound and does not interact with the host cell's native translational machinery.[4][6]

Q3: What are the key factors that influence the efficiency of this compound incorporation?

A3: The efficiency of this compound incorporation can be highly variable and is influenced by several factors:

  • Amber Codon Context: The nucleotides immediately surrounding the UAG codon significantly impact suppression efficiency.[6][7][8]

  • Expression Levels of Orthogonal Components: The intracellular concentrations of the engineered aaRS and tRNA are critical. Higher levels often lead to better incorporation.[4][9]

  • Competition with Release Factor 1 (RF1): In many organisms, RF1 recognizes the UAG codon and terminates translation, competing with the this compound-loaded tRNA.[5][7][10]

  • Position of the Amber Codon: The location of the UAG codon within the protein's coding sequence can affect incorporation efficiency.[11]

Troubleshooting Guide

Problem 1: Low or no yield of the full-length protein containing this compound.

This is a common issue that can be addressed by systematically evaluating several aspects of the experimental setup.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Amber Codon Context The sequence flanking the UAG codon influences incorporation efficiency. In prokaryotes, purines, especially Adenosine (A), at the +4 position (immediately following the UAG codon) have been shown to enhance suppression.[7] In mammalian cells, the influence of surrounding nucleotides is also significant.[6][8] Use site-directed mutagenesis to alter the codons adjacent to the UAG site to more "permissive" sequences identified in literature or predictive models like iPASS.[6][8]Increased yield of the full-length protein.
Insufficient Expression of aaRS/tRNA The levels of the orthogonal synthetase and tRNA are crucial for efficient suppression.[4] Increase the copy number of the plasmids expressing the aaRS and tRNA or use stronger promoters to drive their expression.[4] For mammalian cells, generating stable cell lines expressing the orthogonal components can improve consistency and efficiency.[6][8]Higher intracellular concentrations of the orthogonal components leading to improved this compound incorporation.
Competition with Release Factor 1 (RF1) RF1 competes with the suppressor tRNA for binding to the UAG codon, leading to premature termination.[7] If working with E. coli, consider using a strain where the gene for RF1 has been deleted (e.g., C321.ΔA).[5][7] In mammalian cells, overexpression of a mutant eukaryotic release factor 1 (eRF1) with reduced affinity for the amber codon can be employed.[4]Reduced competition from release factors, resulting in a higher proportion of full-length protein.
Poor Solubility or Stability of the Final Protein The incorporation of this compound might affect protein folding and stability.Perform expression at a lower temperature. Co-express molecular chaperones to assist in proper folding.

Problem 2: High background of wild-type protein or truncated protein.

This indicates either inefficient suppression or issues with the fidelity of the system.

Potential Cause Troubleshooting Step Expected Outcome
"Leaky" Suppression in the Absence of this compound Some orthogonal systems might have a low level of mis-incorporation of natural amino acids at the amber codon even without the ncAA.Perform a control experiment where the cells are grown in the absence of this compound. If full-length protein is still observed, it indicates leaky suppression. This may require re-engineering the aaRS for higher specificity.
Dominant Translation Termination The competition from RF1 is too high for the suppressor tRNA to overcome.In addition to the strategies in Problem 1, increasing the concentration of this compound in the culture medium can sometimes help to push the equilibrium towards incorporation.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound in Mammalian Cells

This protocol is a generalized procedure and may require optimization for specific proteins and cell lines.

  • Plasmid Preparation:

    • Obtain or construct a mammalian expression vector for your protein of interest (POI).

    • Using site-directed mutagenesis, introduce an in-frame amber stop codon (TAG) at the desired position within the coding sequence of your POI.[3]

    • Obtain plasmids encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) specific for this compound and its corresponding suppressor tRNA (tRNAPylCUA).[8]

  • Cell Culture and Transfection:

    • Culture HEK293T cells (or another suitable mammalian cell line) in DMEM supplemented with 10% FBS and penicillin/streptomycin.

    • Co-transfect the cells with the POI-TAG plasmid and the aaRS/tRNA plasmids using a suitable transfection reagent.

  • This compound Incorporation:

    • 24 hours post-transfection, replace the medium with fresh medium containing 0.5 mM this compound.[6]

    • Culture the cells for an additional 48 hours to allow for protein expression and this compound incorporation.[8]

  • Verification of Incorporation:

    • Harvest the cells and prepare a cell lysate.

    • Analyze the lysate by Western blot using an antibody against your POI or an affinity tag. A successful incorporation will show a band corresponding to the full-length protein, which should be absent or significantly reduced in control cells not treated with this compound.[12]

Protocol 2: Photo-Crosslinking and Analysis
  • UV Irradiation:

    • Wash the cells expressing the this compound-containing protein with ice-cold PBS.[13]

    • Expose the cells to UV light (typically 350-365 nm) on ice for a predetermined amount of time (e.g., 1-15 minutes).[2][13] The optimal irradiation time and distance from the UV source should be empirically determined.[13]

  • Analysis of Crosslinked Products:

    • After irradiation, lyse the cells and analyze the protein lysate by SDS-PAGE and Western blotting.

    • Successful crosslinking will result in the appearance of higher molecular weight bands, representing your POI covalently linked to its interaction partners.[12]

    • For identification of unknown interaction partners, affinity purification of the crosslinked complex followed by mass spectrometry is required.[3]

Visualizing Workflows and Concepts

DiAzK_Incorporation_Workflow cluster_preparation Plasmid Preparation cluster_expression Expression & Incorporation cluster_analysis Analysis POI_plasmid POI Plasmid TAG_mutagenesis Site-directed Mutagenesis (TAG) POI_plasmid->TAG_mutagenesis Transfection Co-transfection into cells TAG_mutagenesis->Transfection aaRS_tRNA_plasmid aaRS/tRNA Plasmid aaRS_tRNA_plasmid->Transfection Add_this compound Add this compound to medium Transfection->Add_this compound Expression Protein Expression (48h) Add_this compound->Expression Harvest Harvest Cells Expression->Harvest Western_Blot Western Blot Analysis Harvest->Western_Blot

Caption: Workflow for site-specific this compound incorporation in mammalian cells.

Troubleshooting_Logic start Low/No Full-Length Protein Yield cause1 Suboptimal Codon Context? start->cause1 cause2 Low aaRS/tRNA Expression? start->cause2 cause3 RF1 Competition? start->cause3 solution1 Mutate flanking nucleotides cause1->solution1 solution2 Increase plasmid copy # or use stronger promoters cause2->solution2 solution3 Use RF1-deficient strain or mutant eRF1 cause3->solution3

Caption: Troubleshooting logic for low this compound incorporation efficiency.

References

Technical Support Center: Managing Poor Solubility of DiAzK-Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the poor solubility of DiAzK-labeled proteins.

Troubleshooting Guides

Issue: My this compound-labeled protein is precipitating during or after the labeling reaction.

Precipitation of your this compound-labeled protein is a common indication of aggregation, which can arise from several factors related to the labeling process and the inherent properties of your protein. This guide will walk you through a systematic approach to diagnose and resolve this issue.

Step 1: Assess Initial Protein Quality

Before troubleshooting the labeling reaction, it's crucial to ensure the starting protein is of high quality.

  • Question: Is your initial protein solution clear and free of aggregates?

  • Recommendation: Analyze your protein stock by size-exclusion chromatography (SEC) or dynamic light scattering (DLS) to confirm its homogeneity. The presence of even a small percentage of aggregates can seed further precipitation during labeling.[1]

  • Action: If aggregates are present, purify the protein using SEC to isolate the monomeric fraction before proceeding with this compound labeling.

Step 2: Evaluate and Optimize Labeling Buffer Conditions

The buffer environment is critical for maintaining protein stability during the labeling reaction.

  • Question: Is the labeling buffer pH appropriate for your protein's stability?

  • Recommendation: The labeling of lysine (B10760008) residues with NHS esters is typically more efficient at a slightly basic pH (around 8.0-8.5). However, if this pH is close to your protein's isoelectric point (pI), its net charge will be near zero, reducing intermolecular repulsion and increasing the likelihood of aggregation.[1] Alkyl diazirines have also shown preferential labeling of acidic amino acids in a pH-dependent manner.[2][3][4]

  • Action:

    • Determine the pI of your protein.

    • If the labeling pH is close to the pI, consider adjusting the pH to be at least one unit away from the pI.[5]

    • Perform small-scale trial reactions at different pH values to find the optimal balance between labeling efficiency and protein solubility.

  • Question: Is the ionic strength of your buffer optimal?

  • Recommendation: Salt concentration can significantly impact protein solubility. Some proteins require a certain salt concentration (e.g., 150 mM NaCl) to remain soluble, while others may precipitate at high salt concentrations.

  • Action: Test a range of salt concentrations (e.g., 50 mM, 150 mM, 500 mM) in your labeling buffer to identify the optimal ionic strength for your specific protein.[6]

Step 3: Optimize this compound Labeling Ratio and Reaction Conditions

The labeling process itself can introduce factors that lead to precipitation.

  • Question: Are you using a high molar excess of the this compound reagent?

  • Recommendation: A high ratio of a hydrophobic label like this compound to your protein can increase the overall hydrophobicity of the protein surface, leading to aggregation.[1]

  • Action: Perform a titration of the this compound reagent, starting with a lower molar excess and gradually increasing it to find the highest labeling efficiency that doesn't cause precipitation.

  • Question: Is your protein concentration too high?

  • Recommendation: High protein concentrations can favor intermolecular interactions and aggregation.[5]

  • Action: Try reducing the protein concentration during the labeling reaction. While very low concentrations can decrease labeling efficiency, finding an optimal balance is key.[6]

Step 4: Utilize Solubility-Enhancing Additives

Various additives can be included in the labeling buffer to help maintain protein solubility.

  • Question: Have you considered using additives to stabilize your protein?

  • Recommendation: A variety of chemical additives can help prevent protein aggregation.

  • Action: Empirically test the effect of different additives on the solubility of your this compound-labeled protein. A summary of commonly used additives and their typical working concentrations is provided in the table below.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Protein Precipitation Observed AssessQuality 1. Assess Initial Protein Quality (SEC/DLS) Start->AssessQuality AggregatesPresent Aggregates Present? AssessQuality->AggregatesPresent Purify Purify by SEC AggregatesPresent->Purify Yes EvaluateBuffer 2. Evaluate Labeling Buffer (pH, Ionic Strength) AggregatesPresent->EvaluateBuffer No Purify->EvaluateBuffer OptimizeRatio 3. Optimize Labeling Conditions (Label:Protein Ratio, Concentration) EvaluateBuffer->OptimizeRatio Additives 4. Consider Solubility-Enhancing Additives OptimizeRatio->Additives ProblemSolved Problem Solved Additives->ProblemSolved

Caption: A step-by-step workflow for troubleshooting the poor solubility of this compound-labeled proteins.

Quantitative Data Summary Table: Solubility-Enhancing Additives

Additive CategoryAdditiveTypical Working ConcentrationMechanism of Action
Osmolytes Glycerol (B35011)5-20% (v/v)Stabilizes native protein conformation.[5]
Sucrose0.25-1 MExcluded from the protein surface, promoting hydration.
Trehalose0.25-1 MStabilizes protein structure.[6]
Amino Acids L-Arginine50-500 mMSuppresses aggregation by interacting with hydrophobic patches.[5]
L-Glutamate50-500 mMWorks synergistically with L-Arginine to increase solubility.[5]
Detergents Tween-200.01-0.1% (v/v)Non-ionic detergent that can help solubilize aggregates.[5]
CHAPS0.1-1% (w/v)Zwitterionic detergent useful for preventing hydrophobic interactions.[7]
Reducing Agents DTT1-5 mMPrevents oxidation and formation of non-native disulfide bonds.[5]
TCEP0.1-1 mMA more stable reducing agent than DTT.[7]

Experimental Protocols

Protocol 1: On-Column this compound Labeling

This protocol is designed to minimize protein aggregation by performing the labeling reaction while the protein is immobilized on a chromatography resin.

Materials:

  • Purified His-tagged protein

  • Ni-NTA or other suitable affinity chromatography resin

  • Labeling Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0)

  • Wash Buffer (same as Labeling Buffer)

  • Elution Buffer (Labeling Buffer with 250 mM Imidazole)

  • This compound-NHS ester stock solution in DMSO

  • Empty chromatography column

Procedure:

  • Equilibrate Resin: Equilibrate the affinity resin with 10 column volumes (CV) of Labeling Buffer.

  • Bind Protein: Load the purified His-tagged protein onto the column.

  • Wash: Wash the column with 10 CV of Labeling Buffer to remove any unbound protein.

  • Prepare Labeling Solution: Dilute the this compound-NHS ester stock solution in Labeling Buffer to the desired final concentration.

  • Labeling Reaction:

    • Pass the this compound labeling solution over the column, allowing it to recirculate for 1-2 hours at room temperature, protected from light.

    • Alternatively, stop the flow and incubate the resin with the labeling solution for the desired time.

  • Wash: Wash the column with 20 CV of Wash Buffer to remove unreacted this compound.

  • Elute: Elute the labeled protein with Elution Buffer.

  • Buffer Exchange: Immediately perform a buffer exchange into a suitable storage buffer using dialysis or a desalting column to remove the imidazole.

Protocol 2: Small-Scale Solubility Screening

This protocol allows for the rapid testing of various buffer conditions to identify those that improve the solubility of your this compound-labeled protein.

Materials:

  • Aliquots of precipitated this compound-labeled protein

  • A panel of different buffers with varying pH and salt concentrations

  • A panel of solubility-enhancing additives (see table above)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 280 nm or a suitable wavelength for your protein

Procedure:

  • Aliquot Precipitate: Aliquot a small, equal amount of the precipitated protein suspension into the wells of the 96-well plate.

  • Add Test Solutions: To each well, add a different buffer or a buffer containing a specific additive.

  • Incubate: Seal the plate and incubate at 4°C with gentle agitation for 1-2 hours, or overnight.

  • Centrifuge: Centrifuge the plate to pellet any remaining insoluble material.

  • Measure Soluble Protein: Carefully transfer the supernatant to a new plate and measure the absorbance to quantify the amount of solubilized protein.

  • Analyze: Compare the results to identify the conditions that yield the highest protein solubility.

Frequently Asked Questions (FAQs)

Q1: Why do this compound-labeled proteins tend to aggregate more than unlabeled proteins?

The diazirine moiety itself can be hydrophobic. When you label your protein, especially at multiple sites, you increase the overall hydrophobicity of the protein surface. This can lead to an increased propensity for self-association and aggregation, as the hydrophobic patches on different protein molecules interact to minimize their exposure to the aqueous solvent.[1]

Q2: Can the UV-activation step for crosslinking cause aggregation?

While the primary focus here is on solubility issues arising from the labeling itself, it's worth noting that UV irradiation can potentially damage proteins, leading to unfolding and aggregation. It is important to use the appropriate wavelength (typically ~350-365 nm for diazirines) and minimize the exposure time to what is necessary for efficient crosslinking.[8]

Q3: My protein is soluble immediately after labeling but precipitates upon storage. What can I do?

This suggests a long-term stability issue. Here are a few things to try:

  • Optimize Storage Buffer: Ensure your storage buffer has the optimal pH and ionic strength for your labeled protein.

  • Add Cryoprotectants: If you are freeze-thawing your protein, add cryoprotectants like glycerol (up to 50%) to prevent aggregation.[5]

  • Flash Freeze: Freeze your protein aliquots rapidly in liquid nitrogen to minimize the formation of ice crystals that can damage the protein.

  • Store at -80°C: For long-term storage, -80°C is generally preferable to -20°C.

Q4: How can I remove aggregates from my this compound-labeled protein preparation?

Size-exclusion chromatography (SEC) is the most effective method for separating monomeric labeled protein from aggregates. You can also use centrifugation to pellet larger aggregates, but this may not remove smaller, soluble oligomers.

Diagram of this compound Labeling and Potential Aggregation

DiAzK_Labeling Protein Soluble Protein (Monomeric) LabeledProtein This compound-Labeled Protein (Increased Hydrophobicity) Protein->LabeledProtein Labeling Reaction (pH, Temp, Ratio) This compound This compound-NHS (Hydrophobic) This compound->LabeledProtein AggregatedProtein Aggregated Protein (Insoluble) LabeledProtein->AggregatedProtein Suboptimal Conditions (pH, Concentration, No Additives)

Caption: The process of this compound labeling can increase protein hydrophobicity, leading to aggregation under suboptimal conditions.

References

Technical Support Center: DiAzK Western Blot Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DiAzK western blotting. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on reducing background and troubleshooting common issues encountered during photo-crosslinking western blot experiments using this compound probes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in western blotting?

A1: this compound is a photo-reactive amino acid analog, specifically a diazirine-containing lysine.[1] It can be metabolically incorporated into proteins in living cells or in vitro.[1] Upon activation with UV light, the diazirine group forms a highly reactive carbene intermediate that covalently crosslinks to interacting proteins or other molecules in close proximity.[2][3] This allows for the "capture" of transient or weak protein-protein interactions for subsequent analysis by western blotting.

Q2: What are the most common causes of high background in a standard western blot?

A2: High background in a standard western blot can stem from several factors, including:

  • Insufficient blocking: Incomplete blocking of the membrane allows for non-specific binding of primary and/or secondary antibodies.[4][5]

  • Antibody concentration too high: Excessive antibody concentrations lead to increased non-specific binding.[5][6]

  • Inadequate washing: Insufficient washing fails to remove unbound antibodies.[7][8]

  • Contaminated buffers: Microbial growth or other contaminants in buffers can create artifacts and high background.[8]

  • Membrane issues: Using an expired or improperly handled membrane can contribute to background.[8]

Q3: What are the unique challenges that can cause high background in a this compound western blot?

A3: In addition to the common causes of high background, this compound western blots have specific challenges related to the photo-crosslinking process:

  • Non-specific crosslinking: The UV activation step can lead to the this compound probe crosslinking to highly abundant, non-target proteins, resulting in a smeared or high background.

  • Probe aggregation: The this compound probe itself or the crosslinked protein complexes may form aggregates that can lead to splotchy or uneven background.

  • Inefficient or non-specific probe incorporation: If the this compound probe is not efficiently and specifically incorporated into the protein of interest, it may be present in the lysate in a free, un-incorporated form, which can contribute to background.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving the root causes of high background in your this compound western blots.

Guide 1: General Western Blot Troubleshooting

Even with a specialized technique like this compound photo-crosslinking, the fundamentals of a good western blot are crucial. Start by troubleshooting the basic steps of your western blot protocol.

Problem: High and/or Uneven Background

Potential Cause Troubleshooting Strategy
Insufficient Blocking Optimize your blocking agent. If using non-fat dry milk, try switching to Bovine Serum Albumin (BSA), especially for detecting phosphorylated proteins.[4] Increase blocking time (e.g., 2 hours at room temperature or overnight at 4°C).[5] Ensure the blocking buffer is fresh and free of particulates.
Antibody Concentration Too High Titrate your primary and secondary antibodies to find the optimal dilution that provides a strong signal with minimal background.[4][6] Start with the manufacturer's recommended dilution and perform a dilution series.
Inadequate Washing Increase the number and duration of your wash steps.[7] Use a sufficient volume of wash buffer to ensure the membrane is fully submerged and agitated.[7] Consider adding a detergent like Tween-20 to your wash buffer if not already present.[5]
Contaminated Buffers or Reagents Prepare fresh buffers for each experiment.[8] Filter buffers to remove any precipitates. Ensure all containers and equipment are clean.
Membrane Issues Use a high-quality, low-fluorescence PVDF membrane for fluorescent detection.[9] Ensure the membrane does not dry out at any point during the procedure.[6] Check the expiration date of your membranes.[8]
Guide 2: this compound Photo-Crosslinking Specific Troubleshooting

If you have optimized your general western blot protocol and are still experiencing high background, the issue may lie within the photo-crosslinking steps.

Problem: High Background Specific to this compound Experiments

Potential Cause Troubleshooting Strategy
Non-Specific Photo-Crosslinking Optimize the UV exposure time and wavelength. Excessive UV exposure can lead to more non-specific crosslinking. Titrate the concentration of the this compound probe. Higher concentrations can increase the likelihood of non-specific interactions. Include a negative control sample that has not been exposed to UV light to assess the level of non-specific binding.
Inefficient Probe Incorporation or Removal of Unincorporated Probe Ensure optimal conditions for the metabolic labeling of your protein with this compound. After cell lysis, consider a purification step to enrich for your protein of interest and remove unincorporated this compound.
Aggregation of Crosslinked Complexes Ensure complete solubilization of your protein lysate. Consider adding a stronger detergent to your lysis buffer. Centrifuge your lysate at a high speed to pellet any aggregates before loading onto the gel.

Experimental Protocols

Protocol 1: Optimized Western Blotting Protocol
  • Protein Transfer: After SDS-PAGE, transfer proteins to a low-fluorescence PVDF membrane.

  • Blocking: Block the membrane for 1-2 hours at room temperature or overnight at 4°C with gentle agitation in a blocking buffer (e.g., 5% BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST with gentle agitation.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP- or fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: For chemiluminescent detection, incubate the membrane with ECL substrate and image. For fluorescent detection, image the membrane directly.

Protocol 2: Stripping and Reprobing a Western Blot

If you need to re-probe your membrane with a different antibody, you can use a stripping buffer to remove the bound antibodies.

  • Wash Membrane: Wash the membrane in TBST to remove residual ECL substrate.

  • Incubate in Stripping Buffer: Incubate the membrane in a mild stripping buffer for 10-20 minutes at room temperature.

  • Wash Thoroughly: Wash the membrane extensively with TBST (at least 3-4 times for 10 minutes each) to remove all traces of the stripping buffer.

  • Re-block: Block the membrane again for at least 1 hour before proceeding with the primary antibody incubation for the new target.

Visualizations

WesternBlotWorkflow cluster_electrophoresis Electrophoresis cluster_transfer Transfer cluster_probing Probing gel_prep Prepare Protein Lysate sds_page SDS-PAGE gel_prep->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Washing primary_ab->wash1 secondary_ab Secondary Antibody Incubation wash1->secondary_ab wash2 Final Washes secondary_ab->wash2 detection Detection wash2->detection

Caption: Standard Western Blot Workflow.

DiAzK_Workflow cluster_labeling Labeling & Crosslinking cluster_western Western Blot Analysis labeling Metabolic Labeling with this compound uv_activation UV Activation (Crosslinking) labeling->uv_activation lysis Cell Lysis uv_activation->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer sds_page->transfer probing Probing & Detection transfer->probing

Caption: this compound Photo-Crosslinking Workflow.

Troubleshooting_Logic start High Background Observed q1 Is this a standard or this compound western blot? start->q1 std_wb Standard WB Troubleshooting q1->std_wb Standard q2 Are general WB parameters optimized? q1->q2 This compound optimize_wb Optimize Blocking, Antibodies, Washes std_wb->optimize_wb diazk_wb This compound Specific Troubleshooting analyze_crosslinking Analyze Crosslinking Step diazk_wb->analyze_crosslinking q2->diazk_wb Yes q2->optimize_wb No

Caption: Troubleshooting Logic Flowchart.

References

Technical Support Center: Optimizing UV Crosslinking for DiAzK Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize UV crosslinking time and conditions for DiAzK (diazirine) photo-crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal UV wavelength for activating this compound crosslinkers?

A1: The optimal UV wavelength for activating diazirine-based crosslinkers is in the long-wave UV range, typically between 330 nm and 370 nm.[1] Irradiation at approximately 350-365 nm is commonly used.[2][3][4][5] This wavelength range is advantageous because it is less damaging to proteins and other biological molecules compared to shorter UV wavelengths (e.g., 254 nm) that are required for some other crosslinkers like simple phenyl azides.[1][2][3]

Q2: How does the this compound crosslinking reaction work?

A2: Upon irradiation with long-wave UV light, the diazirine ring loses nitrogen gas (N₂) to form a highly reactive carbene intermediate.[2][3] This carbene can then rapidly and non-specifically insert into any nearby C-H, N-H, or O-H bonds of interacting molecules, forming a stable covalent bond.[1][3] This allows for the capture of transient or weak interactions.

Q3: What are the key parameters to optimize for UV crosslinking time?

A3: The key parameters to optimize for efficient UV crosslinking include:

  • UV Lamp Wattage and Intensity: Higher wattage lamps generally require shorter exposure times.[2]

  • Distance from UV Source: The intensity of UV light decreases with distance. It is crucial to keep the distance consistent between experiments. A typical distance is 1-5 cm.[6]

  • Irradiation Time: This needs to be empirically determined for each experimental setup. Times can range from a few minutes to over an hour.[2][5][7][8][9]

  • Concentration of the this compound Probe: The concentration of the photo-affinity probe should be optimized; typically, concentrations between 0.1-10 µM are tested.[2]

Q4: How can I determine if my UV crosslinking was successful?

A4: Successful crosslinking can be assessed using several methods:

  • SDS-PAGE and Western Blotting: Crosslinked protein complexes will have a higher molecular weight and can be visualized as a band shift on an SDS-PAGE gel. Western blotting for a known interaction partner can confirm the identity of the crosslinked species.[7]

  • Mass Spectrometry: For unbiased identification of interaction partners, the crosslinked complexes can be purified and analyzed by mass spectrometry.[8]

  • Click Chemistry: If your this compound probe also contains an alkyne or azide (B81097) handle, you can use click chemistry to attach a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and quantification.[2]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No or low crosslinking efficiency Incorrect UV Wavelength: The UV lamp is not emitting at the optimal wavelength for diazirine activation (330-370 nm).Verify the specifications of your UV lamp. Use a lamp with a peak emission around 365 nm.[1][6]
Insufficient UV Energy: The total UV energy delivered to the sample is too low.* Increase Irradiation Time: Perform a time-course experiment to find the optimal duration (e.g., 5, 15, 30, 60 minutes).[2][8][9] * Decrease Distance to Lamp: Move the sample closer to the UV source to increase the light intensity.[6] * Use a Higher Power Lamp: A lamp with higher wattage will deliver more energy in a shorter time.[2]
UV Light Blockage: The experimental vessel (e.g., microcentrifuge tube) is blocking the UV light.Use UV-transparent plates or open the cap of the tube during irradiation to ensure direct exposure.[10]
Low Probe Concentration: The concentration of the this compound-containing probe is too low.Titrate the probe concentration to find the optimal level for your system.[2]
Probe Instability: The diazirine moiety has degraded due to exposure to ambient light or improper storage.Protect the probe from light during all handling and storage steps. Prepare fresh solutions before use.[11]
High background or non-specific crosslinking Excess Unbound Probe: Non-specifically bound or unbound probe is being photoactivated.Wash cells or protein mixtures to remove excess probe before UV irradiation.[6] Include a competitor compound in a control experiment to distinguish specific from non-specific binding.[2]
Over-crosslinking: The UV exposure is too long or too intense, leading to random collisions being captured.Reduce the irradiation time or increase the distance from the UV lamp.
Sample heating and denaturation Heat from UV Lamp: The UV lamp is generating significant heat, which can denature proteins and affect interactions.Place the sample on ice or in a cooling block during irradiation to maintain a low temperature.[7]
Difficulty detecting crosslinked product Low Abundance of Target: The protein of interest or its interaction partner is present at very low levels.Enrich for the protein of interest before crosslinking, for example, by immunoprecipitation.
Inefficient Detection Method: The detection method is not sensitive enough.If using click chemistry, ensure the reaction is efficient. For Western blotting, use a high-affinity antibody and consider using an enhanced chemiluminescence (ECL) substrate.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for UV crosslinking experiments with this compound probes. These values should be used as starting points for optimization.

Table 1: Recommended UV Light Source Parameters

ParameterRecommended RangeNotes
Wavelength 330 - 370 nmPeak at ~365 nm is ideal.[1][4]
Lamp Power 6 - 1000 WHigher power reduces required irradiation time.[2][3]
Distance to Sample 1 - 5 cmCloser distance increases intensity. Keep consistent.[6][12]

Table 2: Typical UV Irradiation Times

UV Lamp PowerTypical Irradiation TimeApplication
Low Intensity (e.g., 6 W)30 - 60+ minGeneral protein crosslinking.[3]
Medium Intensity (e.g., 100 W)5 - 20 minPhoto-affinity labeling.[2][5][13]
High Intensity (e.g., 1000 W)≤ 1 minRapid photo-affinity labeling.[2]
Commercial Crosslinker Box5 - 30 minIn-cell or in-vitro crosslinking.[6][7]

Experimental Protocols

Protocol 1: General UV Crosslinking of a this compound Probe to its Protein Target
  • Sample Preparation: Prepare your protein of interest and its potential binding partner in a suitable buffer (e.g., PBS). Avoid buffers containing primary amines like Tris if using an NHS-ester diazirine crosslinker for initial labeling.[6]

  • Incubation with this compound Probe: Add the this compound-containing probe to the protein sample at a final concentration of 0.1-10 µM. Incubate in the dark for a predetermined time (e.g., 15-30 minutes) at a suitable temperature (e.g., 4°C or room temperature) to allow for binding.[2]

  • UV Irradiation:

    • Place the sample in a UV-transparent container (e.g., quartz cuvette or 96-well plate) or an open microcentrifuge tube.

    • Position the sample at a fixed distance (e.g., 1-5 cm) from a 365 nm UV lamp.

    • To prevent heating, place the sample on an ice-water bath during irradiation.[7]

    • Irradiate for a set amount of time (start with a time course, e.g., 5, 15, 30 minutes).

  • Quenching (Optional): For some applications, a quenching buffer can be added to stop the reaction.

  • Analysis: Analyze the sample by SDS-PAGE and Coomassie staining or Western blotting to observe the formation of higher molecular weight crosslinked species.

Visualizations

experimental_workflow cluster_prep Preparation cluster_crosslink Crosslinking cluster_analysis Analysis prep_sample Prepare Protein Sample add_probe Add this compound Probe prep_sample->add_probe incubate Incubate in Dark add_probe->incubate uv_irrad UV Irradiation (365 nm) incubate->uv_irrad sds_page SDS-PAGE uv_irrad->sds_page western Western Blot sds_page->western mass_spec Mass Spectrometry sds_page->mass_spec troubleshooting_logic start Problem: No/Low Crosslinking check_uv Check UV Source: - Wavelength (350-370nm)? - Lamp Functioning? start->check_uv check_time Optimize Irradiation Time: - Perform Time-Course? check_uv->check_time Yes fix_uv Action: Use Correct Lamp check_uv->fix_uv No check_distance Optimize Distance: - Decrease Distance to Lamp? check_time->check_distance Yes fix_time Action: Increase Time check_time->fix_time No check_probe Check Probe: - Correct Concentration? - Stored Properly? check_distance->check_probe Yes fix_distance Action: Reduce Distance check_distance->fix_distance No solution Successful Crosslinking check_probe->solution Yes fix_probe Action: Adjust Conc./Use Fresh Probe check_probe->fix_probe No fix_uv->check_uv fix_time->check_time fix_distance->check_distance fix_probe->check_probe

References

Validation & Comparative

Validating Protein Interactions: A Comparative Guide to DiAzK Photo-Crosslinking and Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of cellular signaling and protein function, the precise identification of protein-protein interactions (PPIs) is paramount. For researchers, scientists, and drug development professionals, selecting the appropriate methodology to capture these interactions is a critical decision that profoundly impacts experimental outcomes. This guide provides a comprehensive comparison of two powerful techniques: diazirine-based (DiAzK) photo-crosslinking followed by immunoprecipitation and traditional co-immunoprecipitation (Co-IP). We will delve into the experimental protocols, present a comparative analysis of their performance, and offer guidance on selecting the most suitable approach for your research needs.

At a Glance: this compound Crosslinking vs. Co-Immunoprecipitation

FeatureThis compound Photo-Crosslinking with ImmunoprecipitationConventional Co-Immunoprecipitation
Principle Covalent capture of interacting proteins in live cells using a photo-activatable amino acid analog followed by affinity purification.Enrichment of a target protein ("bait") and its interacting partners ("prey") from cell lysate using a specific antibody.
Interaction Capture Captures both stable and transient/weak interactions by forming a covalent bond upon UV activation.[1][2]Primarily identifies stable and relatively strong interactions that can withstand cell lysis and washing steps.
In Vivo Relevance Crosslinking occurs in living cells, providing a snapshot of interactions in their native context.[1][2]Interactions are captured from a cell lysate, which may not fully represent the in vivo state.
Identification of Interactors Typically identifies a larger and more comprehensive set of interacting proteins, including transient binders.[3]May miss transient or weak interactors due to the dissociation of complexes during the procedure.
False Positives Reduced risk of post-lysis artifacts due to the "freezing" of interactions in vivo.Susceptible to non-specific binding of proteins to the antibody or beads, leading to false positives.
Complexity Technically more complex, requiring genetic manipulation for unnatural amino acid incorporation and a UV irradiation step.[1][4]A well-established and relatively straightforward technique.[5]
Validation Results can be validated by traditional Co-IP and Western blotting.[4]Considered a gold-standard method for validating PPIs discovered through other techniques.

Capturing Elusive Interactions: The Power of this compound Photo-Crosslinking

Site-specific photo-crosslinking using the diazirine-containing amino acid analog, this compound, offers a powerful approach to covalently trap protein-protein interactions within living cells.[1][4] This method involves the genetic incorporation of this compound into a "bait" protein of interest in response to a specific codon. Upon exposure to UV light, the diazirine moiety on this compound is activated, forming a highly reactive carbene that covalently crosslinks with interacting "prey" proteins in close proximity.[2] This irreversible capture of even transient or low-affinity interactions allows for their subsequent purification and identification under stringent conditions that would typically disrupt non-covalent complexes.[1][6]

A key advantage of this technique is the ability to perform the crosslinking step in the native cellular environment, providing a more accurate snapshot of the protein's interactome at a specific moment in time. The subsequent immunoprecipitation can be performed under denaturing conditions, which helps to reduce the background of non-specifically bound proteins.

The Gold Standard: Conventional Co-Immunoprecipitation

Co-immunoprecipitation is a cornerstone technique for studying PPIs.[7] It relies on the use of an antibody specific to a target protein to pull it out of a cell lysate, bringing along any proteins that are bound to it. The entire complex is then captured on antibody-binding beads, and after a series of washes to remove non-specific binders, the interacting proteins are eluted and identified, typically by Western blotting or mass spectrometry.[5]

Co-IP is highly effective for identifying stable and abundant protein complexes. However, its reliance on non-covalent interactions means that weak or transient interactions are often lost during the cell lysis and washing steps. Furthermore, non-specific binding of proteins to the antibody or the beads can be a significant source of false-positive results, requiring careful optimization and the use of appropriate controls.

Experimental Workflows

The following diagrams illustrate the key steps in both this compound photo-crosslinking immunoprecipitation and conventional co-immunoprecipitation.

DiAzK_Workflow cluster_in_vivo In Vivo Steps cluster_in_vitro In Vitro Steps start Transfect cells with plasmid for bait protein containing an amber codon and the this compound incorporation machinery incorporation Culture cells in media containing this compound start->incorporation uv Irradiate cells with UV light to induce photo-crosslinking incorporation->uv lysis Lyse cells under denaturing or non-denaturing conditions uv->lysis ip Immunoprecipitate the bait protein and its crosslinked partners using a specific antibody lysis->ip wash Wash beads to remove non-specific binders ip->wash elution Elute the protein complexes wash->elution analysis Analyze by SDS-PAGE, Western Blot, or Mass Spectrometry elution->analysis

Figure 1. Workflow for this compound photo-crosslinking followed by immunoprecipitation.

CoIP_Workflow cell_culture Culture and harvest cells lysis Lyse cells under non-denaturing conditions to preserve protein interactions cell_culture->lysis pre_clearing Pre-clear lysate to reduce non-specific binding (optional) lysis->pre_clearing ip Incubate lysate with a specific antibody against the bait protein pre_clearing->ip beads Add Protein A/G beads to capture the antibody-protein complexes ip->beads wash Wash beads to remove non-specific binders beads->wash elution Elute the bait protein and its interacting partners wash->elution analysis Analyze by SDS-PAGE, Western Blot, or Mass Spectrometry elution->analysis

Figure 2. Workflow for conventional co-immunoprecipitation.

Quantitative Comparison: Expected Outcomes

Based on such findings, we can extrapolate the expected results when comparing this compound photo-crosslinking with conventional Co-IP:

MetricThis compound Photo-Crosslinking with IP (Expected)Conventional Co-IP (Observed in SNTA1 study[3])
Total Proteins Identified HighModerate
Unique Interactors Identified Significantly more, including transient and weak binders.Fewer, primarily stable interactors.
Known Interactors Captured HighModerate
Background/Non-specific Binders Lower due to in vivo crosslinking and stringent washes.Higher, requiring careful optimization of wash conditions.

Detailed Experimental Protocols

This compound Photo-Crosslinking and Immunoprecipitation Protocol

This protocol is adapted from the "Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells".[4]

1. Cell Culture and this compound Incorporation: a. Co-transfect mammalian cells (e.g., HEK293T) with a plasmid encoding the bait protein with an in-frame amber codon (TAG) at the desired crosslinking site and a plasmid encoding the machinery for unnatural amino acid incorporation. b. Culture the transfected cells in DMEM supplemented with 10% FBS and the this compound amino acid at a final concentration of 200 µM for 48 hours.

2. In Vivo Photo-Crosslinking: a. Wash the cells with PBS. b. Irradiate the cells with 365 nm UV light for 30 minutes on ice.

3. Cell Lysis: a. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. b. Clarify the lysate by centrifugation.

4. Immunoprecipitation: a. Incubate the cell lysate with an antibody specific to the bait protein (or an epitope tag) overnight at 4°C. b. Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C. c. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

5. Elution and Analysis: a. Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer. b. Analyze the eluted proteins by SDS-PAGE and Western blotting to confirm the presence of the bait and known interactors. c. For comprehensive identification of novel interactors, perform on-bead digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Conventional Co-Immunoprecipitation Protocol

1. Cell Culture and Lysis: a. Culture and harvest cells expressing the protein of interest. b. Lyse the cells in a non-denaturing lysis buffer (e.g., a buffer containing a mild detergent like NP-40 or Triton X-100) with protease and phosphatase inhibitors to maintain protein interactions. c. Clarify the lysate by centrifugation.

2. Pre-clearing (Optional but Recommended): a. Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding to the beads. b. Centrifuge and collect the supernatant.

3. Immunoprecipitation: a. Incubate the pre-cleared lysate with an antibody specific to the bait protein for 2-4 hours or overnight at 4°C. b. Add fresh Protein A/G beads and incubate for an additional 1-2 hours at 4°C.

4. Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

5. Elution and Analysis: a. Elute the protein complexes from the beads. b. Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

Signaling Pathway and Logical Relationship Diagrams

The following diagrams illustrate the logical flow of validating a protein-protein interaction and a hypothetical signaling pathway that could be investigated using these techniques.

Validation_Logic discovery Discovery Method (e.g., Yeast-Two-Hybrid, AP-MS) hypothesis Hypothesized Interaction (Protein A - Protein B) discovery->hypothesis validation Validation Method hypothesis->validation co_ip Conventional Co-IP validation->co_ip diaz_k This compound Crosslinking + IP validation->diaz_k result_co_ip Result: Interaction Confirmed/Refuted co_ip->result_co_ip result_diaz_k Result: Interaction Confirmed/Refuted (especially for transient interactions) diaz_k->result_diaz_k

Figure 3. Logical flow for validating a hypothesized protein-protein interaction.

Signaling_Pathway ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor Binding adaptor Adaptor Protein receptor->adaptor Recruitment & Interaction (Potentially transient, ideal for this compound) kinase1 Kinase 1 adaptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation Cascade tf Transcription Factor kinase2->tf Activation gene Gene Expression tf->gene Nuclear Translocation

Figure 4. A hypothetical signaling pathway illustrating potential protein interactions.

Conclusion

Both this compound photo-crosslinking with immunoprecipitation and conventional co-immunoprecipitation are invaluable tools for the study of protein-protein interactions. The choice between these methods depends largely on the nature of the interaction being investigated.

  • Conventional Co-IP remains a robust and accessible method for validating stable protein complexes. Its relative simplicity makes it an excellent first choice for confirming strong, high-affinity interactions.

  • This compound photo-crosslinking provides a more powerful approach for capturing the full spectrum of a protein's interactome, including weak and transient interactions that are often missed by conventional methods. The ability to "freeze" interactions in their native cellular context makes it particularly well-suited for studying dynamic signaling pathways and for the discovery of novel binding partners.

For a comprehensive understanding of a protein's function and its role in cellular networks, a combination of both approaches is often the most powerful strategy. This compound crosslinking can be used for discovery-based proteomics to generate a broad list of potential interactors, which can then be validated and further characterized using conventional co-immunoprecipitation and other biochemical assays.

References

A Head-to-Head Comparison of DiAzK and pBpa for In Vivo Photo-Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of in vivo photo-crosslinking, the choice of the photoactivatable amino acid is critical. This guide provides an objective comparison of two widely used photo-crosslinkers, the diazirine-containing amino acid, DiAzK (a photo-lysine (B560627) analog), and the benzophenone-containing amino acid, p-benzoyl-L-phenylalanine (pBpa). By examining their performance, mechanisms, and experimental considerations, this document aims to equip researchers with the knowledge to select the optimal tool for their specific biological questions.

This comparison delves into the key characteristics of this compound and pBpa, presenting a summary of their properties in easily digestible tables, detailed experimental protocols, and visual workflows to illuminate the practical aspects of their application in living systems.

At a Glance: Key Performance Characteristics

The selection of a photo-crosslinker is often a trade-off between reactivity, specificity, and the practicalities of the experimental system. The following table summarizes the key features of this compound and pBpa to aid in this decision-making process.

FeatureThis compound (Diazirine-based)pBpa (Benzophenone-based)
Photoreactive Group Alkyl diazirineBenzophenone (B1666685)
Reactive Intermediate Carbene and Diazo intermediateTriplet diradical
Activation Wavelength ~350-380 nm~350-365 nm
Crosslinking Efficiency Can be high, but the reactive carbene can be quenched by water, potentially lowering yields in aqueous environments.[1]Generally considered to have a higher quantum yield for C-H insertion. The triplet state can revert to the ground state if no reaction occurs, allowing for re-excitation and potentially higher crosslinking yields over time.[2]
Amino Acid Reactivity The carbene intermediate can insert into a wide range of C-H, N-H, and O-H bonds. Alkyl diazirines show a preference for reacting with acidic residues (Asp, Glu) via a diazo intermediate.[3][4][5]The diradical abstracts a hydrogen atom, primarily from C-H bonds, to form a covalent bond. It can react with all amino acids.[1]
Off-Target Labeling The high reactivity of the carbene intermediate can potentially lead to off-target labeling. However, the short lifetime of the carbene can also limit its diffusion distance.The longer lifetime of the triplet diradical could potentially allow for more diffusion and non-specific crosslinking. However, its preferential reaction with C-H bonds over water minimizes solvent-quenching side reactions.[2]
Chemical Stability Generally stable under normal laboratory conditions but can be sensitive to strong acids.Very stable.
Size The diazirine group is relatively small and less likely to perturb protein structure and function.[6]The benzophenone group is bulkier, which may cause steric hindrance or alter the native protein interaction.

Mechanism of Action: A Tale of Two Intermediates

The distinct chemistries of this compound and pBpa underpin their differing crosslinking profiles.

Upon UV irradiation, the diazirine ring of This compound expels nitrogen gas to generate a highly reactive carbene intermediate.[6] This carbene can readily insert into nearby C-H, N-H, and O-H bonds, forming a covalent crosslink. Additionally, an alternative pathway involving a longer-lived diazo intermediate can occur, which shows a preference for reacting with carboxylic acid-containing residues like aspartic and glutamic acid.[3][4][5]

In contrast, pBpa is excited to a triplet diradical state upon UV activation.[1] This diradical then abstracts a hydrogen atom from a neighboring amino acid, typically from a C-H bond, creating a new radical pair that subsequently collapses to form a stable carbon-carbon bond. A key advantage of pBpa is that if the excited triplet state does not encounter a reactive partner, it can relax back to its ground state and be re-excited, a property that can contribute to higher crosslinking yields.[2]

Experimental Protocols

Successful in vivo photo-crosslinking relies on meticulous experimental design and execution. Below are generalized protocols for incorporating and activating this compound and pBpa in mammalian cells.

General Workflow for In Vivo Photo-Crosslinking

The overall experimental workflow for both this compound and pBpa is similar and involves the site-specific incorporation of the unnatural amino acid (UAA) into a protein of interest, followed by UV irradiation to induce crosslinking, and subsequent analysis to identify interaction partners.

In Vivo Photo-Crosslinking Workflow cluster_0 Cell Culture & Transfection cluster_1 UAA Incorporation cluster_2 Photo-Crosslinking cluster_3 Analysis A Transfect cells with plasmids encoding: - Protein of interest (with amber codon) - Aminoacyl-tRNA synthetase (aaRS) - tRNA B Supplement cell culture medium with this compound or pBpa A->B Allow for protein expression and UAA incorporation C Wash and irradiate cells with UV light (350-380 nm) B->C Prepare for crosslinking D Lyse cells and purify protein of interest C->D Capture interacting proteins E Analyze crosslinked complexes (e.g., SDS-PAGE, Western Blot, Mass Spectrometry) D->E Identify interaction partners

Caption: General experimental workflow for in vivo photo-crosslinking.
Detailed Protocol for this compound (Photo-Lysine) Incorporation and Crosslinking

This protocol is adapted from methodologies for incorporating diazirine-containing lysine (B10760008) analogs in mammalian cells.[7]

  • Plasmid Construction:

    • Prepare a plasmid encoding the protein of interest with an in-frame amber stop codon (TAG) at the desired crosslinking site.

    • Prepare a second plasmid expressing the engineered aminoacyl-tRNA synthetase (aaRS) specific for this compound and its cognate tRNA.

  • Cell Culture and Transfection:

    • Plate mammalian cells (e.g., HEK293T) and grow to 70-80% confluency.

    • Co-transfect the cells with the two plasmids using a suitable transfection reagent.

  • This compound Incorporation:

    • 24 hours post-transfection, replace the culture medium with fresh medium supplemented with this compound (typically 100-500 µM).

    • Incubate the cells for another 24-48 hours to allow for expression of the protein of interest and incorporation of this compound.

  • In Vivo Photo-Crosslinking:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Place the culture dish on ice and irradiate with a UV lamp (e.g., 365 nm) for 5-30 minutes.[8][9] The optimal irradiation time and distance from the UV source should be empirically determined.

  • Downstream Analysis:

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Purify the protein of interest using an affinity tag (e.g., His-tag, FLAG-tag).

    • Analyze the purified protein complexes by SDS-PAGE and Western blotting to visualize crosslinked products.

    • For identification of interaction partners, perform mass spectrometry analysis of the crosslinked bands.

Detailed Protocol for pBpa Incorporation and Crosslinking

This protocol is based on established methods for using pBpa in mammalian cells.[10][11]

  • Plasmid Construction:

    • Prepare a plasmid for the protein of interest with a TAG codon at the site of pBpa incorporation.

    • Prepare a plasmid expressing the pBpa-specific aaRS and its corresponding tRNA.

  • Cell Culture and Transfection:

    • Seed and grow mammalian cells as described for the this compound protocol.

    • Co-transfect the cells with the expression plasmids.

  • pBpa Incorporation:

    • 24 hours after transfection, change the medium to fresh medium containing pBpa (typically 100-200 µM).

    • Continue to culture the cells for 24-48 hours.

  • In Vivo Photo-Crosslinking:

    • Wash the cells with ice-cold PBS.

    • Expose the cells to UV light (e.g., 365 nm) on ice for 10-60 minutes.[10][12] Optimization of the irradiation time is crucial to maximize crosslinking while minimizing cell damage.

  • Downstream Analysis:

    • Proceed with cell lysis, affinity purification, and analysis of crosslinked complexes as described in the this compound protocol.

Visualizing a Use Case: Mapping GPCR-Ligand Interactions

Photo-crosslinking with genetically encoded UAAs is a powerful tool for elucidating the binding interfaces of dynamic protein complexes, such as G-protein coupled receptors (GPCRs) with their ligands. The following diagram illustrates a typical workflow for mapping these interactions.

GPCR Ligand Binding Site Mapping cluster_0 System Setup cluster_1 Binding and Crosslinking cluster_2 Detection and Analysis A Generate GPCR mutants with a UAA (this compound or pBpa) at various positions in the putative ligand-binding pocket B Express GPCR mutants in cells A->B C Incubate cells with a tagged ligand B->C D Irradiate with UV light to induce crosslinking between the UAA and the ligand C->D E Lyse cells and perform immunoprecipitation against the GPCR D->E F Detect the crosslinked ligand-receptor complex via the ligand's tag (e.g., fluorescence, biotin) E->F G Identify specific residues in the binding pocket by observing which UAA positions result in a crosslink F->G

Caption: Workflow for mapping GPCR-ligand interactions using photo-crosslinking.

Conclusion: Making an Informed Choice

Both this compound and pBpa are powerful and versatile tools for in vivo photo-crosslinking, each with its own set of advantages and disadvantages.

This compound , with its smaller size, may be preferable when minimizing perturbation to the native protein structure is a primary concern. Its unique reactivity profile, including a preference for acidic residues, can also be exploited in certain experimental contexts.

pBpa , on the other hand, often provides higher crosslinking yields due to the reversible nature of its photoactivation and its reduced susceptibility to quenching by water. This makes it a robust choice for a wide range of applications, particularly when the interaction of interest is weak or transient.

Ultimately, the optimal choice between this compound and pBpa will depend on the specific biological question, the nature of the protein of interest, and the experimental conditions. For novel systems, it may be beneficial to empirically test both photo-crosslinkers to determine which provides the most robust and specific results. This guide provides the foundational knowledge and practical protocols to embark on such investigations, paving the way for new discoveries in the dynamic landscape of cellular protein interactions.

References

A Head-to-Head Comparison: DiAzK Photo-Activatable Crosslinkers Versus Traditional NHS-Ester Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug development, the selection of an appropriate crosslinking chemistry is paramount to achieving desired therapeutic efficacy and specificity. Traditional N-hydroxysuccinimide (NHS)-ester crosslinkers have long been the workhorse for their ability to efficiently react with primary amines. However, the emergence of photo-activatable diazirine-based (DiAzK) crosslinkers offers researchers a powerful alternative with distinct advantages, particularly in terms of reaction control and target scope. This guide provides an objective, data-driven comparison of this compound and NHS-ester crosslinkers to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Executive Summary

The primary advantage of this compound crosslinkers lies in their temporal control and broader reactivity. The crosslinking reaction is initiated by UV light, allowing for precise timing of the conjugation event. Upon activation, diazirines form highly reactive carbene intermediates that can react with a wide range of amino acid side chains and even the polypeptide backbone, not just primary amines.[1][2] This promiscuity can be advantageous for capturing a wider array of protein-protein interactions.

In contrast, NHS-ester crosslinkers react spontaneously with primary amines at physiological to slightly alkaline pH.[3] While highly effective and selective for lysine (B10760008) residues and N-termini, this reaction is susceptible to hydrolysis in aqueous environments, which can lead to reduced efficiency and the formation of non-reactive byproducts.[4][5]

Quantitative Performance Comparison

The following tables summarize the key performance characteristics of this compound and NHS-ester crosslinkers based on available experimental data. It is important to note that direct head-to-head comparative studies under identical conditions are limited in the literature; therefore, the data presented is a synthesis of information from various sources.

FeatureThis compound CrosslinkersTraditional NHS-Ester Crosslinkers
Reaction Mechanism Photo-activated carbene/diazo intermediate formation[1][2]Nucleophilic acyl substitution[3]
Target Residues Broad range of amino acids, peptide backbone[6][7]Primary amines (Lysine, N-terminus)[3]
Reaction Control High (initiated by UV light)[8]Low (spontaneous reaction)[3]
Specificity Moderate to low (promiscuous reactivity)[6]High for primary amines[3]
Efficiency/Yield Variable, dependent on photolysis efficiency[9]Variable, can be high but affected by hydrolysis[4]
Linkage Stability High (covalent bond)[10]High (stable amide bond)[11]
Side Reactions Potential for reaction with water (quenching)[12]Significant hydrolysis in aqueous solutions[4][5]
Biocompatibility Generally good, long-wave UV is less damaging[1]High, reactions at physiological pH[3]

Stability and Reaction Kinetics

ParameterThis compound CrosslinkersTraditional NHS-Ester Crosslinkers
Stability in Aqueous Buffer Stable in the absence of UV light[2][10]Prone to hydrolysis, pH and temperature-dependent[4]
Half-life of Reactive Group Dependent on UV exposure and quantum yield[9]4-5 hours at pH 7 (0°C), 10 minutes at pH 8.6 (4°C)[3][4]
Optimal Reaction pH Broad range, as activation is light-dependent7.2 - 8.5[3]
Reaction Time Seconds to minutes of UV exposure[7][9]30 minutes to several hours[13]

Experimental Protocols

General Protocol for Protein Crosslinking with a Heterobifunctional NHS-Ester-Diazirine (SDA) Crosslinker

This protocol describes a two-step crosslinking procedure for identifying protein-protein interactions using a heterobifunctional crosslinker containing both an NHS-ester and a diazirine moiety.

Materials:

  • Purified protein of interest (Protein A) and its potential binding partner (Protein B)

  • Amine-free buffer (e.g., PBS, pH 7.4)[1]

  • Heterobifunctional NHS-Ester-Diazirine Crosslinker (e.g., SDA)

  • Anhydrous DMSO or DMF[1]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • UV lamp (350-370 nm)[8]

  • Desalting column

Procedure:

  • Protein Preparation: Ensure both Protein A and Protein B are in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

  • NHS-Ester Reaction (Labeling Protein A):

    • Immediately before use, prepare a stock solution of the SDA crosslinker in anhydrous DMSO.

    • Add a 10- to 50-fold molar excess of the crosslinker solution to Protein A.[1]

    • Incubate the reaction for 30-60 minutes at room temperature.

    • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.[1]

    • Remove excess, unreacted crosslinker by passing the reaction mixture through a desalting column.

  • Photo-Crosslinking (Conjugating Protein A to Protein B):

    • Mix the labeled Protein A with Protein B in an appropriate molar ratio to allow for complex formation.

    • Incubate the mixture to allow for binding.

    • Expose the sample to UV light (350-370 nm) for 5-15 minutes on ice.[7]

  • Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry to identify the interaction.

General Protocol for Antibody-Drug Conjugation using an NHS-Ester Crosslinker

This protocol provides a general procedure for conjugating a drug to an antibody via its lysine residues.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-ester functionalized drug or linker-drug construct

  • Anhydrous DMSO or DMF

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-8.5[14]

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.[15]

  • NHS-Ester Solution Preparation: Immediately before use, prepare a stock solution of the NHS-ester functionalized drug in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the NHS-ester solution to the antibody solution.[11]

    • Incubate the reaction mixture at room temperature for 1-2 hours.[15]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Purification: Remove excess, unreacted drug and byproducts by size-exclusion chromatography.

  • Analysis: Characterize the antibody-drug conjugate (ADC) to determine the drug-to-antibody ratio (DAR) and confirm its purity and activity.

Mandatory Visualizations

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products cluster_side_reaction Side Reaction NHS_Ester NHS-Ester (R-C(=O)O-NHS) Amide_Bond Stable Amide Bond (R-C(=O)NH-Protein) NHS_Ester->Amide_Bond Nucleophilic Attack Hydrolyzed_Ester Inactive Carboxylic Acid (R-COOH) NHS_Ester->Hydrolyzed_Ester Hydrolysis Primary_Amine Primary Amine (Protein-NH2) Primary_Amine->Amide_Bond NHS_Leaving_Group NHS Leaving Group Amide_Bond->NHS_Leaving_Group Release Water Water (H2O) Water->Hydrolyzed_Ester

Caption: Reaction mechanism of an NHS-ester with a primary amine, forming a stable amide bond.

DiAzK_Reaction cluster_activation Photo-Activation cluster_crosslinking Crosslinking Diazirine Diazirine (R-CHN2) Carbene Reactive Carbene (R-CH:) Diazirine->Carbene Loss of N2 UV_Light UV Light (350-370 nm) UV_Light->Diazirine Covalent_Bond Stable Covalent Bond (R-CH2-X) Carbene->Covalent_Bond Insertion Amino_Acid Any Amino Acid Residue (X-H) Amino_Acid->Covalent_Bond

Caption: Photo-activation of a diazirine crosslinker and subsequent reaction with an amino acid.

Experimental_Workflow_Comparison cluster_nhs NHS-Ester Crosslinking cluster_this compound This compound Crosslinking (Two-Step) NHS_Start Mix Protein and NHS-Ester Reagent NHS_Incubate Incubate (Spontaneous Reaction) NHS_Start->NHS_Incubate NHS_Quench Quench Reaction NHS_Incubate->NHS_Quench NHS_Purify Purify Conjugate NHS_Quench->NHS_Purify DiAzK_Label Label Protein A with NHS-Diazirine Reagent DiAzK_Purify1 Remove Excess Reagent DiAzK_Label->DiAzK_Purify1 DiAzK_Bind Mix Labeled Protein A with Protein B DiAzK_Purify1->DiAzK_Bind DiAzK_UV Expose to UV Light (Initiate Crosslinking) DiAzK_Bind->DiAzK_UV DiAzK_Purify2 Purify Crosslinked Complex DiAzK_UV->DiAzK_Purify2

Caption: Comparison of experimental workflows for NHS-ester and two-step this compound crosslinking.

Conclusion

Both this compound and traditional NHS-ester crosslinkers are valuable tools in the arsenal (B13267) of researchers in drug development and the life sciences. The choice between them is not about which is definitively "better," but which is more suitable for a given application.

Choose this compound crosslinkers when:

  • Precise temporal control of the crosslinking reaction is required.

  • The goal is to capture a broad range of protein-protein interactions, including those not mediated by lysine residues.

  • Working in complex biological environments where the timing of crosslinking is critical.

Choose traditional NHS-ester crosslinkers when:

  • Targeting primary amines (lysine residues, N-termini) is the desired outcome.

  • A simple, one-step conjugation procedure is preferred.

  • Working with purified proteins where the reaction conditions can be optimized to minimize hydrolysis.

By carefully considering the advantages and limitations of each chemistry, researchers can select the optimal crosslinking strategy to advance their scientific goals.

References

Confirming Diazirine-Identified Protein Interactions: A Comparative Guide to Yeast Two-Hybrid Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, deciphering the intricate web of protein-protein interactions (PPIs) is paramount to understanding cellular signaling and discovering novel therapeutic targets. The advent of in-vivo chemical cross-linking techniques, such as those utilizing diazirine-based photo-reactive amino acids (DiAzK), has revolutionized the identification of PPIs in their native cellular context. However, the transient and often low-affinity nature of many interactions captured by such methods necessitates rigorous validation. This guide provides a comprehensive comparison of the yeast two-hybrid (Y2H) system for validating this compound-identified PPIs, presenting supporting data, detailed experimental protocols, and a comparative analysis with alternative validation methods.

The Synergy of Discovery and Validation: From this compound to Y2H

Diazirine-based photo-cross-linking is a powerful tool for capturing a snapshot of protein interactions within living cells. By incorporating a diazirine-containing amino acid analogue into a protein of interest, researchers can, upon UV activation, covalently trap interacting partners. Subsequent mass spectrometry analysis then identifies these proximal proteins. While this method provides a valuable list of potential interactors, it does not distinguish between direct and indirect interactions, nor does it confirm the biological relevance of the identified proximity.

This is where the Yeast Two-Hybrid (Y2H) assay comes into play as a crucial validation step. The Y2H system is a genetic method that tests for direct physical interactions between two proteins in the nucleus of yeast cells. By confirming a direct binary interaction, Y2H provides strong evidence that the proximity detected by this compound is indeed a result of a physical association between the two proteins.

Quantitative Comparison of Validation Methods

While direct, comprehensive quantitative data on the validation rates of this compound-identified interactions specifically by Y2H is not extensively published in a consolidated format, we can infer expected success rates from large-scale PPI studies and compare the qualitative and quantitative outputs of different validation methods.

It's important to note that the success rate of any validation method is highly dependent on the nature of the interaction (e.g., transient vs. stable, cellular localization). Large-scale Y2H screens have reported confirmation rates of approximately 86% when validated by orthogonal methods like co-immunoprecipitation (Co-IP) and luminescence-based mammalian interactome mapping (LUMIER) assays.[1] However, the validation of interactions identified by in-vivo cross-linking methods like this compound can present unique challenges.

MethodPrincipleOutputThroughputKey AdvantagesKey Limitations
Yeast Two-Hybrid (Y2H) Reconstitution of a functional transcription factor upon interaction of a "bait" and "prey" protein fusion in the yeast nucleus.Qualitative (growth/no growth) or Semi-quantitative (reporter gene activity).HighDetects direct binary interactions; relatively low cost and high throughput.Interaction must occur in the nucleus; prone to false negatives with proteins that cannot be localized to the nucleus or require specific post-translational modifications not present in yeast.
Co-Immunoprecipitation (Co-IP) An antibody pulls down a target protein ("bait") from a cell lysate, along with its interacting partners ("prey").Qualitative (presence/absence of prey on a Western blot).Low to MediumDetects interactions in a more native cellular context; can identify interactions within larger complexes.Does not distinguish between direct and indirect interactions; requires a specific, high-quality antibody.
Affinity Purification-Mass Spectrometry (AP-MS) A tagged "bait" protein is used to purify interacting partners from a cell lysate, which are then identified by mass spectrometry.Qualitative (list of co-purified proteins).HighHigh-throughput identification of interaction partners; can provide insights into complex composition.Overexpression of tagged proteins can lead to non-physiological interactions; does not confirm direct interaction.
Förster Resonance Energy Transfer (FRET) Measures the transfer of energy between two fluorescently tagged proteins when in close proximity.Quantitative (FRET efficiency).LowProvides in-vivo evidence of proximity and can be used to study interaction dynamics in real-time.Requires fluorescent tagging of both proteins; distance-dependent, so lack of FRET does not definitively rule out an interaction.

Experimental Protocols

A robust workflow is essential for the successful validation of this compound-identified interactions. The following protocols outline the key steps for both the initial this compound-based discovery and the subsequent Y2H validation.

Protocol 1: Identification of Protein-Protein Interactions using this compound Photo-Cross-Linking and Mass Spectrometry
  • Expression of the Bait Protein with a this compound Amino Acid:

    • Genetically encode a non-canonical amino acid containing a diazirine moiety (e.g., photo-leucine or photo-methionine) into the protein of interest (the "bait") in a suitable cell line. This is typically achieved using an engineered aminoacyl-tRNA synthetase/tRNA pair.

  • In Vivo Photo-Cross-Linking:

    • Culture the cells expressing the this compound-containing bait protein.

    • Expose the live cells to UV light (typically 365 nm) to activate the diazirine group, which then forms a covalent bond with nearby molecules, including interacting proteins.[2]

  • Cell Lysis and Affinity Purification:

    • Lyse the cells under denaturing conditions to preserve the covalent cross-links while disrupting non-covalent interactions.

    • If the bait protein is tagged (e.g., with a His- or FLAG-tag), perform affinity purification to enrich for the bait and its cross-linked partners.

  • Proteomic Analysis by Mass Spectrometry:

    • Elute the purified protein complexes and separate them by SDS-PAGE.

    • Excise the protein bands corresponding to the bait and its cross-linked partners.

    • Perform in-gel digestion (e.g., with trypsin).

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the cross-linked proteins.

Protocol 2: Validation of this compound-Identified Interactions using Yeast Two-Hybrid (Y2H) Assay
  • Vector Construction:

    • Clone the coding sequence of the "bait" protein (identified in the this compound screen) into a Y2H bait vector (e.g., containing a DNA-binding domain like LexA or GAL4-BD).

    • Clone the coding sequence of the potential "prey" protein (also identified in the this compound screen) into a Y2H prey vector (e.g., containing a transcriptional activation domain like GAL4-AD).

  • Yeast Transformation and Mating:

    • Transform the bait and prey plasmids into appropriate haploid yeast strains of opposite mating types (e.g., MATa and MATα).

    • Mate the two yeast strains to create diploid yeast containing both the bait and prey plasmids.

  • Selection and Reporter Gene Assays:

    • Plate the diploid yeast on selective media lacking specific nutrients (e.g., histidine, adenine). Only yeast in which the bait and prey proteins interact will be able to grow, as the interaction reconstitutes the transcription factor and activates the expression of reporter genes required for survival on the selective media.

    • Perform a secondary reporter assay, such as the β-galactosidase (lacZ) assay, for further confirmation and semi-quantitative analysis of the interaction strength. A blue color change in the presence of X-gal indicates a positive interaction.

  • Controls:

    • Include positive controls (known interacting protein pairs) and negative controls (non-interacting proteins) to ensure the assay is working correctly.

    • Test for auto-activation by transforming the bait plasmid alone and checking for reporter gene activation.

Visualizing the Workflow and Signaling Pathways

To better illustrate the experimental process and the underlying biological principles, the following diagrams are provided.

DiAzK_to_Y2H_Workflow cluster_this compound This compound-based Discovery cluster_Y2H Yeast Two-Hybrid Validation DiAzK_expression 1. Express Bait with this compound UV_crosslinking 2. In Vivo UV Cross-linking DiAzK_expression->UV_crosslinking Lysis_purification 3. Cell Lysis & Purification UV_crosslinking->Lysis_purification MS_analysis 4. Mass Spectrometry Analysis Lysis_purification->MS_analysis Vector_construction 1. Construct Bait & Prey Vectors MS_analysis->Vector_construction Identified Interactors Yeast_transformation 2. Yeast Transformation & Mating Vector_construction->Yeast_transformation Selection 3. Selection & Reporter Assays Yeast_transformation->Selection Validation_result 4. Validated Interaction Selection->Validation_result

An integrated workflow from this compound discovery to Y2H validation.

Y2H_Signaling_Pathway cluster_interaction Interaction in Yeast Nucleus Bait Bait Protein Prey Prey Protein Bait->Prey interacts with BD DNA-Binding Domain Bait->BD fused to AD Activation Domain Prey->AD fused to UAS Upstream Activating Sequence BD->UAS binds to Transcription Transcription AD->Transcription Reporter Reporter Gene Transcription->Reporter activates

References

A Comparative Guide to DiAzK and Benzophenone Photo-Crosslinkers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical biology and drug development, the precise identification of molecular interactions is paramount. Photo-crosslinkers are invaluable tools that covalently link interacting molecules upon light activation, enabling the study of transient or weak biological interactions. Among the most utilized classes of photo-crosslinkers are diazirine-based reagents (represented here by DiAzK, a diazirine-lysine analogue) and benzophenones. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their studies.

At a Glance: Key Performance Characteristics

FeatureThis compound (Diazirine)Benzophenone (B1666685)Key Findings
Activation Wavelength ~340-380 nm~330-365 nmBoth are activated by long-wave UV light, minimizing protein damage.[1]
Reactive Intermediate CarbeneTriplet diradicalCarbenes from diazirines are highly reactive and can insert into C-H, N-H, and O-H bonds.[2] Benzophenone's diradical primarily abstracts hydrogen from C-H bonds.[1]
Crosslinking Efficiency Generally lower, can be concentration-dependentGenerally higherBenzophenone often exhibits higher crosslinking yields.[1][3] However, increasing the concentration of diazirine crosslinkers can improve their efficiency to levels comparable to benzophenone.[4][5]
Specificity Can be more selective for low-affinity interactionsProne to non-specific hydrophobic interactionsThe smaller size of the diazirine moiety can lead to more specific labeling of binding partners.[6] The aromatic structure of benzophenone can contribute to non-specific binding.[4][5]
Reaction with Water Can be quenched by water, lowering yieldsNot water-reactiveThis makes benzophenone more suitable for crosslinking in aqueous environments.[1]
Irradiation Time Typically shorter (minutes)Typically longer (minutes to hours)The higher quantum yield of some diazirines can lead to shorter required irradiation times.[1]
Autofluorescence NegligibleCan cause significant backgroundThe aromatic nature of benzophenone can lead to higher autofluorescence, impacting signal-to-noise ratios in fluorescence-based assays.[4][5][7]
Potential Side Reactions Isomerization to linear diazo compoundCan induce chain scission in some polymersThe diazo isomer is less photoreactive.[6] Benzophenone has been observed to cause cleavage of certain polymers.

Delving Deeper: Reaction Mechanisms

The distinct chemistries of this compound and benzophenone underpin their differential performance.

This compound (Diazirine) activation by UV light leads to the irreversible loss of nitrogen gas, generating a highly reactive and short-lived carbene intermediate. This carbene can then insert into a wide range of chemical bonds in its immediate vicinity.

Diazirine_Mechanism This compound Diazirine Carbene Carbene Intermediate + N2 This compound->Carbene UV Light (~350 nm) Crosslink Covalent Crosslink Carbene->Crosslink Target Target Molecule (Protein, etc.) Target->Crosslink

Diazirine photo-activation mechanism.

Benzophenone , upon UV irradiation, is excited to a triplet diradical state. This excited state can then abstract a hydrogen atom from a nearby C-H bond, creating a new radical on the target molecule and a ketyl radical on the benzophenone. These two radicals then combine to form a stable C-C covalent bond.

Benzophenone_Mechanism BP Benzophenone (Ground State) BP_excited Excited Triplet Diradical BP->BP_excited UV Light (~365 nm) Radical_pair Radical Pair (BP-OH• + R•) BP_excited->Radical_pair Target Target Molecule (R-H) Target->Radical_pair H-atom abstraction Crosslink Covalent Crosslink (BP-OH-R) Radical_pair->Crosslink Radical Recombination

Benzophenone photo-crosslinking mechanism.

Experimental Corner: Protocols and Workflows

Successful photo-crosslinking experiments hinge on meticulous execution. Below are generalized protocols for both in vitro and in-cell applications.

General Experimental Workflow

The overall workflow for a photo-crosslinking experiment is similar for both this compound and benzophenone, with key differences in the incubation and irradiation steps.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Sample Prepare Sample (Purified Protein or Cells) Add_Crosslinker Add Photo-crosslinker Prep_Sample->Add_Crosslinker Incubate Incubate to Allow Binding Add_Crosslinker->Incubate UV_Irradiate UV Irradiation Incubate->UV_Irradiate Quench Quench Reaction (Optional) UV_Irradiate->Quench Lyse_Cells Lyse Cells (if applicable) Quench->Lyse_Cells Analyze Analyze Crosslinked Products (e.g., SDS-PAGE, Mass Spec) Lyse_Cells->Analyze

A generalized workflow for photo-crosslinking experiments.
Protocol 1: In Vitro Photo-Crosslinking of Purified Proteins

Materials:

  • Purified protein of interest in a suitable buffer (e.g., PBS, HEPES).

  • This compound or Benzophenone-containing probe.

  • UV crosslinker with a 365 nm lamp.

  • Reaction tubes (e.g., microcentrifuge tubes).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

Procedure:

  • Sample Preparation:

    • Prepare a solution of your target protein at the desired concentration (e.g., 1-10 µM).

    • Prepare a stock solution of the photo-crosslinker in a compatible solvent (e.g., DMSO).

  • Reaction Setup:

    • Add the photo-crosslinker to the protein solution to the desired final concentration. For this compound, a higher concentration (e.g., 50-100 µM) may be necessary to achieve comparable crosslinking to benzophenone (e.g., 10-50 µM).

    • Incubate the mixture on ice or at room temperature for a period sufficient to allow for binding of the probe to the target (e.g., 15-60 minutes).

  • UV Irradiation:

    • Place the reaction tubes on ice, approximately 5 cm from the UV lamp.

    • Irradiate with 365 nm UV light. Typical irradiation times are 5-15 minutes for this compound and 15-60 minutes for benzophenone, but should be optimized for each system.

  • Quenching:

    • (Optional but recommended) Add a quenching buffer to scavenge any unreacted crosslinker.

  • Analysis:

    • Analyze the crosslinked products by SDS-PAGE, followed by Coomassie staining, Western blotting, or mass spectrometry.

Protocol 2: In-Cell Photo-Crosslinking

Materials:

  • Adherent or suspension cells expressing the protein of interest.

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • This compound or Benzophenone-containing probe (cell-permeable).

  • UV crosslinker with a 365 nm lamp.

  • Cell lysis buffer.

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Replace the culture medium with fresh medium containing the photo-crosslinker at the desired final concentration.

    • Incubate the cells for a sufficient time to allow for probe uptake and binding (e.g., 1-4 hours).

  • UV Irradiation:

    • Wash the cells with ice-cold PBS to remove excess probe.

    • For adherent cells, irradiate the culture plate directly. For suspension cells, transfer to a suitable container for irradiation.

    • Irradiate with 365 nm UV light on ice for 5-20 minutes.

  • Cell Lysis and Analysis:

    • Lyse the cells using a suitable lysis buffer.

    • Clarify the lysate by centrifugation.

    • Analyze the crosslinked proteins in the supernatant by immunoprecipitation, SDS-PAGE, and Western blotting, or by quantitative mass spectrometry.

Conclusion

The choice between this compound and benzophenone photo-crosslinkers is context-dependent and should be guided by the specific experimental goals and system under investigation. Benzophenone often provides higher crosslinking efficiency and is less susceptible to quenching by water, making it a robust choice for many applications. However, its propensity for non-specific interactions and potential to induce autofluorescence can be limiting. This compound, with its smaller size and broader reactivity, can offer greater specificity, particularly for low-affinity interactions, and its lower intrinsic fluorescence is advantageous for fluorescence-based detection methods. Researchers are encouraged to empirically test and optimize the conditions for their particular system to achieve the most reliable and informative results.

References

Validating DiAzK Mass Spectrometry Results with Targeted Mutagenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of protein-protein interactions (PPIs) is crucial for understanding cellular signaling, disease mechanisms, and for the development of novel therapeutics. The use of diazirine-based photo-crosslinking reagents, such as DiAzK (diazirine-lysine), coupled with mass spectrometry (MS), has emerged as a powerful tool for capturing both stable and transient protein interactions in their native cellular context. However, rigorous validation of these interactions is paramount to distinguish bona fide interactors from non-specific proximity labeling.

This guide provides a comprehensive comparison of this compound mass spectrometry with targeted mutagenesis as a validation strategy. We present detailed experimental protocols, quantitative data from a representative case study, and visualizations of the underlying workflows and signaling pathways.

Performance Comparison: this compound-MS vs. Targeted Mutagenesis Validation

The combination of this compound photo-crosslinking mass spectrometry for discovery and targeted mutagenesis for validation provides a robust workflow for high-confidence mapping of protein-protein interactions. While this compound-MS offers a broad, discovery-oriented approach, targeted mutagenesis provides the specificity required to confirm the functional relevance of the identified interaction.

FeatureThis compound Photo-Crosslinking Mass SpectrometryTargeted Mutagenesis Validation
Primary Goal Discovery of proximal and interacting proteinsValidation of a specific protein-protein interaction
Methodology In vivo or in situ UV-activated covalent crosslinking followed by LC-MS/MS analysisGenetic modification (e.g., CRISPR/Cas9, site-directed mutagenesis) to alter or ablate the interaction interface
Output Data Identification of crosslinked peptides, providing proximity information at the amino acid levelAltered cellular phenotype, or loss of interaction as measured by a downstream assay (e.g., co-immunoprecipitation, or quantitatively by mass spectrometry)
Strengths - Captures transient and weak interactions- Provides spatial information on protein complexes- Applicable in living cells- High specificity for the targeted interaction- Confirms the functional relevance of the interaction- Can elucidate the specific residues critical for binding
Limitations - Can generate false positives due to random collisions- Does not inherently confirm a direct functional interaction- Technically complex data analysis- Requires a specific hypothesis about the interaction site- Can be time-consuming to generate mutant cell lines or organisms- Potential for off-target effects or compensatory mechanisms

Quantitative Data Presentation

To illustrate the validation process, we present a synthesized case study on the interaction between a hypothetical kinase, "Kinase-A," and its substrate, "Substrate-B."

Table 1: Identification of Kinase-A and Substrate-B Interaction by this compound-MS

In this experiment, cells expressing Kinase-A with a genetically incorporated this compound at a specific lysine (B10760008) residue (K123) were subjected to UV crosslinking. The crosslinked complexes were then analyzed by quantitative mass spectrometry. The data is presented as the normalized abundance of the identified crosslinked peptide.

Crosslinked PeptideProtein APeptide Sequence ASite AProtein BPeptide Sequence BSite BNormalized Abundance (Wild-Type)
K-A(123)-S-B(245)Kinase-AVYLK(this compound)ATEGSK123Substrate-BDFGTLM(crosslink)ARM2451.00
Table 2: Validation of the Kinase-A and Substrate-B Interaction by Targeted Mutagenesis and Quantitative MS

To validate the interaction, a mutant cell line was generated where the methionine at position 245 in Substrate-B was mutated to an alanine (B10760859) (M245A). The this compound-MS experiment was then repeated on this mutant cell line.

Crosslinked PeptideNormalized Abundance (Wild-Type)Normalized Abundance (M245A Mutant)Fold Change (Mutant/Wild-Type)
K-A(123)-S-B(245)1.000.05-20.0

The 20-fold reduction in the abundance of the crosslinked peptide in the M245A mutant strongly suggests that methionine-245 is a critical residue for the interaction between Kinase-A and Substrate-B.

Experimental Protocols

This compound Photo-Crosslinking Mass Spectrometry Protocol

This protocol outlines the key steps for a this compound photo-crosslinking experiment.

  • Expression of this compound-containing Protein: The protein of interest is expressed in a suitable system (e.g., mammalian cells, E. coli) with the non-canonical amino acid this compound incorporated at a specific site, often through amber suppression technology.

  • Cell Culture and UV Crosslinking: Cells are cultured under appropriate conditions. For in vivo crosslinking, the cell culture is exposed to UV light (typically 365 nm) for a defined period (e.g., 15-30 minutes) on ice to induce the formation of reactive carbene intermediates from the diazirine group of this compound, leading to covalent crosslinks with interacting proteins.[1]

  • Cell Lysis and Protein Extraction: Following crosslinking, cells are harvested and lysed under denaturing conditions to preserve the covalent crosslinks while disrupting non-covalent interactions.

  • Enrichment of Crosslinked Complexes: The bait protein and its crosslinked partners are enriched, often via an affinity tag on the bait protein.

  • Protein Digestion: The enriched protein complexes are digested into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Data-independent acquisition (DIA) is often preferred for quantitative crosslinking studies due to its high reproducibility.[2][3]

  • Data Analysis: Specialized software is used to identify the crosslinked peptides from the complex MS/MS spectra. The quantitative data is then extracted and normalized to compare crosslink abundance between different conditions.

Targeted Mutagenesis Protocol (Site-Directed Mutagenesis by PCR)

This protocol describes a general workflow for creating a specific point mutation in a target protein.[4][5]

  • Primer Design: Two complementary oligonucleotide primers, typically 25-45 bases in length, are designed. These primers contain the desired mutation in the center and have a GC content of at least 40%.[4]

  • PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase, the plasmid containing the gene of interest as a template, and the mutagenic primers. The PCR program typically involves 18-30 cycles of denaturation, annealing, and extension.

  • Digestion of Parental DNA: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.[4]

  • Transformation: The DpnI-treated plasmid is transformed into competent E. coli cells.

  • Selection and Sequencing: Transformed colonies are selected, and the plasmid DNA is isolated. The presence of the desired mutation is confirmed by DNA sequencing.

  • Functional Validation: The validated mutant plasmid is then used for further experiments, such as expression in cells for the validation of the this compound-MS results.

Mandatory Visualizations

experimental_workflow cluster_discovery Discovery Phase: this compound-MS cluster_validation Validation Phase: Targeted Mutagenesis DiAzK_incorporation Incorporate this compound into Bait Protein UV_crosslinking UV Crosslinking in Live Cells DiAzK_incorporation->UV_crosslinking Lysis_enrichment Cell Lysis & Affinity Enrichment UV_crosslinking->Lysis_enrichment Digestion Proteolytic Digestion Lysis_enrichment->Digestion LC_MS Quantitative LC-MS/MS (DIA) Digestion->LC_MS Data_analysis Identify Crosslinked Peptides LC_MS->Data_analysis Mutagenesis Targeted Mutagenesis of Prey Protein (e.g., M245A) Data_analysis->Mutagenesis Hypothesized Interaction Expression Express Mutant Prey Protein Mutagenesis->Expression Repeat_MS Repeat this compound-MS Experiment Expression->Repeat_MS Compare_data Compare Wild-Type vs. Mutant Quantitative Data Repeat_MS->Compare_data signaling_pathway cluster_wt Wild-Type Signaling cluster_mutant M245A Mutant Signaling Ligand_wt Ligand Receptor_wt Receptor Ligand_wt->Receptor_wt KinaseA_wt Kinase-A Receptor_wt->KinaseA_wt activates SubstrateB_wt Substrate-B KinaseA_wt->SubstrateB_wt phosphorylates at M245 KinaseA_wt:e->SubstrateB_wt:w this compound Crosslink (High Abundance) Downstream_wt Downstream Signaling SubstrateB_wt->Downstream_wt Response_wt Cellular Response Downstream_wt->Response_wt Ligand_mut Ligand Receptor_mut Receptor Ligand_mut->Receptor_mut KinaseA_mut Kinase-A Receptor_mut->KinaseA_mut activates SubstrateB_mut Substrate-B (M245A) KinaseA_mut->SubstrateB_mut Interaction Disrupted KinaseA_mut:e->SubstrateB_mut:w this compound Crosslink (Low Abundance) Downstream_mut Downstream Signaling SubstrateB_mut->Downstream_mut Response_mut Blocked Cellular Response Downstream_mut->Response_mut

References

A Comparative Analysis of Diazirine-Based Photo-Crosslinkers for Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate photo-crosslinker is a critical step in elucidating protein-protein interactions and identifying molecular targets. Diazirine-based reagents have emerged as a powerful class of photo-crosslinkers due to their unique combination of small size, stability, and efficient activation with long-wave UV light. This guide provides an objective comparison of diazirine-based photo-crosslinkers with other common alternatives, supported by experimental data and detailed protocols to aid in experimental design.

Diazirines are three-membered ring structures containing a carbon and two nitrogen atoms. Upon photoactivation, typically between 330-370 nm, they extrude nitrogen gas to generate highly reactive carbene intermediates.[1] These carbenes can readily insert into a wide range of chemical bonds, including C-H, N-H, and O-H bonds, making them effective for covalently capturing interacting molecules in close proximity.[2][3] This non-specific reactivity of the carbene, coupled with the stability of the diazirine moiety in the dark, offers significant advantages in various biological applications.[4]

Performance Comparison of Photo-Crosslinkers

The choice of a photo-crosslinker depends on several factors, including crosslinking efficiency, specificity, and potential for non-specific background. Here, we compare diazirine-based crosslinkers with another popular class, benzophenones.

FeatureDiazirine-Based CrosslinkersBenzophenone-Based CrosslinkersKey Findings & Citations
Activation Wavelength 330-370 nm~350-365 nmBoth are activated by long-wave UV light, minimizing damage to biological samples.[1][5]
Reactive Intermediate Carbene and Diazo intermediatesTriplet diradicalDiazirine photolysis is a two-step process, offering tunable selectivity.[5][6]
Amino Acid Selectivity The diazo intermediate preferentially reacts with polar residues (Asp, Glu, Tyr), while the carbene is less specific.[6][7] Selectivity can be tuned by modulating irradiation time and power density.[6][7]Reacts with a broader range of amino acids through hydrogen abstraction.Diazirines offer a unique advantage in targeting specific residue types.
Protein Capture Efficiency Can be lower than benzophenones at equivalent concentrations.[8]Generally higher photocapture efficiency.[8]Increasing diazirine crosslinker concentration can improve capture efficiency to levels comparable with benzophenones.[8]
Autofluorescence & Background Negligible autofluorescence and reduced non-specific hydrophobic interactions.[8][9]The aromatic structure can contribute to increased autofluorescence and non-specific binding.[8][9]Diazirines offer a better signal-to-noise ratio in fluorescence-based assays.[8]
Crosslinking Yield Can be variable; reported as ~5-10% in some specific applications.[10] Trifluoromethyl diazirines can offer higher yields.[5]Generally considered to have higher photo-linking efficiency due to preferential reaction with C-H bonds over water.[5]Yields are highly dependent on the specific application and experimental conditions.

Common Diazirine-Based Photo-Crosslinkers

A variety of diazirine-based crosslinkers are commercially available, offering different spacer arm lengths, cleavability, and membrane permeability to suit diverse experimental needs. A popular example is Succinimidyl 4,4'-azipentanoate (SDA) and its derivatives.

ReagentStructureKey Features
SDA (Succinimidyl 4,4'-azipentanoate) NHS-ester-[spacer]-DiazirineAmine-reactive NHS ester for coupling to primary amines (e.g., lysine (B10760008) residues).
LC-SDA (Succinimidyl 6-(4,4'-azipentanamido)hexanoate) NHS-ester-[longer spacer]-DiazirineLonger spacer arm for crosslinking more distant interaction partners.
SDAD (Succinimidyl 2-((4,4'-azipentanamido)ethyl)-1,3'-dithiopropionate) NHS-ester-[cleavable spacer]-DiazirineContains a disulfide bond in the spacer arm, allowing for cleavage of the crosslink with reducing agents like DTT.
Sulfo-SDA Sulfo-NHS-ester-[spacer]-DiazirineWater-soluble version of SDA, ideal for labeling cell surface proteins as it is membrane-impermeable.[11]

Experimental Protocols

Here are detailed methodologies for common applications of diazirine-based photo-crosslinkers.

Protocol 1: In-Solution Crosslinking of Purified Proteins using Sulfo-SDA

This protocol is adapted for studying the interaction between two purified proteins.

Materials:

  • Purified proteins of interest in a suitable buffer (e.g., PBS or HEPES, pH 7.4)

  • Sulfo-SDA crosslinker

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • UV lamp with an output at 365 nm

  • SDS-PAGE analysis equipment

Procedure:

  • Protein Preparation: Prepare a mixture of the interacting proteins at a suitable concentration (e.g., 1-10 µM) in the reaction buffer.

  • Crosslinker Addition: Immediately before use, dissolve Sulfo-SDA in the reaction buffer to a final concentration that is in molar excess to the protein (e.g., 20- to 50-fold molar excess). Add the crosslinker solution to the protein mixture.

  • Incubation (NHS-ester reaction): Incubate the reaction mixture in the dark at room temperature for 30 minutes to 2 hours to allow the NHS ester to react with primary amines on the protein surface.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM Tris to stop the NHS-ester reaction. Incubate for 15 minutes at room temperature.

  • UV Photoactivation: Place the sample in a suitable container (e.g., a quartz cuvette or on a parafilm sheet on ice) and irradiate with a 365 nm UV lamp. The irradiation time and power should be optimized, but a starting point could be 5-15 minutes at a distance of 5 cm from the lamp.[12]

  • Analysis: Analyze the crosslinked products by SDS-PAGE. A successful crosslinking event will result in a new band corresponding to the molecular weight of the crosslinked protein complex. The identity of the crosslinked products can be further confirmed by Western blotting or mass spectrometry.

Protocol 2: In-Cell Photo-Crosslinking to Capture Protein-Protein Interactions

This protocol is designed to identify protein interactions within a cellular context.

Materials:

  • Adherent or suspension cells

  • Membrane-permeable diazirine crosslinker (e.g., SDA) or a photoreactive amino acid analog.

  • Cell lysis buffer

  • UV lamp (365 nm)

  • Equipment for immunoprecipitation and mass spectrometry.

Procedure:

  • Cell Treatment: Incubate the cells with the membrane-permeable diazirine crosslinker or a photoreactive amino acid for a specific period to allow for cellular uptake and interaction with target proteins.

  • UV Irradiation: Wash the cells to remove excess crosslinker and then irradiate with 365 nm UV light to induce crosslinking.[2]

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Enrichment of Crosslinked Complexes: Use an antibody against a protein of interest to immunoprecipitate the crosslinked complexes.

  • Mass Spectrometry Analysis: Elute the immunoprecipitated proteins, digest them with a protease (e.g., trypsin), and analyze the resulting peptides by mass spectrometry to identify the crosslinked proteins.[13][14]

Visualizations

Diazirine Photo-Activation and Crosslinking Mechanism

diazirine_mechanism cluster_0 Photo-Activation cluster_1 Crosslinking Diazirine Diazirine Diazo Intermediate Diazo Intermediate Diazirine->Diazo Intermediate hv (330-370 nm) Carbene Carbene Crosslinked Complex Crosslinked Complex Carbene->Crosslinked Complex Inserts into C-H, N-H, O-H bonds Diazo Intermediate->Carbene hv Diazo Intermediate->Crosslinked Complex Reacts with polar residues Protein 1 Protein 1 Protein 1->Crosslinked Complex Protein 2 Protein 2 Protein 2->Crosslinked Complex

Caption: Mechanism of diazirine photo-activation and protein crosslinking.

General Experimental Workflow for Protein Interaction Analysis

experimental_workflow Start Start Incubate Proteins\nwith Diazirine Crosslinker Incubate Proteins with Diazirine Crosslinker Start->Incubate Proteins\nwith Diazirine Crosslinker UV Photoactivation\n(365 nm) UV Photoactivation (365 nm) Incubate Proteins\nwith Diazirine Crosslinker->UV Photoactivation\n(365 nm) Quench Reaction Quench Reaction UV Photoactivation\n(365 nm)->Quench Reaction Analyze by SDS-PAGE Analyze by SDS-PAGE Quench Reaction->Analyze by SDS-PAGE Excise Crosslinked Band Excise Crosslinked Band Analyze by SDS-PAGE->Excise Crosslinked Band In-gel Digestion\n(e.g., Trypsin) In-gel Digestion (e.g., Trypsin) Excise Crosslinked Band->In-gel Digestion\n(e.g., Trypsin) LC-MS/MS Analysis LC-MS/MS Analysis In-gel Digestion\n(e.g., Trypsin)->LC-MS/MS Analysis Identify Crosslinked\nPeptides and Proteins Identify Crosslinked Peptides and Proteins LC-MS/MS Analysis->Identify Crosslinked\nPeptides and Proteins

Caption: A typical workflow for identifying protein interactions using diazirine crosslinkers.

Selectivity of Diazirine Intermediates for Amino Acid Residues

residue_selectivity Diazirine\nPhoto-activation Diazirine Photo-activation intermediates Diazo Intermediate Carbene Intermediate Diazirine\nPhoto-activation->intermediates:d Major Pathway Diazirine\nPhoto-activation->intermediates:c Minor Pathway residues Polar Residues Asp, Glu, Tyr Non-polar & Other Residues Ala, Val, Leu, etc. intermediates:d->residues:p Preferential Reaction intermediates:c->residues:n Non-specific Insertion intermediates:c->residues:p

Caption: Preferential reactivity of diazirine intermediates with amino acid residues.

References

Confirming Protein Interactions: A Comparative Guide to Pulldown Assays featuring DiAzK Photo-Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming protein-protein interactions (PPIs) is a critical step in elucidating cellular signaling pathways and identifying potential therapeutic targets. This guide provides a comparative overview of pulldown assays, with a focus on the powerful diazirine-based photo-crosslinking (DiAzK) method, to validate and characterize these interactions.

This document details the experimental protocols for this compound-mediated pulldown assays and compares its performance with established techniques such as co-immunoprecipitation (Co-IP) and proximity-dependent biotinylation (BioID). By presenting quantitative data, detailed methodologies, and visual workflows, this guide aims to equip researchers with the knowledge to select the most appropriate method for their specific research needs.

Performance Comparison of Protein Interaction Confirmation Methods

Choosing the right technique to confirm a protein-protein interaction depends on several factors, including the nature of the interaction (stable vs. transient), the availability of specific antibodies, and the desired level of evidence (direct vs. proximal). The following table summarizes the key quantitative and qualitative features of this compound-mediated pulldowns, Co-Immunoprecipitation, and BioID.

FeatureThis compound-Mediated PulldownCo-Immunoprecipitation (Co-IP)Proximity-Dependent Biotinylation (BioID)
Interaction Type Captured Covalent capture of both stable and transient interactions in close proximity.Primarily stable interactions within a protein complex.[1]Proximal interactors (both stable and transient) within a ~10 nm radius.[2]
Interaction Nature Captures direct and indirect interactors that are spatially close upon UV activation.Captures direct and indirect interactors within a stable complex.[3]Labels both direct and indirect proximal proteins.[2][4]
Requirement for Specific Antibody For the "bait" protein, a specific antibody or an affinity tag is used for immunoprecipitation.Requires a high-quality antibody specific to the "bait" protein.[5]Does not require a specific antibody for pulldown; uses streptavidin for biotinylated protein capture.[6][7]
In Vivo Application Can be performed in living cells by introducing the this compound probe and applying UV light.[8]Can be performed on lysates from cells or tissues, preserving in vivo interactions to some extent.[3]Performed in living cells, providing a snapshot of the proximal proteome in a native environment.[6]
Potential for False Positives Reduced non-specific binders due to covalent crosslinking, but can capture non-interacting proteins that are transiently in close proximity.High potential for non-specific binding to the antibody or beads, requiring stringent wash conditions and controls.[9]Can label abundant, non-interacting proteins that are spatially close; requires quantitative proteomics to distinguish true interactors.[10]
Quantitative Analysis Amenable to quantitative mass spectrometry (e.g., SILAC, TMT) to determine enrichment of specific interactors.[11][12][13]Can be made semi-quantitative by Western blot or fully quantitative with mass spectrometry.[14]Inherently quantitative when coupled with mass spectrometry to determine the relative abundance of biotinylated proteins compared to controls.[15]

Experimental Workflows and Signaling Pathways

To visually represent the methodologies and a relevant biological context, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_this compound This compound Pulldown Workflow cluster_CoIP Co-Immunoprecipitation Workflow cluster_BioID BioID Workflow DiAzK_1 Incubate cells with This compound-containing bait protein DiAzK_2 UV crosslinking (365 nm) DiAzK_1->DiAzK_2 DiAzK_3 Cell Lysis DiAzK_2->DiAzK_3 DiAzK_4 Affinity Purification (e.g., anti-tag beads) DiAzK_3->DiAzK_4 DiAzK_5 Wash to remove non-specific binders DiAzK_4->DiAzK_5 DiAzK_6 Elution DiAzK_5->DiAzK_6 DiAzK_7 Analysis (SDS-PAGE, Western Blot, Mass Spec) DiAzK_6->DiAzK_7 CoIP_1 Cell Lysis (non-denaturing) CoIP_2 Incubate lysate with bait-specific antibody CoIP_1->CoIP_2 CoIP_3 Add Protein A/G beads CoIP_2->CoIP_3 CoIP_4 Wash to remove non-specific binders CoIP_3->CoIP_4 CoIP_5 Elution CoIP_4->CoIP_5 CoIP_6 Analysis (SDS-PAGE, Western Blot, Mass Spec) CoIP_5->CoIP_6 BioID_1 Express bait-BirA* fusion protein in cells BioID_2 Add excess biotin (18-24 hours) BioID_1->BioID_2 BioID_3 Cell Lysis (denaturing) BioID_2->BioID_3 BioID_4 Streptavidin bead pulldown BioID_3->BioID_4 BioID_5 Wash to remove non-biotinylated proteins BioID_4->BioID_5 BioID_6 Elution BioID_5->BioID_6 BioID_7 Analysis (Mass Spectrometry) BioID_6->BioID_7 TGF_beta_signaling TGFB TGF-β Ligand TGFBR2 TGFβRII (Type II Receptor) TGFB->TGFBR2 Binds TGFBR1 TGFβRI (Type I Receptor) TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates SMAD_complex SMAD2/3-SMAD4 Complex SMAD23->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_expression Target Gene Expression SMAD_complex->Gene_expression Regulates

References

Orthogonal Validation of Protein Interactions Identified by DiAzK Photo-Crosslinking: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, identifying bona fide protein-protein interactions (PPIs) is crucial for elucidating cellular signaling pathways and developing novel therapeutics. The use of photo-activatable crosslinkers, such as the diazirine-containing lysine (B10760008) analog DiAzK, coupled with mass spectrometry (MS), has emerged as a powerful tool for capturing both stable and transient protein interactions within their native cellular context. However, the nature of this technique necessitates rigorous orthogonal validation to confirm the physiological relevance of the identified interactions. This guide provides a comparative overview of common orthogonal validation methods, supported by experimental data and detailed protocols, to aid researchers in designing robust validation strategies for PPIs discovered using this compound.

Introduction to this compound Photo-Crosslinking

This compound is a photo-activatable amino acid analog that can be incorporated into a protein of interest (the "bait") through genetic code expansion.[1][2] Upon exposure to UV light, the diazirine group on this compound forms a highly reactive carbene intermediate, which then covalently crosslinks with nearby interacting proteins (the "prey").[1] These covalently linked complexes can then be purified and the interacting partners identified by mass spectrometry. This method is particularly advantageous for capturing transient or weak interactions that are often missed by traditional affinity purification-mass spectrometry (AP-MS) approaches.

The Imperative of Orthogonal Validation

While powerful, photo-crosslinking methods are not without potential artifacts. The high reactivity of the carbene intermediate can lead to the crosslinking of proteins that are merely in close proximity but not functionally related. Therefore, it is essential to validate the interactions identified by this compound-MS using independent, "orthogonal" methods that rely on different biochemical principles. This multi-pronged approach significantly increases the confidence in the identified PPIs.

Comparative Analysis of Orthogonal Validation Methods

Here, we compare three widely used orthogonal validation methods: Co-immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H), and Surface Plasmon Resonance (SPR). We use the well-characterized interaction between the Interferon-Induced Transmembrane Protein 3 (IFITM3) and the Valosin-Containing Protein (VCP/p97), initially identified using a this compound-like photo-crosslinker, as a case study to illustrate these methods.

Data Presentation
Method Principle Interaction Detected Quantitative Readout Example: IFITM3-VCP Interaction
This compound Photo-Crosslinking MS Proximity-based covalent capture in living cells followed by mass spectrometry identification.Direct and indirect interactors in close proximity.Semi-quantitative (e.g., SILAC ratios, spectral counts).SILAC Ratio (VCP/Control): ~8-fold enrichment with IFITM3 crosslinking.
Co-Immunoprecipitation (Co-IP) & Western Blot Antibody-based pull-down of a target protein and its stable interaction partners from cell lysate.Stable, direct or indirect interactions.Qualitative (band presence/absence) or semi-quantitative (band intensity).VCP is detected in IFITM3 immunoprecipitates, but not in control IgG pull-downs.
Yeast Two-Hybrid (Y2H) Reconstitution of a functional transcription factor by the interaction of two proteins in the yeast nucleus, leading to reporter gene expression.Primarily direct, binary interactions.Qualitative (growth on selective media) or semi-quantitative (reporter enzyme activity).Hypothetical: Growth on selective media and positive β-galactosidase activity when IFITM3 and VCP are expressed as bait and prey.
Surface Plasmon Resonance (SPR) Real-time, label-free detection of binding events between a "ligand" immobilized on a sensor chip and an "analyte" in solution.Direct, binary interactions.Quantitative (Binding affinity - KD, association/dissociation rates - ka/kd).Hypothetical: A KD in the nanomolar to micromolar range for the direct interaction between purified IFITM3 and VCP proteins.

Mandatory Visualizations

Experimental Workflows

experimental_workflow cluster_discovery Discovery Phase cluster_validation Orthogonal Validation Phase bait Bait Protein with this compound uv UV Activation bait->uv prey Prey Protein crosslink Covalent Crosslink uv->crosslink lysis Cell Lysis crosslink->lysis ap Affinity Purification lysis->ap ms Mass Spectrometry ap->ms id Interaction Identification ms->id coip Co-Immunoprecipitation id->coip y2h Yeast Two-Hybrid id->y2h spr Surface Plasmon Resonance id->spr validation Interaction Validated coip->validation y2h->validation spr->validation

Caption: General workflow for PPI discovery and validation.

Signaling Pathway

signaling_pathway cluster_entry Viral Entry Pathway cluster_ifitm3 IFITM3-Mediated Restriction virus Virus Particle endosome Endosome virus->endosome Endocytosis ifitm3 IFITM3 virus->ifitm3 Restriction endosome->ifitm3 Localization lysosome Lysosome degradation Lysosomal Degradation lysosome->degradation ifitm3->lysosome Sorting ub Ubiquitination (K24) ifitm3->ub vcp VCP/p97 ub->vcp Binding vcp->ifitm3 Trafficking

References

Unraveling the Intricacies of Protein Interactions: A Comparative Guide to DiAzK and Alternative Crosslinking Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic world of cellular biology and drug development, understanding the intricate dance of protein-protein interactions is paramount. Chemical crosslinking serves as a powerful tool to capture these fleeting interactions, providing a snapshot of the cellular machinery at work. Among the various techniques, photo-reactive crosslinkers, particularly those containing a diazirine moiety (DiAzK), have gained prominence for their ability to be activated with spatiotemporal control. However, like any technique, this compound-mediated crosslinking has its limitations. This guide provides a comprehensive comparison of this compound with alternative crosslinking methods, offering researchers, scientists, and drug development professionals the insights needed to select the optimal strategy for their experimental goals.

The Limitations of this compound: A Closer Look

Diazirine-based crosslinkers are favored for their small size and the highly reactive carbene intermediate generated upon UV activation, which can theoretically react with any C-H or N-H bond in close proximity. This "non-specific" reactivity is a double-edged sword. While it increases the probability of capturing an interaction, it can also lead to a high background of non-specific crosslinks, particularly with abundant or "sticky" proteins.[1] The efficiency of photo-crosslinking can also be quite low, often with less than 1% of the target protein being successfully crosslinked.[2]

Recent studies have shed more light on the reaction mechanism of diazirines, revealing that a diazo intermediate is also formed. This diazo intermediate shows a preference for reacting with polar residues, and by tuning the light intensity and duration, the reaction can be biased towards this more specific pathway.[3][4] Nevertheless, the potential for non-specific reactions from the carbene intermediate remains a consideration. Furthermore, the delivery of UV light into complex biological systems can be challenging, and the carbene intermediate can be quenched by water, which is a limitation in aqueous environments.[5]

A Comparative Analysis of Crosslinking Chemistries

To address the limitations of this compound and to cater to diverse experimental needs, a variety of alternative crosslinking methods have been developed. The following sections provide a detailed comparison of these methods, with quantitative data summarized for easy reference.

N-hydroxysuccinimide (NHS) esters are a popular class of chemical crosslinkers that react with primary amines, primarily the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.[6][7][8][9][10]

Key Features:

  • Specificity: Targets primary amines.

  • Reaction Conditions: Typically performed at a slightly alkaline pH (7.2-8.5).[10]

  • Advantages: Well-established chemistry with a wide variety of commercially available reagents with different spacer arm lengths and cleavable options.

  • Limitations: Susceptible to hydrolysis in aqueous solutions, especially at higher pH, which can reduce crosslinking efficiency.[8][9][10] They can also exhibit side reactions with serine, threonine, and tyrosine residues.[9]

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a "zero-length" crosslinker, meaning it facilitates the formation of a direct amide bond between a carboxyl group (aspartic acid, glutamic acid) and a primary amine (lysine) without becoming part of the final linkage.[11][12][13][14][15] The addition of NHS stabilizes the reactive intermediate, increasing the efficiency of the reaction.[13]

Key Features:

  • Specificity: Targets carboxyl and primary amine groups.

  • Advantages: Creates a native amide bond, preserving the natural spacing between interacting proteins.

  • Limitations: The identification of crosslinked peptides in mass spectrometry can be challenging due to the absence of a mass shift from a spacer arm.[11] In some applications, such as with collagen biomaterials, EDC can inactivate crucial cell binding sites by reacting with carboxyl groups in recognition motifs.[16] It can also lead to a stiffening of tissues.[13]

Maleimide-based crosslinkers are highly specific for the sulfhydryl groups of cysteine residues, forming a stable thioether bond.[17][18]

Key Features:

  • Specificity: Highly specific for cysteine residues.

  • Reaction Conditions: Optimal reactivity at a pH range of 6.5-7.5.

  • Advantages: Enables highly specific and controlled conjugation, particularly useful in two-step reactions when combined with another reactive group like an NHS ester.

  • Limitations: The resulting thioether bond can be unstable and undergo a retro-Michael reaction, leading to the reversal of the crosslink, especially in the presence of other thiols.[18]

To combine the advantages of different chemistries, heterobifunctional crosslinkers have been developed. Succinimidyl-diazirine (SDA) reagents, for instance, contain both an NHS ester and a diazirine group.[19][20][21][22][23] This allows for a two-step process where the NHS ester first reacts with a primary amine on a "bait" protein, which is then introduced into the biological system. The diazirine can then be photo-activated at a desired time to crosslink to any nearby interacting "prey" protein.

Key Features:

  • Specificity: Two-step reaction provides greater control and reduces non-specific crosslinking compared to homobifunctional diazirine crosslinkers.

  • Advantages: Allows for the targeted labeling of a specific protein before initiating the more promiscuous photo-crosslinking reaction.

  • Limitations: Shares the general limitations of both NHS esters (hydrolysis) and diazirines (potential for non-specific carbene reactions, UV activation).

A powerful approach for achieving high specificity is the genetic incorporation of non-canonical amino acids (ncAAs) containing photoreactive or chemically reactive moieties into a protein of interest.[2][5][24][25]

Key Features:

  • Specificity: The crosslinker is incorporated at a precise, genetically defined location.

  • Advantages: Unparalleled control over the crosslinking site. Can be used in living cells to capture interactions in their native environment.[5] Bifunctional ncAAs that also contain a "click chemistry" handle facilitate the enrichment and identification of crosslinked products.[25]

  • Limitations: Requires molecular biology techniques to introduce the machinery for ncAA incorporation. The bulkiness of some ncAAs, like benzophenone, can potentially perturb the native protein interaction.[5]

A significant challenge in crosslinking experiments is the identification of the crosslinked peptides, which are often present in low abundance. "Clickable" crosslinkers, which contain an alkyne or azide (B81097) group, address this by allowing for the covalent attachment of a reporter tag (e.g., biotin) after the crosslinking reaction.[26] This enables the specific enrichment of crosslinked species, greatly simplifying their subsequent analysis by mass spectrometry.

Key Features:

  • Advantages: Facilitates the purification and identification of crosslinked products. The bio-orthogonal nature of the click reaction ensures high specificity.

  • Limitations: Requires a multi-step workflow.

Quantitative Comparison of Crosslinking Methods

Crosslinker TypeTarget ResiduesSpacer ArmKey AdvantagesKey LimitationsTypical Efficiency
This compound (Diazirine) Any C-H, N-H (Carbene); Polar residues (Diazo)[3][4]VariableSpatiotemporal control; reacts with non-nucleophilic residuesLow efficiency[2]; potential for non-specific reactions[1]; UV activation required<1%[2]
NHS Esters Lys, N-terminus[9]VariableWell-established; diverse reagents availableHydrolysis in aqueous solution[8][9]; side reactions with Ser/Thr/Tyr[9]Variable, depends on conditions
EDC/NHS Lys, Asp, Glu[17]0 ÅForms a native amide bondDifficult to detect in MS[11]; can inactivate binding sites[16]High with NHS stabilization
Maleimides Cys[17]VariableHigh specificity for thiolsReversible crosslink (retro-Michael reaction)[18]High at optimal pH
SDA Reagents Lys, N-terminus (NHS ester); Any residue (Diazirine)[19]VariableTwo-step control; targeted photo-crosslinkingCombines limitations of NHS esters and diazirinesVariable, depends on both reaction steps
Genetically Encoded ncAAs Site-specific0 Å (incorporated)Ultimate specificity; in vivo applications[5]Requires genetic manipulation; potential for steric hindrance[5]High incorporation, crosslinking varies
"Clickable" Crosslinkers VariableVariableEnables enrichment of crosslinked products[26]Multi-step protocolHigh enrichment efficiency

Experimental Protocols

General Protocol for Photo-Crosslinking with a Diazirine-Containing Probe:

  • Probe Incubation: Incubate the biological sample (e.g., cell lysate, purified proteins) with the diazirine-containing crosslinker. For heterobifunctional crosslinkers like SDA, a preliminary step to label the bait protein via the NHS ester is required.

  • UV Irradiation: Expose the sample to UV light at a wavelength of 350-370 nm.[20] The duration and intensity of irradiation should be optimized to maximize crosslinking and minimize protein damage.[3][4]

  • Quenching (Optional): The reaction can be quenched by the addition of a scavenger reagent if necessary.

  • Analysis: The crosslinked products can be analyzed by SDS-PAGE, Western blotting, and mass spectrometry. For "clickable" crosslinkers, an additional step of attaching a reporter tag via click chemistry is performed before enrichment and analysis.

Protocol for Amine-Reactive Crosslinking with NHS Esters:

  • Buffer Exchange: Ensure the protein solution is in an amine-free buffer at a pH of 7.2-8.5 (e.g., PBS, HEPES).

  • Crosslinker Preparation: Dissolve the NHS ester crosslinker in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.

  • Reaction: Add the crosslinker solution to the protein sample. The molar excess of the crosslinker will depend on the protein concentration and the desired degree of crosslinking. Incubate for 30 minutes to 2 hours at room temperature or 4°C.

  • Quenching: Stop the reaction by adding a primary amine-containing buffer, such as Tris or glycine.

  • Analysis: Analyze the crosslinked products by standard protein analysis techniques.

Protocol for Zero-Length Crosslinking with EDC/NHS:

  • Buffer Preparation: Use a carboxyl-free buffer, such as MES buffer, at a slightly acidic pH (e.g., 6.0) for the activation step.

  • Activation: Add EDC and NHS to the protein solution containing the carboxyl groups. Incubate for 15 minutes at room temperature to activate the carboxyls.

  • Conjugation: Add the protein containing the primary amines to the activated protein solution. Adjust the pH to 7.2-7.5 to facilitate the reaction with amines. Incubate for 2 hours at room temperature.

  • Quenching: The reaction can be stopped by adding hydroxylamine (B1172632) or by buffer exchange.

  • Analysis: Analyze the resulting conjugates.

Visualizing Crosslinking Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a generic photo-crosslinking workflow and a simplified signaling pathway that can be studied using these methods.

G cluster_workflow Generic Photo-Crosslinking Workflow Bait Bait Protein Complex Non-covalent Bait-Prey Complex Bait->Complex Prey Prey Protein Prey->Complex Crosslinker Diazirine Crosslinker Crosslinker->Complex UV UV Activation (350-370 nm) Complex->UV CovalentComplex Covalently Crosslinked Complex UV->CovalentComplex Analysis Downstream Analysis (SDS-PAGE, MS) CovalentComplex->Analysis

Caption: A workflow for capturing protein interactions using a diazirine-based photo-crosslinker.

G cluster_pathway Studying a Kinase-Substrate Interaction Kinase Kinase Substrate Substrate Protein Kinase->Substrate Interaction to be captured Crosslinker Crosslinker Added Kinase->Crosslinker Substrate->Crosslinker PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate Phosphorylation Downstream Downstream Signaling PhosphorylatedSubstrate->Downstream

Caption: A simplified signaling pathway where crosslinking can be used to trap the transient interaction between a kinase and its substrate.

Conclusion

The choice of a crosslinking strategy is a critical decision in the study of protein-protein interactions. While this compound and other photo-crosslinkers offer the significant advantage of temporal control, their limitations, including potential non-specificity and low efficiency, must be carefully considered. Amine-reactive crosslinkers like NHS esters, zero-length crosslinkers such as EDC, and sulfhydryl-specific maleimides provide a toolbox of chemical approaches with distinct specificities and advantages. For ultimate precision, genetically encoded non-canonical amino acids offer site-specific crosslinking capabilities within a cellular context. By understanding the strengths and weaknesses of each method, researchers can design more effective experiments to illuminate the complex and dynamic protein interaction networks that govern life.

References

A Comparative Guide to Proximity Labeling: Cross-Validating DiAzK Photo-Crosslinking with Enzymatic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of protein-protein interactions (PPIs) is paramount to understanding cellular signaling, disease mechanisms, and for the development of targeted therapeutics. Proximity labeling (PL) techniques have emerged as powerful tools for mapping these interactions within the native cellular environment. This guide provides a comprehensive comparison between two distinct and complementary PL strategies: the genetically encoded photo-cross-linker, DiAzK, and the widely used enzymatic proximity labeling method, TurboID. Understanding the fundamental differences in their mechanisms is key to interpreting and cross-validating findings between these powerful approaches.

At a Glance: this compound vs. Proximity Labeling Enzymes

Fundamentally, this compound-based photo-crosslinking and enzymatic proximity labeling (e.g., TurboID, BioID) capture different types of protein neighborhoods. This compound, a non-canonical amino acid, is incorporated directly into a "bait" protein.[1][2] Upon activation with UV light, its diazirine moiety forms a highly reactive carbene that covalently crosslinks to molecules in immediate physical contact, capturing direct and often transient interactions within a very short radius.[3][4]

In contrast, enzymatic methods like TurboID utilize a "bait" protein fused to an engineered biotin (B1667282) ligase.[5][6][7][8] In the presence of biotin, the enzyme generates reactive biotin-AMP intermediates that diffuse and covalently label accessible lysine (B10760008) residues on nearby proteins.[5][6] This results in a larger labeling radius, capturing both direct interactors and other proteins in the close vicinity, often referred to as "vicinal" proteins.[9]

Comparative Data Summary

The following tables summarize the key characteristics and performance metrics of this compound-based photo-crosslinking and TurboID-based proximity labeling.

FeatureThis compound (Photo-Crosslinking)TurboID (Enzymatic Proximity Labeling)
Labeling Principle Genetically encoded non-canonical amino acid with a photo-activatable diazirine group.[1][2]Engineered promiscuous biotin ligase fused to the protein of interest.[5][6]
Mechanism UV light activation generates a reactive carbene that forms a covalent bond with any nearby molecule.[3][4]Enzymatic reaction generates reactive biotin-AMP which diffuses and labels accessible lysine residues.[5][6]
Labeling Radius Very short (Ångstroms), captures direct physical interactions.Larger (estimated ~10 nm), captures direct and vicinal proteins.[9]
Temporal Control High; labeling is initiated and terminated by the presence/absence of UV light (seconds to minutes).[3][10]Moderate; labeling is controlled by the addition of biotin (typically ~10 minutes).[7]
Captured Interactions Primarily direct and transient interactions.Stable, transient, and vicinal interactions.[11]
Cellular Toxicity Potential for UV-induced cell damage.Generally low, though overexpression of the ligase can sometimes be toxic.[9]
Requirements Requires genetic code expansion machinery (orthogonal tRNA/synthetase pair).[1][12]Requires expression of a fusion protein and addition of exogenous biotin.[5][7][8]
Performance MetricThis compound (Photo-Crosslinking)TurboID (Enzymatic Proximity Labeling)
Specificity for Direct Interactors HighModerate to High
Sensitivity for Vicinal Proteins LowHigh
Labeling Time Seconds to minutes of UV exposure.[3][10]~10 minutes with biotin incubation.[7]
False Positives Can arise from non-specific crosslinking due to protein abundance.Can label abundant, non-interacting proteins within the labeling radius.
Throughput ModerateHigh
In Vivo Applicability Challenging due to UV light penetration.Demonstrated in various organisms.[7][8]

Experimental Workflows and Signaling Pathways

To illustrate the practical application of these techniques, we provide diagrams for their experimental workflows and a representative signaling pathway that can be interrogated by either method.

experimental_workflows cluster_this compound This compound Photo-Crosslinking Workflow cluster_turboID TurboID Proximity Labeling Workflow d1 1. Transfect cells with plasmid for bait protein (with amber codon) and orthogonal tRNA/synthetase d2 2. Culture cells in media supplemented with this compound d1->d2 d3 3. Induce protein expression d2->d3 d4 4. Irradiate cells with UV light (365 nm) to induce crosslinking d3->d4 d5 5. Lyse cells and purify crosslinked complexes (e.g., via affinity tag on bait) d4->d5 d6 6. Analyze proteins by mass spectrometry d5->d6 t1 1. Transfect cells with plasmid for bait protein fused to TurboID t2 2. Express the fusion protein t1->t2 t3 3. Add exogenous biotin to culture media (10 min incubation) t2->t3 t4 4. Quench labeling reaction and lyse cells t3->t4 t5 5. Enrich biotinylated proteins with streptavidin beads t4->t5 t6 6. Analyze proteins by mass spectrometry t5->t6 mTOR_pathway cluster_mTORC1 mTORC1 Signaling cluster_upstream Upstream Regulation mTOR mTOR Raptor Raptor mTOR->Raptor S6K1 S6K1 mTOR->S6K1 phosphorylates EIF4EBP1 4E-BP1 mTOR->EIF4EBP1 phosphorylates mLST8 mLST8 Raptor->mLST8 S6 S6 S6K1->S6 phosphorylates eIF4E eIF4E EIF4EBP1->eIF4E inhibits PI3K PI3K AKT AKT PI3K->AKT activates TSC_complex TSC1/TSC2 AKT->TSC_complex inhibits Rheb Rheb TSC_complex->Rheb inhibits Rheb->mTOR activates Translation Translation S6->Translation eIF4E->Translation

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to DiAzK Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the proper disposal of DiAzK (H-L-Photo-lysine), a diazirine-containing photo-cross-linker used to investigate protein-protein interactions.[1][2] Adherence to these protocols is critical for ensuring a safe laboratory environment and maintaining regulatory compliance.

Immediate Safety and Handling Protocols

Given that diazirine and diazo compounds can be unstable and potentially hazardous, it is imperative to handle this compound with caution.[3][4] Although a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, general safety protocols for similar compounds should be strictly followed.

Personal Protective Equipment (PPE) and Handling Summary:

ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact, which can cause irritation.[3]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and potential eye irritation.[3][5]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.[3]
Ventilation A well-ventilated area or a chemical fume hood.To avoid the inhalation of any dust or aerosols.[3][6]
Storage A cool, dry, well-ventilated area away from heat and direct sunlight.[3][6]To prevent decomposition, as diazirine compounds can be unstable.[4]

Step-by-Step Disposal Procedure

The primary and most recommended method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal service.[3] Under no circumstances should this compound be disposed of down the drain or in regular solid waste containers.[3]

Experimental Workflow for this compound Disposal

cluster_prep Preparation cluster_collection Waste Collection cluster_labeling Labeling and Storage cluster_disposal Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) WorkArea Work in a Ventilated Area (Fume Hood) LiquidWaste Collect Liquid Waste in a Designated, Labeled Container WorkArea->LiquidWaste SolidWaste Collect Solid Waste in a Separate, Labeled Container Label Label Waste Containers Clearly: 'Hazardous Waste - this compound' SolidWaste->Label Storage Store in a Cool, Dry, Well-Ventilated Area Label->Storage ContactEHS Contact Institutional EHS for Waste Pickup Storage->ContactEHS DisposalService Arrange for Disposal via Licensed Hazardous Waste Service ContactEHS->DisposalService

A flowchart outlining the procedural steps for the safe disposal of this compound waste.

1. Waste Segregation and Collection:

  • Liquid Waste: All aqueous and solvent-based solutions containing this compound should be collected in a designated, leak-proof, and chemically compatible hazardous waste container.

  • Solid Waste: Any materials contaminated with this compound, such as pipette tips, gloves, and paper towels, should be collected in a separate, clearly marked hazardous waste container.

2. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label should also include the full chemical name "this compound (H-L-Photo-lysine)" and the approximate concentration and quantity of the waste.

3. Storage:

  • Store waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

  • Ensure the containers are tightly sealed to prevent any leaks or spills.

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Do not attempt to neutralize or treat the this compound waste unless you have a specific, validated protocol and the necessary safety equipment. Improper neutralization can be dangerous. While acids and bases can be neutralized, the decomposition of diazirine compounds can be complex and is best handled by professionals.[4][7]

By adhering to these procedures, you contribute to a safer research environment and ensure that your laboratory practices are in compliance with all relevant regulations. Always consult your institution's specific waste management guidelines for any additional requirements.

References

Essential Safety and Handling Protocols for DiAzK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling of (S)-2-Amino-6-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)hexanoic acid (DiAzK)

This document provides critical safety and logistical information for the handling of this compound, a bifunctional amino acid containing a diazirine functional group.[1][2] Due to the inherent risks associated with diazo compounds, adherence to strict safety protocols is mandatory to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential when working with this compound to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).Prevents skin contact and absorption. Diazo compounds can be hazardous upon dermal exposure.[3]
Eye and Face Protection Safety glasses with side shields are the minimum requirement. A face shield should be worn when there is a splash hazard.[3][4][5]Protects against accidental splashes and contact with dust particles, which can cause serious eye irritation.[3]
Body Protection A flame-resistant lab coat worn over long pants and closed-toe shoes.Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is necessary if engineering controls like a fume hood are unavailable or insufficient to control airborne dust.Minimizes the risk of respiratory tract irritation and systemic toxicity from inhalation of diazo compounds.[3]

Operational Plan: Handling and Storage

Strict adherence to the following operational plan is crucial for the safe handling and storage of this compound.

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3]

Safe Handling Practices:

  • Avoid the generation of dust.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[3]

  • Do not eat, drink, or smoke in the laboratory.[3][6]

  • All containers must be clearly labeled.[3]

  • Given the potential for rapid heat and gas generation with diazo compounds, it is strongly recommended to control the temperature and add reagents cautiously.[7]

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed when not in use.[3][6]

  • Store away from incompatible materials, such as strong oxidizing agents.[3]

  • For long-term storage, keep in a dark place, under an inert atmosphere, and in a freezer at -20°C.[1]

Operational_Workflow Diagram 1: this compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Verify Fume Hood Function B Confirm Eyewash/Shower Access A->B C Don Appropriate PPE B->C D Handle this compound in Fume Hood C->D E Avoid Dust Generation D->E F Perform Experimental Work E->F G Securely Close Container F->G H Store Properly G->H I Decontaminate Work Area H->I J Wash Hands Thoroughly I->J

Diagram 1: this compound Handling Workflow. This diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect all waste materials, including contaminated PPE and disposable labware, in a designated and clearly labeled hazardous waste container.[3]

  • Do not mix with other waste streams unless compatibility has been confirmed.[3][8]

Disposal Procedure:

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations.[3]

  • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of diazo compounds.[3]

Disposal_Plan Diagram 2: this compound Disposal Plan cluster_collection Waste Collection cluster_containment Containment cluster_disposal Disposal A Collect Contaminated PPE D Use Designated Hazardous Waste Container A->D B Collect Contaminated Labware B->D C Collect Excess this compound C->D E Label Container Clearly D->E F Consult EHS Office E->F G Follow Local, State, and Federal Regulations F->G

Diagram 2: this compound Disposal Plan. This diagram illustrates the logical steps for the safe collection and disposal of this compound waste.

Emergency Procedures

Skin Contact:

  • Immediately flush skin with plenty of soap and water.[9]

  • Remove contaminated clothing and shoes.[9]

  • Seek medical attention.[9]

Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Seek medical attention.

Inhalation:

  • Move the exposed individual to fresh air.

  • If not breathing, give artificial respiration.

  • Seek medical attention.

Ingestion:

  • Do NOT induce vomiting.[9]

  • Rinse mouth thoroughly with water.[9]

  • Seek immediate medical attention.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.